molecular formula C5H9ClO2 B3143980 2-(2-Chloroethoxymethyl)oxirane CAS No. 5412-14-6

2-(2-Chloroethoxymethyl)oxirane

Cat. No.: B3143980
CAS No.: 5412-14-6
M. Wt: 136.58 g/mol
InChI Key: SLHJJBZBHQIKBB-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxymethyl)oxirane is a useful research compound. Its molecular formula is C5H9ClO2 and its molecular weight is 136.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroethoxymethyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c6-1-2-7-3-5-4-8-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHJJBZBHQIKBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

35227-10-2
Details Compound: Oxirane, 2-[(2-chloroethoxy)methyl]-, homopolymer
Record name Oxirane, 2-[(2-chloroethoxy)methyl]-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=35227-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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DSSTOX Substance ID

DTXSID80277071
Record name 2-(2-chloroethoxymethyl)oxirane
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Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5412-14-6
Record name NSC633
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=633
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-chloroethoxymethyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2-Chloroethoxy)methyl]oxirane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M98E5YFU6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 2-(2-Chloroethoxymethyl)oxirane. The information is intended to support research, development, and drug discovery activities involving this versatile chemical intermediate.

Core Chemical Properties

This compound, identified by the CAS number 5412-14-6, is a bifunctional organic compound featuring both an epoxide ring and a chloroalkoxy side chain. These functional groups impart a unique reactivity profile, making it a valuable building block in organic synthesis.

PropertyValueSource
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1]
IUPAC Name 2-((2-Chloroethoxy)methyl)oxirane[2]
Canonical SMILES C1C(O1)COCCCl[3]
CAS Number 5412-14-6[3]

Reactivity and Chemical Behavior

The chemical behavior of this compound is primarily dictated by the strained three-membered oxirane ring. This ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of its utility in synthetic chemistry.

The general mechanism involves the attack of a nucleophile on one of the carbon atoms of the epoxide ring, resulting in the cleavage of a carbon-oxygen bond. The regioselectivity of this attack can be influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.

Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon atom of the epoxide. In acidic conditions, the reaction proceeds via a protonated epoxide intermediate, and the nucleophile may preferentially attack the more substituted carbon atom due to the development of a partial positive charge.

The presence of the 2-chloroethoxy side chain introduces an additional reactive site. The chlorine atom can be displaced by nucleophiles, although this is generally less facile than the epoxide ring-opening.

Synthesis

A potential synthetic pathway is illustrated below.

Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 2-Chloroethanol 2-Chloroethanol Reaction Nucleophilic Substitution 2-Chloroethanol->Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent Solvent->Reaction Product This compound Reaction->Product

A potential synthetic route to this compound.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not widely published. However, general procedures for handling and analyzing similar epoxide compounds can be adapted.

General Handling and Safety Precautions:

Due to the potential reactivity and toxicity of epoxides, appropriate safety measures should be taken. Work should be conducted in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Safety data sheets (SDS) for structurally related compounds suggest that this chemical may be a skin and eye irritant and may be harmful if inhaled or ingested.[4][5][6]

Applications in Drug Development

Epoxides are important intermediates in the synthesis of a wide range of pharmaceuticals due to their ability to introduce a reactive handle for further functionalization. While specific applications of this compound in marketed drugs are not extensively documented, its structural motifs are present in various biologically active molecules.

For instance, the glycidyl ether linkage is a common feature in beta-blockers. The synthesis of the beta-blocker Atenolol involves the ring-opening of a substituted phenoxymethyl oxirane with an amine.[7] This highlights the potential of this compound as a precursor for novel pharmaceutical agents.

The chloroethoxy side chain offers an additional point for modification, allowing for the synthesis of dual-functionalized molecules or for tethering to other molecular scaffolds.

The potential biological activities of oxirane-containing compounds are diverse and can include antimicrobial and cytotoxic effects.[7][8] The high reactivity of the epoxide ring allows for covalent modification of biological macromolecules, which can be a mechanism of action for certain therapeutic agents.

The workflow for utilizing such a chemical intermediate in a drug discovery program is outlined below.

DrugDiscovery Start This compound Library Library Synthesis (Ring-opening reactions) Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Drug discovery workflow utilizing this compound.

Conclusion

This compound is a chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature, combining a reactive epoxide ring with a chloroalkoxy side chain, allows for the construction of complex molecular architectures. While detailed physicochemical and biological data for this specific compound are limited in publicly available literature, its structural features suggest a range of possible applications, particularly in the synthesis of novel therapeutic agents. Further research into the properties and reactivity of this compound is warranted to fully exploit its synthetic utility.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(2-Chloroethoxymethyl)oxirane, a valuable chemical intermediate. The primary synthesis route, based on the Williamson ether synthesis, is detailed below, including a step-by-step experimental protocol, a summary of key quantitative data, and visualizations of the reaction pathway and experimental workflow.

Core Synthesis Pathway: Williamson Ether Synthesis

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, 2-chloroethanol is deprotonated by a strong base to form the 2-chloroethoxide anion. This alkoxide then acts as a nucleophile, attacking the electrophilic carbon atom of epichlorohydrin, leading to the displacement of the chloride leaving group and the formation of the desired ether product.

The reaction is typically carried out in the presence of a phase-transfer catalyst to facilitate the reaction between the aqueous base and the organic reactants.

Signaling Pathway of the Williamson Ether Synthesis

The logical progression of the Williamson ether synthesis for this compound can be visualized as a multi-step process.

SynthesisPathway Reactant1 2-Chloroethanol Alkoxide 2-Chloroethoxide Anion Reactant1->Alkoxide Deprotonation Reactant2 Epichlorohydrin Intermediate Transition State Reactant2->Intermediate Base Base (e.g., NaOH) Base->Alkoxide Alkoxide->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Ring Formation & Leaving Group Departure Byproduct NaCl + H2O Intermediate->Byproduct ExperimentalWorkflow Start Start: Assemble Reaction Apparatus Reactants Charge Flask with: - 2-Chloroethanol - Epichlorohydrin - Solvent - Phase-Transfer Catalyst Start->Reactants BaseAddition Slowly Add Aqueous Base Reactants->BaseAddition Reaction Stir at Controlled Temperature (Monitor by TLC) BaseAddition->Reaction Workup Quench with Water & Separate Layers Reaction->Workup Extraction Extract Aqueous Layer with Organic Solvent Workup->Extraction Washing Wash Combined Organic Layers with Water & Brine Extraction->Washing Drying Dry Organic Layer (e.g., MgSO4) Washing->Drying SolventRemoval Filter and Evaporate Solvent Drying->SolventRemoval Purification Purify Crude Product (Vacuum Distillation or Column Chromatography) SolventRemoval->Purification Product Final Product: This compound Purification->Product

An In-depth Technical Guide to the Reaction Mechanism of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroethoxymethyl)oxirane is a bifunctional molecule featuring a reactive epoxide ring and a flexible chloroethoxy side chain. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents and other functionalized molecules. The high ring strain of the oxirane moiety dictates its reactivity, primarily through nucleophilic ring-opening reactions. This guide provides a detailed exploration of the reaction mechanisms of this compound, supported by established principles of epoxide chemistry, data from analogous compounds, and detailed experimental considerations.

Core Concepts of this compound Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the three-membered epoxide ring. The significant angle and torsional strain within the oxirane ring make it susceptible to attack by a wide range of nucleophiles, even though the alkoxide is typically a poor leaving group.[1] The reaction mechanism and regioselectivity of the ring-opening are highly dependent on the reaction conditions, specifically the nature of the nucleophile and the presence or absence of an acid or base catalyst.

The 2-chloroethoxymethyl substituent influences the reactivity in two primary ways:

  • Steric Hindrance: The substituent at the C2 position of the oxirane ring creates steric bulk, directing nucleophilic attack to the less hindered C3 position under neutral or basic conditions.

  • Electronic Effects: The electron-withdrawing nature of the chloroethoxy group can have a minor influence on the electron density of the epoxide carbons.

Nucleophilic Ring-Opening Reactions: Mechanism and Regioselectivity

The cornerstone of this compound's utility is its reaction with nucleophiles. These reactions proceed via a backside attack, leading to an inversion of stereochemistry at the site of attack and resulting in trans or anti products.[1]

Base-Catalyzed or Nucleophilic Conditions (SN2 Mechanism)

Under basic or neutral conditions with strong nucleophiles, the ring-opening of this compound follows a concerted SN2 mechanism.[2] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, simultaneously breaking the carbon-oxygen bond.

Key Characteristics:

  • Regioselectivity: The nucleophilic attack occurs preferentially at the less sterically hindered carbon atom. For this compound, this is the terminal C3 carbon.[1][3] This is a classic example of steric control in an SN2 reaction.

  • Stereochemistry: The reaction proceeds with inversion of configuration at the center of attack.

  • Common Nucleophiles: A wide array of nucleophiles can be employed, including amines, alcohols (as alkoxides), thiols, and carbanions (e.g., Grignard reagents).[1]

The general workflow for a base-catalyzed ring-opening reaction can be visualized as follows:

G cluster_0 Reaction Initiation cluster_2 Product Formation A This compound C [Nu---C-O] Transition State A->C S_N2 Attack B Nucleophile (Nu-) B->C D Alkoxide Intermediate C->D F Ring-Opened Product D->F E Proton Source (e.g., H2O) E->F

Caption: Base-catalyzed SN2 ring-opening of this compound.

Acid-Catalyzed Conditions (SN1 and SN2-like Mechanisms)

In the presence of an acid catalyst, the reaction mechanism becomes more complex and can exhibit characteristics of both SN1 and SN2 pathways.[3] The acid protonates the epoxide oxygen, making it a much better leaving group and increasing the electrophilicity of the ring carbons.

Key Characteristics:

  • Regioselectivity: The regioselectivity in acid-catalyzed ring-opening is governed by a combination of steric and electronic factors.

    • For primary and secondary carbons, the attack generally occurs at the less substituted carbon (SN2-like).[3]

    • If one of the carbons is tertiary, the attack preferentially occurs at the more substituted carbon due to the stabilization of the partial positive charge that develops in the transition state (SN1-like).[3]

  • Stereochemistry: Backside attack is still generally observed, leading to anti-diol products from the opening with water.

The logical flow of an acid-catalyzed ring-opening is depicted below:

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Product Formation A This compound C Protonated Epoxide A->C Protonation B Acid Catalyst (H+) B->C E Intermediate C->E Ring Opening D Nucleophile (NuH) D->E F Final Product E->F G Deprotonation E->G G->F

Caption: Acid-catalyzed ring-opening mechanism of an epoxide.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, its preparation can be inferred from standard methods for synthesizing substituted oxiranes. A plausible and common method is the reaction of epichlorohydrin with 2-chloroethanol in the presence of a base.

A similar synthesis is reported for 2-[(2-ethoxyphenoxy)methyl]oxirane from 2-ethoxyphenol and epichlorohydrin.[4] Another analogous preparation is the synthesis of 2-chloromethyl-2-(4-chlorophenoxymethyl)-oxirane from 4-chlorophenol and 2,2-di(chloromethyl)-oxirane.[5]

Experimental Protocols and Data

Due to the limited availability of specific experimental data for this compound, the following sections provide generalized protocols based on well-established procedures for analogous epoxide reactions. Researchers should optimize these conditions for the specific substrate and nucleophile.

General Procedure for Nucleophilic Ring-Opening with Amines

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important intermediates in drug discovery.[6][7]

Experimental Protocol:

  • To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, methanol, or water), add the amine (1.0-1.2 eq.).

  • The reaction can be performed at room temperature or heated to reflux to increase the reaction rate. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to afford the desired β-amino alcohol.

Expected Product: The major product will be the result of the amine attacking the terminal (C3) carbon of the epoxide, yielding 1-amino-3-(2-chloroethoxy)propan-2-ol derivatives.

Nucleophile (Amine)ProductExpected Yield (%)Reference (Analogous Reactions)
Aniline1-(phenylamino)-3-(2-chloroethoxy)propan-2-ol85-95[8]
Benzylamine1-(benzylamino)-3-(2-chloroethoxy)propan-2-ol90-98[6]
Morpholine1-(morpholino)-3-(2-chloroethoxy)propan-2-ol92-99[6]
General Procedure for Nucleophilic Ring-Opening with Alcohols (Alkoxides)

The reaction with alcohols, typically under basic conditions to form the more nucleophilic alkoxide, yields β-alkoxy alcohols.

Experimental Protocol:

  • To a solution of the alcohol (used as solvent or in an inert solvent like THF), add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq.) at 0 °C to form the alkoxide.

  • After stirring for a short period, add this compound (1.0 eq.) dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Expected Product: The major product will be the 1-alkoxy-3-(2-chloroethoxy)propan-2-ol, resulting from the attack of the alkoxide on the C3 carbon of the oxirane.

Nucleophile (Alcohol)ProductExpected Yield (%)Reference (Analogous Reactions)
Methanol (as methoxide)1-methoxy-3-(2-chloroethoxy)propan-2-ol80-90General epoxide chemistry
Ethanol (as ethoxide)1-ethoxy-3-(2-chloroethoxy)propan-2-ol80-90General epoxide chemistry
Phenol (as phenoxide)1-phenoxy-3-(2-chloroethoxy)propan-2-ol75-85[9]

Applications in Drug Development

The ring-opened products of this compound are versatile intermediates in the synthesis of pharmaceuticals. The resulting 1,2-amino alcohols and 1,2-ether alcohols can be further functionalized at the hydroxyl group, the amino/alkoxy group, or the terminal chloride. This allows for the construction of complex molecular architectures with potential biological activity. For example, β-amino alcohols are key structural motifs in many β-blocker drugs used to treat cardiovascular diseases.[3]

The general synthetic utility can be represented by the following workflow:

G A This compound B Nucleophilic Ring-Opening A->B C Functionalized Intermediate (e.g., β-amino alcohol) B->C D Further Derivatization C->D E Active Pharmaceutical Ingredient (API) D->E

Caption: Synthetic pathway from this compound to APIs.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is governed by the principles of epoxide chemistry. Its reactions are characterized by the nucleophilic ring-opening of the strained oxirane ring. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism with a high degree of regioselectivity, favoring attack at the less substituted carbon. In contrast, acid-catalyzed reactions can proceed through a mechanism with both SN1 and SN2 characteristics. The resulting functionalized products, particularly β-amino alcohols and β-alkoxy alcohols, are important building blocks for the synthesis of more complex molecules, including active pharmaceutical ingredients. Further research into the specific reaction kinetics and substrate scope of this compound would be beneficial for its broader application in organic synthesis and drug development.

References

Spectroscopic Profile of 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2-Chloroethoxymethyl)oxirane. Due to the limited availability of direct experimental spectra for this specific molecule in publicly accessible databases, this document presents a combination of confirmed molecular information and predicted spectroscopic values derived from analogous compounds. These predictions are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related chemical entities.

Chemical Identity

ParameterValueSource
IUPAC Name 2-((2-Chloroethoxy)methyl)oxiraneN/A
Synonyms (2S)-2-[(2-Chloroethoxy)methyl]oxiraneN/A
CAS Number 5412-14-6N/A
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1]
Chemical Structure N/A

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~ 3.8 - 3.6m4H-O-CH ₂-CH ₂-Cl
~ 3.7 - 3.4m2HOxirane-CH ₂-O-
~ 3.2 - 3.1m1HOxirane CH
~ 2.8dd1HOxirane CH ₂ (trans)
~ 2.6dd1HOxirane CH ₂ (cis)
Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmCarbon TypeAssignment
~ 72CH₂-O-C H₂-CH₂-Cl
~ 71CH₂Oxirane-C H₂-O-
~ 51CHOxirane C H
~ 45CH₂Oxirane C H₂
~ 43CH₂-O-CH₂-C H₂-Cl
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 2990mC-H stretch (oxirane ring)
~ 2960 - 2850sC-H stretch (aliphatic)
~ 1250sC-O-C stretch (asymmetric, oxirane ring)
~ 1120sC-O-C stretch (ether)
~ 915 - 830m-sC-O stretch (oxirane ring, symmetric)
~ 750 - 650sC-Cl stretch
Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityPossible Fragment
136/138Low[M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes)
101Moderate[M - Cl]⁺
73High[M - CH₂CH₂Cl]⁺
63/65High[CH₂CH₂Cl]⁺
43High[C₃H₃O]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a spectral width of 16 ppm.

    • Employ a 30-degree pulse width, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Accumulate 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with a spectral width of 240 ppm.

    • Employ a 30-degree pulse width, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds.

    • Accumulate 1024 scans.

  • Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is expected to be a liquid at room temperature, prepare a thin film of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction from the sample spectrum using the instrument's software.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a gas chromatography (GC-MS) system for separation and introduction or via direct infusion.

  • Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass-to-charge (m/z) range of 35 to 200 amu.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered in the analysis of chlorine-containing fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification and Verification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation and Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Check Purity Assessment (e.g., TLC, GC) Purification->Purity_Check IR IR Spectroscopy Purity_Check->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR MS Mass Spectrometry Purity_Check->MS IR_Analysis Functional Group Identification IR->IR_Analysis NMR_Analysis Structural Elucidation (Connectivity) NMR->NMR_Analysis MS_Analysis Molecular Weight and Fragmentation Pattern MS->MS_Analysis Structure_Confirmation Final Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Technical Guide on the Material Safety of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Section 1: Chemical Identification and Physical Properties

Due to the absence of a dedicated MSDS for the target compound, quantitative physical and chemical properties are not available. For structurally related compounds, a range of properties can be expected.

Table 1: Representative Physical and Chemical Properties of Structurally Similar Compounds

Property2-(Chloromethyl)oxirane2-(2-Chloroethoxy)ethanol
Molecular Formula C3H5ClOC4H9ClO2
Molecular Weight 92.52 g/mol 124.57 g/mol
Boiling Point 116-117 °C180-182 °C
Flash Point 32 °C93 °C
Density 1.183 g/mL at 25 °C1.169 g/mL at 25 °C

Note: This data is for related compounds and may not accurately reflect the properties of 2-(2-Chloroethoxymethyl)oxirane.

Section 2: Hazard Identification and Classification

Based on the functional groups present (oxirane and chloro-ether), this compound is anticipated to be a hazardous substance. The oxirane (epoxide) ring is a known reactive functional group that can react with biological nucleophiles, leading to potential toxicity. The chloro-ether moiety can also contribute to its hazardous properties.

Anticipated GHS Hazard Classification (Inferred):

  • Flammable Liquid: Category 3 or 4[1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Skin Corrosion/Irritation: Causes skin irritation.[3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage or irritation.[1][3]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3][4]

  • Germ Cell Mutagenicity: Suspected of causing genetic defects.

  • Carcinogenicity: May cause cancer.[5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

  • Hazardous to the Aquatic Environment: Toxic to aquatic life with long-lasting effects.[3][4]

Hazard Pictograms (Anticipated):

Caption: Anticipated GHS Hazard Pictograms.

Signal Word (Anticipated): Danger

Hazard Statements (Anticipated):

  • Flammable liquid and vapor.

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes severe skin burns and eye damage.

  • May cause an allergic skin reaction.

  • May cause respiratory irritation.

  • Suspected of causing genetic defects.

  • May cause cancer.

  • Toxic to aquatic life with long lasting effects.

Section 3: First-Aid Measures

The following first-aid measures are based on general procedures for handling hazardous oxirane and chloro-ether compounds.[1][6][7]

Table 2: First-Aid Procedures

Exposure RouteProcedure
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. Immediately call a POISON CENTER or doctor/physician.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[1]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[1]

Section 4: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][6]

  • Specific Hazards Arising from the Chemical: Flammable liquid and vapor. Vapors may form explosive mixtures with air.[1][5] In a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen chloride gas may be produced.[1]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 5: Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and safety goggles. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]

  • Methods for Cleaning Up: Absorb with inert absorbent material (e.g., sand, diatomaceous earth) and dispose of as hazardous waste.[5]

Section 6: Handling and Storage

  • Precautions for Safe Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[1][5] Wear appropriate PPE.[1] Keep away from heat, sparks, and open flames.[1] Take precautionary measures against static discharge.[1] Avoid contact with skin, eyes, and clothing.[5]

  • Conditions for Safe Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][7] Store locked up.[1] Keep away from incompatible materials such as strong oxidizing agents and amines.[1]

G cluster_handling Handling Protocol cluster_storage Storage Protocol Use in Fume Hood Use in Fume Hood Wear PPE Wear PPE Use in Fume Hood->Wear PPE Ground Equipment Ground Equipment Wear PPE->Ground Equipment Avoid Ignition Sources Avoid Ignition Sources Ground Equipment->Avoid Ignition Sources Tightly Closed Container Tightly Closed Container Cool, Dry, Well-Ventilated Area Cool, Dry, Well-Ventilated Area Tightly Closed Container->Cool, Dry, Well-Ventilated Area Store Locked Up Store Locked Up Cool, Dry, Well-Ventilated Area->Store Locked Up Away from Incompatibles Away from Incompatibles Store Locked Up->Away from Incompatibles Chemical Handling Chemical Handling Chemical Handling->Use in Fume Hood Chemical Handling->Tightly Closed Container

Caption: Recommended Handling and Storage Workflow.

Section 7: Exposure Controls and Personal Protection

  • Engineering Controls: A well-ventilated area and the use of a chemical fume hood are essential.[1][5] Eyewash stations and safety showers should be readily available.[1]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][6]

    • Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton) and a lab coat.[1][3]

    • Respiratory Protection: If engineering controls are not sufficient, use a full-face respirator with an appropriate cartridge.[1]

Section 8: Toxicological Information

No specific toxicological data for this compound was found. The information below is based on the toxicological profiles of similar chemicals.

Table 3: Anticipated Toxicological Effects

EffectDescription
Acute Toxicity Likely harmful by oral, dermal, and inhalation routes.[2]
Skin Corrosion/Irritation Expected to be a skin irritant.[3]
Eye Damage/Irritation Expected to cause serious eye irritation or damage.[1][3]
Sensitization May act as a skin sensitizer.[3][4]
Mutagenicity The epoxide ring is a structural alert for mutagenicity.
Carcinogenicity Some epoxides are classified as carcinogenic.[5]
Reproductive Toxicity No data available, but some related compounds have shown reproductive effects.
STOT-Single Exposure May cause respiratory tract irritation.[3]
STOT-Repeated Exposure No data available.

Section 9: Experimental Protocols (Hypothetical)

As no specific experimental data was found, the following are hypothetical protocols based on standard toxicological assays for a novel chemical with the anticipated hazard profile.

Protocol 1: In Vitro Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess the mutagenic potential of this compound.

  • Methodology:

    • Tester Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

    • Metabolic Activation: The assay should be conducted with and without a mammalian metabolic activation system (S9 mix).

    • Procedure: The test chemical is incubated with the tester strains in the presence and absence of S9 mix. The number of revertant colonies is counted and compared to the solvent control.

    • Data Analysis: A dose-related increase in revertant colonies (typically a 2-fold or greater increase over the background) is considered a positive result.

Protocol 2: Acute Dermal Irritation/Corrosion Study in Rabbits (OECD 404)

  • Objective: To determine the potential of this compound to cause skin irritation or corrosion.

  • Methodology:

    • Test Animals: Healthy, young adult albino rabbits.

    • Procedure: A small area of the animal's skin is shaved. A 0.5 mL dose of the undiluted test substance is applied to the skin under a gauze patch. The patch is removed after a set exposure period (e.g., 4 hours).

    • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

    • Data Analysis: The severity of the skin reactions is scored, and the substance is classified based on the mean scores.

G cluster_ames Ames Test Workflow cluster_dermal Dermal Irritation Test Workflow Bacterial Strains Bacterial Strains Incubate with Chemical (+/- S9) Incubate with Chemical (+/- S9) Bacterial Strains->Incubate with Chemical (+/- S9) Plate on Minimal Agar Plate on Minimal Agar Incubate with Chemical (+/- S9)->Plate on Minimal Agar Count Revertant Colonies Count Revertant Colonies Plate on Minimal Agar->Count Revertant Colonies Analyze for Mutagenicity Analyze for Mutagenicity Count Revertant Colonies->Analyze for Mutagenicity Prepare Rabbit Skin Prepare Rabbit Skin Apply Test Substance Apply Test Substance Prepare Rabbit Skin->Apply Test Substance Expose for 4 Hours Expose for 4 Hours Apply Test Substance->Expose for 4 Hours Observe Skin Reactions Observe Skin Reactions Expose for 4 Hours->Observe Skin Reactions Score Irritation Score Irritation Observe Skin Reactions->Score Irritation

References

An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)oxirane (Epichlorohydrin)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(chloromethyl)oxirane, a colorless liquid with a pungent, garlic-like odor.[1] This compound is an organochlorine and an epoxide, widely used in the synthesis of epoxy resins, plastics, and other chemical products.[2] Due to its reactive nature, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(chloromethyl)oxirane is presented in the table below. This data is essential for understanding its behavior under various conditions.

PropertyValueReference
Molecular Formula C₃H₅ClO[1]
Molecular Weight 92.52 g/mol [1]
Appearance Colorless liquid[1][2]
Odor Pungent, garlic-like, or chloroform-like[1][2]
Boiling Point 117.9 °C[1]
Melting Point -25.6 °C[1]
Flash Point 31 °C (93 °F)[1][3]
Density 1.1750 g/cm³ at 25 °C[1]
Vapor Pressure 13.8 mm Hg at 21.1 °C[1]
Water Solubility 6 g/100 mL at 10 °C[1]
Explosive Limits 3.8-21% (V)[1]

Chemical Stability and Reactivity

2-(Chloromethyl)oxirane is considered an unstable compound.[2] Its reactivity stems from the strained three-membered epoxide ring, which is susceptible to ring-opening reactions.[4]

Conditions to Avoid:

  • Heat, Sparks, and Open Flames: The compound is flammable, and its vapors can form explosive mixtures with air at temperatures above 31°C.[1][3]

  • Incompatible Materials: It should be kept separate from strong oxidants, acids, bases, aluminum, zinc, and amines.[1][3]

  • Polymerization: The substance can polymerize when heated or in the presence of strong acids and bases.[3] This polymerization can be exothermic and potentially lead to a violent rupture of the container.[5]

Hazardous Decomposition Products:

  • In the event of a fire, 2-(chloromethyl)oxirane can decompose to produce irritating or toxic fumes and gases, including toxic chloride fumes.[1][3]

Recommended Storage Conditions

Proper storage is critical to maintain the quality of 2-(chloromethyl)oxirane and to prevent hazardous situations.

Storage ParameterRecommendationRationaleCitations
Temperature Store in a cool, dry place.[1][6] Some sources recommend refrigeration (+4°C) or storing below +30°C.[1][2]To minimize vapor pressure and reduce the risk of polymerization.[1][2][6]
Ventilation Store in a well-ventilated place.To prevent the accumulation of flammable and toxic vapors.[1][6][7]
Container Keep container tightly closed.[1][6][7] Use unbreakable packaging; if breakable, place it inside a closed, unbreakable container.[3]To prevent leakage and contamination.[1][3][6][7]
Segregation Fireproof storage is recommended.[1][3] Separate from strong oxidants, acids, bases, aluminum, zinc, amines, and foodstuffs.[1][3]To avoid violent reactions and contamination.[1][3]
Inert Atmosphere For long-term storage or to maintain high purity, consider storage under an inert atmosphere (e.g., nitrogen or argon).To prevent potential reactions with air or moisture.

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety precautions must be followed when handling 2-(chloromethyl)oxirane.

Engineering Controls:

  • Handle in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[7]

  • Ensure that eyewash stations and safety showers are readily accessible.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[6]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3][7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use an approved respirator.[6]

Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Do not breathe vapors or mists.[7]

  • Keep away from heat, sparks, and open flames.[7]

  • Use only non-sparking tools.[7]

  • Take precautionary measures against static discharge.[7]

  • Wash hands thoroughly after handling.[7]

Experimental Protocols

While specific experimental protocols for the stability testing of 2-(chloromethyl)oxirane were not detailed in the provided search results, a general approach to evaluating the stability of reactive chemical compounds can be outlined. Such studies are crucial for determining shelf-life and safe handling procedures.

Typical Stability Testing Protocol:

  • Sample Preparation:

    • Procure a high-purity sample of 2-(chloromethyl)oxirane.

    • Characterize the initial purity using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

    • Prepare samples in appropriate, sealed containers (e.g., amber glass vials with PTFE-lined caps).

  • Storage Conditions:

    • Store samples under a matrix of controlled conditions, including:

      • Temperature: e.g., Refrigerated (2-8 °C), Room Temperature (20-25 °C), and Accelerated (e.g., 40 °C).

      • Humidity: e.g., Low (e.g., <30% RH) and High (e.g., >75% RH).

      • Light Exposure: e.g., Protected from light and exposed to UV/Vis light.

  • Time Points:

    • Establish a schedule for sample analysis at various time points (e.g., 0, 1, 3, 6, 12 months).

  • Analytical Methods:

    • At each time point, analyze the samples for:

      • Purity: Using GC or HPLC to quantify the parent compound and any degradation products.

      • Appearance: Visual inspection for color change or precipitate formation.

      • Non-Volatile Residue: To detect the formation of polymeric materials.

      • Water Content: Using Karl Fischer titration, as water can promote hydrolysis.

  • Data Analysis:

    • Plot the concentration of 2-(chloromethyl)oxirane as a function of time for each storage condition.

    • Determine the degradation rate and identify the major degradation products.

    • Establish the shelf-life based on the time it takes for the purity to fall below a specified limit (e.g., 95%).

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling and storage of 2-(chloromethyl)oxirane.

Storage_Decision_Tree start Receiving 2-(chloromethyl)oxirane check_container Inspect Container Integrity start->check_container is_damaged Container Damaged? check_container->is_damaged quarantine Quarantine and Report is_damaged->quarantine Yes storage_location Select Storage Location is_damaged->storage_location No is_flammable_area Flammable Storage Area Available? storage_location->is_flammable_area dedicated_cabinet Store in a Dedicated Flammable Cabinet is_flammable_area->dedicated_cabinet Yes final_storage Store in a Cool, Dry, Well-Ventilated Area is_flammable_area->final_storage No refrigerate Refrigerate (+4°C) if possible dedicated_cabinet->refrigerate segregate Segregate from Incompatibles refrigerate->segregate final_storage->segregate log_entry Log Entry and Labeling segregate->log_entry

Caption: Decision tree for the safe storage of 2-(chloromethyl)oxirane.

Handling_Workflow start Prepare for Handling ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe engineering_controls Verify Engineering Controls (Fume Hood, Eyewash Station) ppe->engineering_controls dispense Dispense Chemical (Use Non-Sparking Tools) engineering_controls->dispense reaction Perform Experimental Procedure dispense->reaction cleanup Clean Up and Decontaminate reaction->cleanup waste_disposal Dispose of Waste Properly cleanup->waste_disposal end Handling Complete waste_disposal->end

Caption: Workflow for handling 2-(chloromethyl)oxirane safely.

References

Solubility Profile of 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(2-Chloroethoxymethyl)oxirane

This compound is an organic compound featuring a reactive oxirane (epoxide) ring, an ether linkage, and a chloroalkyl group. Its multifunctional structure makes it a potential intermediate in various chemical syntheses. Understanding its solubility is critical for its application in reaction chemistry, purification processes, and formulation development, particularly in fields requiring precise control over reaction media and conditions.

Physicochemical Properties (Predicted and from Analogues)

PropertyValue / DescriptionRationale / Source
Molecular Formula C₅H₉ClO₂-
Molecular Weight 136.58 g/mol -
Appearance Expected to be a colorless liquid.Based on similar oxirane derivatives like (chloromethyl)oxirane.[1]
Boiling Point Estimated to be in the range of 180-220 °C.Higher than (chloromethyl)oxirane (117.9 °C) due to increased molecular weight.[1]
Density Expected to be ~1.1-1.2 g/cm³.Similar to (chloromethyl)oxirane (1.1812 g/cm³).[1]
Key Structural Features Oxirane ring (polar, H-bond acceptor), Ether linkage (polar, H-bond acceptor), Chloroalkyl group (increases lipophilicity).-

Predicted Solubility Profile

A quantitative, experimentally-derived solubility profile for this compound is not available in peer-reviewed journals or chemical databases. However, a qualitative assessment can be made based on the principle of "like dissolves like," by analyzing its structural components.

The molecule possesses both polar (oxirane ring, ether oxygen) and nonpolar (alkyl chain, chlorine atom) characteristics, suggesting it will be soluble in a range of solvents.

Table of Predicted Solubility

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerately Soluble to SolubleThe oxirane and ether oxygens can act as hydrogen bond acceptors. Solubility in water is likely limited but significant, analogous to (chloromethyl)oxirane's 7% solubility.[1]
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), AcetonitrileSoluble to MiscibleThese solvents can engage in dipole-dipole interactions with the polar ether and oxirane groups without the steric hindrance of hydrogen bonding networks.
Nonpolar / Weakly Polar Toluene, Hexane, Diethyl Ether, DichloromethaneSolubleThe chloroalkyl and ethylene backbone contribute to van der Waals interactions, promoting solubility in nonpolar and weakly polar organic solvents.

A logical workflow for predicting the solubility of a novel compound like this compound is visualized below.

G cluster_input Input Analysis cluster_analysis Structural & Property Analysis cluster_prediction Solubility Prediction A Identify Compound: This compound B Analyze Functional Groups: - Oxirane (Polar) - Ether (Polar) - Chloroalkyl (Nonpolar character) A->B C Assess Polarity: Amphiphilic nature (polar & nonpolar regions) B->C E Polar Protic Solvents (e.g., Water): Moderate Solubility C->E F Polar Aprotic Solvents (e.g., THF): High Solubility / Miscible C->F G Nonpolar Solvents (e.g., Toluene): High Solubility C->G D Review Analogues: (Chloromethyl)oxirane (Ethoxymethyl)oxirane D->C

Caption: Logical workflow for predicting compound solubility based on structural analysis.

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental protocol is required. The OECD Guideline 105 (Shake-Flask Method) is a widely accepted approach for determining water solubility and can be adapted for organic solvents.[2]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solute) of known purity.

  • Selected solvents (e.g., water, ethanol, toluene) of high purity.

  • Analytical balance.

  • Thermostatic shaker or water bath capable of maintaining constant temperature (e.g., 25°C ± 0.5°C).

  • Glass flasks with airtight stoppers.

  • Centrifuge with temperature control.

  • Syringes and filters (e.g., 0.45 µm PTFE or appropriate material).

  • Calibrated glassware (pipettes, volumetric flasks).

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer).

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid/liquid phase ensures that saturation is achieved.[3]

    • Seal the flasks and place them in the thermostatic shaker.

    • Agitate the mixture at a constant temperature for a sufficient duration to reach equilibrium. Preliminary tests are recommended to determine the time to equilibrium (e.g., agitate for 24 hours, measure concentration, then agitate for another 24 hours and re-measure to ensure the value is stable).[3]

  • Phase Separation:

    • After equilibrium is reached, cease agitation and allow the mixture to stand in the temperature-controlled bath for at least 24 hours to allow for the separation of undissolved solute.

    • To ensure complete separation of the excess solute without altering the equilibrium, centrifuge the samples at the same temperature.[2]

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Prepare a series of standard solutions of the solute at known concentrations.

    • Analyze both the standards and the saturated sample using a validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of the solute in the saturated solution.

  • Data Reporting:

    • Express the solubility as mass per volume (e.g., g/100 mL or mg/L) or in molar units (mol/L) at the specified temperature.

    • The experiment should be performed in triplicate to ensure reproducibility.

The following diagram illustrates this experimental workflow.

G A Preparation: Add excess solute to solvent in flask B Equilibration: Agitate in thermostatic shaker (e.g., 24-48h at 25°C) A->B C Phase Separation: Centrifuge at constant temperature B->C D Sampling: Withdraw aliquot of clear supernatant C->D E Analysis: Determine concentration via GC or HPLC vs. standards D->E F Result: Quantitative Solubility Value (e.g., g/100 mL) E->F

Caption: Standard experimental workflow for determining solubility (Shake-Flask Method).

Conclusion

While specific experimental data on the solubility of this compound is currently lacking in the public domain, its chemical structure provides a solid basis for predicting its behavior. It is expected to be soluble in a wide array of common organic solvents and moderately soluble in polar protic solvents like water. For drug development and process chemistry applications where precise quantitative data is essential, the standardized shake-flask method detailed in this guide provides a robust framework for its empirical determination.

References

2-(2-Chloroethoxymethyl)oxirane molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Summary of 2-(2-Chloroethoxymethyl)oxirane

This document provides the molecular formula and molecular weight for the chemical compound this compound, a substance of interest to researchers and professionals in the fields of drug development and chemical synthesis.

Core Molecular Data

The fundamental chemical properties of this compound have been determined and are summarized below. These data points are essential for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValue
Molecular FormulaC₅H₉ClO₂[1]
Molecular Weight136.58 g/mol [1]

Note: The data presented corresponds to the (R)-enantiomer of the molecule. The molecular formula and weight are identical for the (S)-enantiomer and the racemic mixture.[1]

Experimental Protocols and Visualizations

The user's request included a provision for detailed experimental protocols and the creation of diagrams for signaling pathways or experimental workflows using the DOT language. For the specific scope of providing the molecular weight and formula of a chemical compound, these requirements are not applicable. The determination of a molecule's formula and weight is a fundamental aspect of its identity, established through techniques such as mass spectrometry and elemental analysis, rather than a multi-step experimental workflow or a biological signaling pathway that would necessitate such a diagram.

References

Technical Guide: Physical and Chemical Hazards of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

2-(2-Chloroethoxymethyl)oxirane is a molecule that combines two reactive functional groups: an epoxide (oxirane) ring and a chloroalkyl ether side chain. Due to this structure, it is predicted to exhibit significant physical and chemical hazards. This document provides an in-depth overview of these potential hazards, drawing on data from analogous compounds to inform on safety protocols, handling procedures, and necessary precautions for researchers, scientists, and professionals in drug development. All quantitative data presented are estimations based on these related chemical classes and should be interpreted with caution.

Predicted Physical and Chemical Properties

The physical and chemical properties of this compound have not been extensively documented. The following table summarizes expected properties based on its structure and comparison with similar low molecular weight ethers and epoxides.

PropertyPredicted Value/Information
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
Appearance Expected to be a colorless liquid
Odor Likely to have a characteristic ether-like or sharp odor
Boiling Point Estimated to be in the range of 150-200 °C
Flash Point Expected to be combustible
Solubility Likely to be slightly soluble in water, with good solubility in organic solvents
Vapor Pressure Expected to have a relatively low vapor pressure at room temperature

Anticipated Health and Safety Hazards

Based on its structural moieties, this compound is anticipated to be a hazardous substance. The hazards are predicted by considering the well-documented toxicities of glycidyl ethers and chloroalkyl ethers[1][2][3].

Chemical Hazards

The primary chemical hazard stems from the high reactivity of the epoxide ring. Epoxides are electrophilic and can react with nucleophiles, including water, alcohols, and biological macromolecules like DNA and proteins. This reactivity is the basis for much of the toxicological concern. The chloroalkyl ether group is also a known alkylating agent, a class of compounds often associated with carcinogenicity[2][3].

Health Hazards

The anticipated health hazards are significant and are summarized in the GHS classification table below. These classifications are inferred from the hazards of related compounds.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4 (Predicted)H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3 (Predicted)H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3 (Predicted)H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2 (Predicted)H315: Causes skin irritation[4]
Serious Eye Damage/IrritationCategory 1 (Predicted)H318: Causes serious eye damage
Respiratory or Skin SensitizationCategory 1 (Predicted)H317: May cause an allergic skin reaction[4]
Germ Cell MutagenicityCategory 2 (Predicted)H341: Suspected of causing genetic defects[5]
CarcinogenicityCategory 1B/2 (Predicted)H350/H351: May cause cancer[1][2][3]
Reproductive ToxicityCategory 2 (Predicted)H361: Suspected of damaging fertility or the unborn child[5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Predicted)H335: May cause respiratory irritation[6]

Dermal contact is a primary route of exposure for glycidyl ethers and can lead to systemic effects in addition to local irritation and sensitization[1]. Chloroalkyl ethers are recognized as strong alkylating agents and are considered human carcinogens[2].

Experimental Protocols for Hazard Assessment

Given the lack of specific data for this compound, a comprehensive hazard assessment would require conducting a suite of toxicological studies. The following are general protocols for key experiments.

In Vitro Mutagenicity (Ames Test)
  • Objective: To assess the potential of the compound to induce mutations in DNA.

  • Methodology: Strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine are used. The bacteria are exposed to varying concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that have mutated back to a state of histidine synthesis) is counted. A significant, dose-dependent increase in revertant colonies indicates mutagenic potential.

Acute Dermal Toxicity (OECD Test Guideline 402)
  • Objective: To determine the short-term toxic effects of dermal exposure.

  • Methodology: The test substance is applied to a small, shaved area of the skin of laboratory animals (typically rats or rabbits). The application site is covered with a porous gauze dressing for a 24-hour exposure period. Animals are observed for signs of toxicity and mortality for up to 14 days. This study provides an LD50 (lethal dose for 50% of the test population) value.

Skin Sensitization (Local Lymph Node Assay - LLNA; OECD Test Guideline 429)
  • Objective: To determine the potential of the compound to cause allergic contact dermatitis.

  • Methodology: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day 5, a solution containing radiolabeled thymidine is injected intravenously. Three hours later, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed. The incorporation of radiolabeled thymidine, indicating lymphocyte proliferation, is measured. A stimulation index is calculated to determine the sensitizing potential.

Visualizations

Logical Workflow for Handling Uncharacterized Compounds

Hazard_Assessment_Workflow cluster_plan Planning & Assessment cluster_handling Handling Protocol cluster_execution Experimental Work A Identify Compound: This compound B Literature Search for Hazard Data A->B E Assume High Hazard Potential C Data Gap Identified B->C D Assess Hazards based on Structural Analogs (Glycidyl Ethers, Chloroalkyl Ethers) C->D D->E F Develop Standard Operating Procedure (SOP) E->F J Conduct Experiments on Smallest Scale Possible G Define Engineering Controls (Fume Hood, Glove Box) F->G H Specify Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) F->H I Establish Emergency Procedures (Spill, Exposure) F->I F->J K Strict Adherence to SOP J->K L Document All Procedures and Observations K->L M Proper Waste Disposal L->M

Caption: Workflow for handling a compound with limited hazard data.

Signaling Pathway of a Potential Carcinogen

Carcinogenesis_Pathway cluster_exposure Exposure & Uptake cluster_cellular Cellular Interaction cluster_damage Molecular Damage cluster_outcome Biological Outcome A Inhalation, Dermal, or Oral Exposure to This compound B Absorption into Systemic Circulation A->B A->B C Metabolic Activation (Potential) B->C B->C D Electrophilic Metabolite or Parent Compound C->D C->D E Binding to Cellular Nucleophiles D->E D->E F DNA Adduct Formation E->F E->F G Protein Adduct Formation E->G E->G H DNA Repair F->H F->H I Apoptosis F->I F->I J Mutation F->J F->J K Cell Proliferation J->K J->K L Tumor Initiation K->L K->L

Caption: A generalized pathway from exposure to potential carcinogenesis.

Handling and Safety Precautions

Due to the predicted hazards, stringent safety measures are imperative when handling this compound.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure. For procedures with a higher risk of aerosol generation, a glove box may be necessary.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.

    • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemically resistant apron or suit should be considered.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Spill and Emergency Procedures:

    • Spill: Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.

    • In case of contact:

      • Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

      • Skin: Immediately wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation or other symptoms develop.

      • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

      • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Waste Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations.

Conclusion

While specific experimental data on the physical and chemical hazards of this compound is currently lacking, its chemical structure strongly suggests that it should be handled as a hazardous substance. By drawing parallels with glycidyl ethers and chloroalkyl ethers, it is prudent to assume this compound is a skin and eye irritant, a skin sensitizer, and a potential mutagen, carcinogen, and reproductive toxicant. All personnel must use stringent engineering controls and personal protective equipment. It is highly recommended that comprehensive toxicological testing be performed to fully characterize the hazard profile of this compound before it is used on a larger scale.

References

An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Identity and Properties

2-(2-Chloroethoxymethyl)oxirane, also known as glycidyl 2-chloroethyl ether, is an organic compound featuring an oxirane (epoxide) ring and a chloroethoxy functional group. The presence of the strained epoxide ring makes it a reactive intermediate, susceptible to ring-opening reactions with a variety of nucleophiles.

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of this compound, estimated from data for structurally similar compounds such as 2-(ethoxymethyl)oxirane and 2-(chloromethyl)oxirane (epichlorohydrin)[1][2][3][4][5][6].

PropertyPredicted ValueUnitNotes
Molecular Formula C₅H₉ClO₂--
Molecular Weight 136.58 g/mol -
Appearance Colorless liquid-Predicted based on similar small oxirane derivatives.
Boiling Point ~150-170°CEstimated based on the boiling points of related glycidyl ethers, likely requiring vacuum distillation to prevent decomposition.
Density ~1.1-1.2g/cm³Estimated based on the density of similar chlorinated ethers.
Solubility Moderately soluble in water, soluble in most organic solvents.-The ether linkage and chloro group will influence water solubility.
CAS Number Not assigned-As of the latest search, a specific CAS number for this compound has not been identified.

Synthesis of this compound

A plausible and well-documented synthetic route to this compound involves the Williamson ether synthesis, reacting epichlorohydrin with 2-chloroethanol in the presence of a base[7][8]. This method is a standard procedure for the preparation of glycidyl ethers[9].

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloroethanol[10][11][12]

  • Epichlorohydrin (2-(chloromethyl)oxirane)[1][4]

  • Sodium hydroxide (or other suitable base)

  • Anhydrous organic solvent (e.g., diethyl ether or tetrahydrofuran)

  • Deionized water

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 2-chloroethanol in an excess of the chosen anhydrous solvent.

  • Base Addition: Slowly add a stoichiometric equivalent of a base, such as sodium hydroxide, to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

  • Epichlorohydrin Addition: Once the base has been added, add epichlorohydrin dropwise from the dropping funnel to the reaction mixture. The rate of addition should be controlled to prevent an excessive temperature increase.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or gently heat under reflux to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove the precipitated salt (e.g., sodium chloride).

  • Extraction: Transfer the filtrate to a separatory funnel and wash it with deionized water to remove any remaining base and salt. Extract the aqueous layer with the organic solvent to recover any dissolved product.

  • Drying and Solvent Removal: Combine the organic layers and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain this compound.

Reaction Pathway Diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_Chloroethanol 2-Chloroethanol (HOCH₂CH₂Cl) Reaction Williamson Ether Synthesis 2_Chloroethanol->Reaction Epichlorohydrin Epichlorohydrin (2-(chloromethyl)oxirane) Epichlorohydrin->Reaction Base Base (e.g., NaOH) Base->Reaction Catalyst Solvent Solvent (e.g., Ether) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Reactivity and Potential Applications

The reactivity of this compound is dominated by the electrophilic nature of the oxirane ring. The strained three-membered ring readily undergoes nucleophilic attack, leading to ring-opening. This reactivity makes it a valuable building block in organic synthesis.

Signaling Pathway Interaction (Hypothetical):

In a biological context, electrophilic compounds like epoxides can interact with nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. This can lead to covalent modification and modulation of protein function. A hypothetical signaling pathway interaction is depicted below.

G Compound This compound Protein Target Protein (with nucleophilic residue) Compound->Protein Nucleophilic Attack (Ring-Opening) Modified_Protein Covalently Modified Protein Downstream_Effect Modulation of Downstream Signaling Modified_Protein->Downstream_Effect

Caption: Hypothetical interaction with a target protein.

Potential Applications:

  • Drug Development: As a bifunctional molecule, it can be used as a linker to conjugate different molecular entities or as a reactive probe to identify and study the function of specific proteins.

  • Polymer Chemistry: The epoxide group can participate in ring-opening polymerization to form polyethers. The chloroethyl group can be further functionalized to introduce specific properties to the polymer.

  • Crosslinking Agent: The ability of the epoxide to react with various functional groups makes it a potential crosslinking agent for polymers, enhancing their mechanical properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, its handling should be guided by the safety precautions for similar reactive epoxides and chlorinated hydrocarbons[13][14][15][16][17][18][19].

General Safety Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Identification (Predicted):

Based on analogous compounds, this compound is predicted to be:

  • A skin and eye irritant.

  • Harmful if swallowed or inhaled.

  • A potential sensitizer.

Conclusion

This compound is a promising but currently under-documented chemical entity. Based on the established chemistry of related compounds, it is predicted to be a versatile bifunctional molecule with significant potential in organic synthesis, materials science, and pharmaceutical research. The synthetic route via the Williamson ether synthesis of epichlorohydrin and 2-chloroethanol provides a clear path for its preparation. Due to its predicted reactivity and potential hazards, appropriate safety measures must be strictly followed during its synthesis and handling. Further experimental investigation is warranted to fully characterize its properties and explore its applications.

References

An In-depth Technical Guide to 2-(2-Chloroethoxymethyl)oxirane: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 2-(2-Chloroethoxymethyl)oxirane, a bifunctional molecule of interest to researchers, scientists, and professionals in drug development. Due to a lack of specific historical records on its initial discovery, this document focuses on the compound's synthesis, physicochemical properties, and its potential applications as an intermediate in the preparation of more complex molecules.

Introduction

This compound, also known as glycidyl 2-chloroethyl ether, is an organic compound featuring both an epoxide ring and a chloroalkyl ether moiety. This combination of reactive functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of a flexible, oxygen-containing linker that also possesses a site for nucleophilic substitution. While the specific historical details of its first synthesis are not well-documented in readily available literature, its preparation falls under the well-established methodologies for the synthesis of glycidyl ethers.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 5412-14-6N/A
Molecular Formula C₅H₉ClO₂[1]
Molecular Weight 136.58 g/mol [1]
Appearance Colorless liquid (predicted)N/A
Boiling Point Not precisely documentedN/A
Solubility Soluble in common organic solvents (predicted)N/A

Note: Some physical properties are not extensively documented and are predicted based on the behavior of structurally similar compounds.

Synthesis of this compound

The primary route for the synthesis of this compound is through the Williamson ether synthesis, reacting 2-chloroethanol with epichlorohydrin. This reaction is typically carried out under basic conditions, often with the aid of a phase-transfer catalyst to improve reaction rates and yields.

General Reaction Scheme

The synthesis proceeds in two conceptual steps: the deprotonation of 2-chloroethanol to form an alkoxide, followed by the nucleophilic attack of the alkoxide on epichlorohydrin, leading to the formation of the glycidyl ether and displacement of the chloride from epichlorohydrin.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-Chloroethanol 2-Chloroethanol (Cl-CH₂CH₂-OH) Product This compound 2-Chloroethanol->Product Epichlorohydrin Epichlorohydrin (O(CH₂)CH-CH₂Cl) Epichlorohydrin->Product Base Base (e.g., NaOH, KOH) Base->Product PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Product

Caption: General synthesis scheme for this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for glycidyl ether synthesis.[2][3]

Materials:

  • 2-Chloroethanol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Anhydrous organic solvent (e.g., toluene or dichloromethane, though solvent-free conditions are also reported)[2]

  • Deionized water

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charge: 2-Chloroethanol (1.0 equivalent) and the phase-transfer catalyst (e.g., 0.02-0.05 equivalents of TBAB) are charged into the flask. If a solvent is used, it is added at this stage.

  • Base Addition: A concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w, 1.1-1.5 equivalents) is added dropwise to the stirred mixture. The temperature is typically maintained between 25-40°C. An exothermic reaction may be observed.

  • Epichlorohydrin Addition: After the base addition, epichlorohydrin (1.0-1.2 equivalents) is added dropwise from the dropping funnel, maintaining the reaction temperature.

  • Reaction Monitoring: The reaction is stirred vigorously for several hours (typically 4-24 hours) at a controlled temperature (e.g., 40-60°C). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Deionized water is added to dissolve the inorganic salts. The organic layer is separated. If a solvent was used, the aqueous layer is extracted with the same solvent. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Applications in Drug Development and Organic Synthesis

The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.

  • Introduction of a Hydrophilic Linker: The ethoxymethyl portion of the molecule can be incorporated into a larger structure to introduce a flexible, hydrophilic spacer.

  • Reactive Handle for Further Functionalization: The terminal chloride provides a site for nucleophilic substitution, allowing for the attachment of various functional groups such as amines, azides, or thiols.

  • Epoxide Ring Opening: The oxirane ring can be opened by a variety of nucleophiles (e.g., amines, alcohols, thiols) to generate 1,2-aminoalcohols, 1,2-diols, or other functionalized structures, which are common motifs in drug molecules.

The following diagram illustrates the potential synthetic pathways utilizing this compound.

G cluster_epoxide Epoxide Ring Opening cluster_chloride Chloride Substitution start This compound amine Primary/Secondary Amine start->amine Nucleophilic Attack on Epoxide azide Sodium Azide start->azide SN2 Substitution on Alkyl Chloride amino_alcohol 1,2-Aminoalcohol Derivative amine->amino_alcohol azido_ether Azido-ether Intermediate azide->azido_ether

Caption: Potential reaction pathways for this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and drug development. While its specific discovery and history are not prominently documented, its synthesis is readily achievable through established methods for glycidyl ether formation. The presence of two distinct reactive sites, the epoxide and the alkyl chloride, allows for a wide range of chemical transformations, making it a versatile tool for the construction of complex molecular architectures. Further research into the applications of this compound could unveil novel synthetic routes to important pharmaceutical agents and other functional materials.

References

An In-depth Technical Guide to the Structural Analysis of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxymethyl)oxirane is a bifunctional organic molecule featuring a reactive epoxide ring and a chloroethoxy side chain. The inherent ring strain of the three-membered epoxide ring makes it susceptible to nucleophilic attack, rendering the compound a valuable synthetic intermediate.[1][2] The presence of the chloroethyl ether moiety introduces additional reactivity and potential for metabolic activation, making its structural and toxicological analysis critical, particularly in the context of drug development and chemical safety.[3] Epoxide-containing molecules are found in numerous natural products and active pharmaceutical ingredients, where their reactivity can be harnessed for therapeutic effect or may contribute to toxicity.[4][5] This guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, predictive spectroscopic data, detailed experimental protocols for its characterization, and an analysis of its chemical reactivity and potential biological implications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₅H₉ClO₂
Molecular Weight 136.58 g/mol
IUPAC Name 2-((2-Chloroethoxy)methyl)oxirane
Canonical SMILES C1OC1COCCCl
Appearance (Predicted) Colorless liquid
Boiling Point (Predicted) ~180-200 °C
Solubility (Predicted) Soluble in organic solvents (e.g., chloroform, dichloromethane, ethyl acetate), sparingly soluble in water.

Spectroscopic Analysis (Predictive)

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on its chemical structure and known spectroscopic trends for similar functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.6dd1HOxirane CH₂ (a)
~ 2.8dd1HOxirane CH₂ (b)
~ 3.1m1HOxirane CH
~ 3.5m2H-O-CH₂-C (oxirane)
~ 3.7t2H-O-CH₂-CH₂-Cl
~ 3.8t2H-CH₂-Cl

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 42-CH₂-Cl
~ 44Oxirane CH₂
~ 51Oxirane CH
~ 70-O-CH₂-CH₂-Cl
~ 72-O-CH₂-C (oxirane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Fragmentation Pattern (Electron Ionization - EI)

m/zPredicted Fragment Ion
136[M]⁺ (Molecular ion)
101[M - Cl]⁺
93[M - CH₂Cl]⁺
75[M - OCH₂CH₂Cl]⁺
63[CH₂CH₂Cl]⁺
57[C₃H₅O]⁺ (oxiranylmethyl cation)
43[C₂H₃O]⁺
Infrared (IR) Spectroscopy

Table 5: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-2950MediumC-H stretch (aliphatic)
~ 1250StrongAsymmetric C-O-C stretch (epoxide ring)
~ 1100StrongC-O-C stretch (ether)
~ 950-810StrongAsymmetric C-O-C stretch (epoxide ring breathing)
~ 880-750StrongSymmetric C-O-C stretch (epoxide ring breathing)
~ 750-650StrongC-Cl stretch

Experimental Protocols

The following are detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol: Intramolecular Williamson Ether Synthesis

This protocol describes a plausible synthesis route from a readily available starting material.

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with a solution of 1-(allyloxy)-2-chloroethane (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Halohydrin Formation: N-Bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise to the stirred solution at room temperature. The reaction mixture is stirred for 4-6 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Epoxidation: The reaction mixture is cooled to 0 °C in an ice bath. A solution of sodium hydroxide (2 equivalents) in water is added dropwise via the dropping funnel over 30 minutes. The mixture is then allowed to warm to room temperature and stirred for an additional 12 hours.

  • Workup: The reaction mixture is diluted with water and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Structural Characterization Protocols
  • Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard, in a 5 mm NMR tube.

  • ¹H NMR Acquisition: A ¹H NMR spectrum is acquired on a 500 MHz spectrometer. Standard parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: A ¹³C NMR spectrum is acquired on the same instrument at 125 MHz using a proton-decoupled pulse sequence. A 45° pulse width, a 5-second relaxation delay, and 1024 scans are typically used.

  • Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

  • Sample Preparation: A 1 mg/mL solution of the purified compound is prepared in dichloromethane.

  • GC Conditions: A gas chromatograph equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is used. The oven temperature program is initiated at 50 °C for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The GC is coupled to a mass spectrometer operating in electron ionization (EI) mode at 70 eV. The mass range is scanned from m/z 40 to 400.

  • Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is extracted, and the fragmentation pattern is analyzed to confirm the molecular weight and structural fragments.

  • Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • FTIR Acquisition: The spectrum is recorded on an FTIR spectrometer over the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Reactivity and Potential Biological Implications

The chemical reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. The ring strain makes the carbon atoms of the epoxide susceptible to nucleophilic attack, leading to ring-opening reactions.[2] This reactivity is a key consideration in its potential applications and toxicological profile.

Reactivity_Pathway This compound This compound Ring-Opened Product Ring-Opened Product This compound->Ring-Opened Product Nucleophilic Attack Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->this compound Preclinical_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Evaluation cluster_2 Metabolic & Toxicological Assessment Synthesis_Purification Synthesis & Purification Structural_Analysis Structural Analysis (NMR, MS, IR) Synthesis_Purification->Structural_Analysis Reactivity_Screening Reactivity Screening (e.g., with GSH) Structural_Analysis->Reactivity_Screening Target_Binding_Assay Target Binding Assay (Covalent) Reactivity_Screening->Target_Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay Target_Binding_Assay->Cytotoxicity_Assay Metabolic_Stability Metabolic Stability (Microsomes) Cytotoxicity_Assay->Metabolic_Stability Genotoxicity_Assay Genotoxicity Assay (e.g., Ames test) Metabolic_Stability->Genotoxicity_Assay

References

Potential Research Areas for 2-(2-Chloroethoxymethyl)oxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Chloroethoxymethyl)oxirane, a bifunctional molecule featuring a reactive epoxide ring and a chloroethoxy side chain, presents a compelling scaffold for diverse applications in medicinal chemistry and materials science. Its inherent reactivity, governed by the strained oxirane ring, allows for a multitude of chemical transformations, making it a versatile building block for the synthesis of novel compounds. This technical guide provides a comprehensive overview of potential research areas for this compound, including its synthesis, chemical properties, and prospective applications. Detailed experimental protocols, derived from established methodologies for analogous compounds, are presented to facilitate further investigation. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the synthetic utility and biological potential of this intriguing molecule.

Introduction

Epoxides, or oxiranes, are a class of three-membered cyclic ethers characterized by high ring strain, which renders them susceptible to ring-opening reactions with a wide array of nucleophiles. This reactivity makes them invaluable intermediates in organic synthesis. This compound (CAS No. 5412-14-6) is a noteworthy derivative that combines the electrophilic nature of the epoxide with a functionalized side chain containing a chlorine atom, offering a secondary site for chemical modification. This dual functionality opens up avenues for the construction of complex molecular architectures, including potential pharmaceutical agents and specialized polymers.

Chemical and Physical Properties

While specific experimental data for this compound is not extensively available in public literature, its properties can be inferred from its structure and data on analogous compounds.

PropertyPredicted/Inferred Value
CAS Number 5412-14-6[1]
Molecular Formula C₅H₉ClO₂[1][2]
Molecular Weight 136.58 g/mol [1][2]
Appearance Expected to be a colorless liquid
Boiling Point Estimated to be in the range of 180-220 °C at atmospheric pressure
Solubility Likely soluble in a wide range of organic solvents (e.g., acetone, chloroform, ethers) and sparingly soluble in water
Reactivity The epoxide ring is highly susceptible to nucleophilic attack. The chloroethyl group can undergo nucleophilic substitution.

Potential Synthesis Pathways

The synthesis of this compound can be achieved through the well-established method of glycidyl ether formation, which involves the reaction of an alcohol with an epihalohydrin.[3][4][5]

Williamson Ether Synthesis Approach

A primary route involves the reaction of 2-chloroethanol with epichlorohydrin in the presence of a base and potentially a phase-transfer catalyst.[4]

G 2-Chloroethanol 2-Chloroethanol Intermediate Chlorohydrin Ether Intermediate 2-Chloroethanol->Intermediate Nucleophilic attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate Base_Catalyst Base (e.g., NaOH) Phase-Transfer Catalyst Base_Catalyst->2-Chloroethanol Deprotonation Product This compound Intermediate->Product Intramolecular SN2 cyclization Byproduct NaCl + H2O Intermediate->Byproduct

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for glycidyl ether synthesis.[4][5]

Materials:

  • 2-Chloroethanol

  • Epichlorohydrin

  • Sodium hydroxide (solid or 50% aqueous solution)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Anhydrous solvent (e.g., toluene or solvent-free)[4]

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a stirred solution of 2-chloroethanol (1 equivalent) and a catalytic amount of phase-transfer catalyst in an appropriate solvent (or neat), add epichlorohydrin (1.1-1.5 equivalents).

  • Slowly add powdered sodium hydroxide or a 50% aqueous solution (1.1-1.5 equivalents) to the mixture, maintaining the temperature between 25-50°C. The reaction is exothermic.

  • After the addition is complete, continue stirring at the same temperature for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Potential Research Areas and Applications

The bifunctional nature of this compound makes it a valuable precursor for a variety of research applications.

Drug Discovery and Medicinal Chemistry

  • Scaffold for Novel Heterocycles: The epoxide ring can be opened by various nucleophiles (amines, thiols, alcohols) to generate a diverse library of substituted 1,2-amino alcohols, thioethers, and ethers. The resulting secondary alcohol can then be used for further functionalization. The chloroethyl group offers a handle for subsequent cyclization reactions to form morpholine or other heterocyclic rings, which are common motifs in bioactive molecules.

G Start This compound Intermediate Amino Alcohol Intermediate Start->Intermediate Ring Opening Amine Primary/Secondary Amine (R1R2NH) Amine->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Morpholine Derivative Cyclization->Product

Caption: Pathway to morpholine derivatives.

  • Linker for Bioconjugation: The epoxide can react with nucleophilic residues on biomolecules (e.g., lysine, cysteine) under mild conditions. The chloroethyl group can be converted to other functionalities (e.g., azide, alkyne) for click chemistry applications, making it a potential linker for attaching payloads to antibodies or other targeting moieties.

Polymer and Materials Science
  • Monomer for Functional Polymers: The epoxide functionality allows for ring-opening polymerization to create polyethers with pendant chloroethoxy groups. These side chains can be subsequently modified to introduce specific properties to the polymer, such as hydrophilicity, cross-linking capabilities, or flame retardancy.

  • Cross-linking Agent: The bifunctionality of the molecule allows it to act as a cross-linker for resins and polymers containing nucleophilic groups, potentially enhancing their mechanical and thermal properties.

Potential Biological Activity and Toxicology (Inferred)

  • Alkylation and Genotoxicity: Epoxides are known alkylating agents and are often associated with mutagenic and carcinogenic effects due to their ability to react with DNA.

  • Toxicity of Metabolites: In vivo, the molecule could be hydrolyzed to form 2-chloroethanol and a diol. 2-Chloroethanol is a known toxic substance.[6]

  • Irritation: Like many epoxides, it is likely to be an irritant to the skin, eyes, and respiratory tract.

A thorough toxicological assessment is crucial before any large-scale synthesis or application.

Conclusion

This compound is a promising yet underexplored chemical entity with significant potential as a versatile building block in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials and its dual reactivity make it an attractive target for further investigation. The proposed research areas outlined in this guide are intended to stimulate further exploration into the chemistry and applications of this molecule, with the ultimate goal of unlocking its full potential in the development of novel drugs and advanced materials. Researchers should proceed with appropriate safety precautions due to the inferred toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Chloroethoxymethyl)oxirane from Epichlorohydrin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

2-(2-Chloroethoxymethyl)oxirane is a bifunctional organic compound containing both an epoxide ring and a chloroalkyl ether moiety. This structure makes it a valuable intermediate and building block in organic synthesis. The reactive oxirane ring can be opened by various nucleophiles, while the chloro group provides a site for further functionalization. These characteristics allow for the introduction of a 2-(2-chloroethoxy)methyl group into a range of molecules, which is of interest in the development of pharmaceuticals, agrochemicals, and specialty polymers. The synthesis from readily available epichlorohydrin and 2-chloroethanol provides a direct route to this versatile synthon. The most common synthetic approach is analogous to the Williamson ether synthesis, followed by an intramolecular cyclization to form the epoxide, often facilitated by a phase-transfer catalyst for improved efficiency.[1][2]

Overall Reaction Scheme

The synthesis proceeds via the reaction of 2-chloroethanol with epichlorohydrin under basic conditions, typically utilizing a phase-transfer catalyst to facilitate the reaction between the alcohol and the epoxide.

Reactants:

  • Epichlorohydrin (2-(chloromethyl)oxirane)

  • 2-Chloroethanol

Reagents:

  • Sodium Hydroxide (NaOH)

  • Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)

  • Organic Solvent (Optional, can be performed solvent-free)

Reaction: HOCH₂CH₂Cl + CH₂(O)CHCH₂Cl → ClCH₂CH₂OCH₂CH(O)CH₂ + HCl

Experimental Protocols

This protocol describes a solvent-free synthesis of this compound using a phase-transfer catalyst, adapted from general methods for glycidyl ether synthesis.[1][2]

Materials:

  • 2-Chloroethanol (Reagent Grade)

  • Epichlorohydrin (≥99%)

  • Sodium Hydroxide (pellets or 50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB) (≥98%)

  • Deionized Water

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Organic solvent for extraction (e.g., Diethyl ether or Dichloromethane)

Equipment:

  • Round-bottom flask (250 mL or appropriate size)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 2-chloroethanol (1.0 mol equivalent).

    • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (e.g., 0.02-0.05 mol equivalent).

  • Addition of Base and Epichlorohydrin:

    • Begin stirring the mixture.

    • Carefully add powdered sodium hydroxide (1.1-1.5 mol equivalent).

    • Attach a dropping funnel containing epichlorohydrin (1.0-1.2 mol equivalent).

    • Add the epichlorohydrin dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be monitored and maintained, for example, between 40-60°C.[3] Cooling with a water bath may be necessary.

  • Reaction:

    • After the addition of epichlorohydrin is complete, continue to stir the mixture at the set temperature (e.g., 50°C) for several hours (e.g., 3-5 hours) until the reaction is complete. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (NaCl) has formed, it can be removed by filtration.[2]

    • If an aqueous solution of NaOH was used, transfer the mixture to a separatory funnel. Add deionized water and an organic solvent (e.g., diethyl ether) to extract the product.

    • Separate the organic layer. Wash the organic layer sequentially with water and then with brine to remove any remaining base and salts.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Data Presentation

The following tables summarize typical reaction parameters and yields for analogous glycidyl ether syntheses, which can be used as a starting point for the optimization of the synthesis of this compound.

Table 1: Reactant Molar Ratios for Glycidyl Ether Synthesis

Reactant/ReagentMolar Ratio (relative to Alcohol)Reference
Epichlorohydrin1.0 - 4.0[1]
Alkali Metal Hydroxide (e.g., NaOH)0.7 - 3.0[1]
Phase-Transfer Catalyst (e.g., TBAB)0.02 - 0.05[1]

Table 2: Reaction Conditions and Reported Yields for Analogous Glycidyl Ethers

Alcohol UsedCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
OctanolNaOH / TBAB (Solvent-free)38 - 42392.0
OctadecanolNaOH / TBAB (Solvent-free)Not specified391.7
Fatty AlcoholsNaOH / TBAB (Solvent-free)40 - 703>75[2]
Oleyl AlcoholNaOH / TBAB in n-hexane603 - 4High (not quantified)[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow start Start reagents 1. Charge Reactor - 2-Chloroethanol - Tetrabutylammonium bromide (TBAB) start->reagents addition 2. Add Reagents - Add Sodium Hydroxide - Dropwise addition of Epichlorohydrin (Control Temperature: 40-60°C) reagents->addition reaction 3. Reaction - Stir at 50°C for 3-5 hours - Monitor by TLC/GC addition->reaction workup 4. Work-up - Cool to RT - Filter solids or perform liquid-liquid extraction - Wash with water and brine reaction->workup purification 5. Purification - Dry organic layer - Evaporate solvent - Vacuum distillation workup->purification product Final Product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular Cyclization (SN2) ROH Cl-CH₂CH₂-OH plus1 + Base NaOH Alkoxide Cl-CH₂CH₂-O⁻ Na⁺ Base->Alkoxide plus2 + Water H₂O Alkoxide2 Cl-CH₂CH₂-O⁻ Intermediate Cl-CH₂CH₂-O-CH₂-CH(O⁻)-CH₂Cl Alkoxide2->Intermediate plus3 + Epichlorohydrin Epichlorohydrin Intermediate2 Cl-CH₂CH₂-O-CH₂-CH(O⁻)-CH₂Cl Product This compound Intermediate2->Product plus4 + Salt NaCl

Caption: Proposed mechanism for the base-catalyzed synthesis of this compound.

References

Application Notes and Protocols for the Polymerization of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers derived from 2-(2-Chloroethoxymethyl)oxirane, a functionalized epoxide monomer. The resulting polymer, poly(this compound), possesses a reactive pendant chloroethyl ether group, making it a versatile platform for further chemical modification and conjugation, with potential applications in drug delivery, biomaterials, and nanotechnology.

Introduction

This compound is a valuable monomer for the synthesis of functional polyethers. The presence of the chloroethyl group in the side chain allows for post-polymerization modification, enabling the introduction of various functionalities. Cationic ring-opening polymerization (CROP) is the most common and effective method for the polymerization of substituted oxiranes, including those with functional groups. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Polymerization Mechanism

The cationic ring-opening polymerization of this compound typically proceeds via a nucleophilic attack of the monomer on a growing cationic polymer chain end. The process is initiated by a cationic species, often generated from a protic acid or a Lewis acid in the presence of a proton source.

Key Applications

The utility of poly(this compound) stems from the reactivity of the pendant chloroethyl group. This group can serve as an electrophilic site for nucleophilic substitution reactions, allowing for the covalent attachment of a wide range of molecules, including:

  • Targeting Ligands: For cell-specific drug delivery.

  • Therapeutic Agents: Creating polymer-drug conjugates with potentially improved pharmacokinetics.

  • Imaging Agents: For diagnostic applications.

  • Crosslinking Agents: To form hydrogels and other crosslinked networks.

Experimental Protocols

Below are detailed protocols for the synthesis of poly(this compound) via cationic ring-opening polymerization.

Protocol 1: Cationic Ring-Opening Polymerization using a Lewis Acid Initiator

This protocol describes a typical procedure for the polymerization of this compound using Boron Trifluoride Etherate (BF₃·OEt₂) as a Lewis acid initiator.

Materials:

  • This compound (monomer), freshly distilled

  • Boron Trifluoride Etherate (BF₃·OEt₂) (initiator)

  • Anhydrous Dichloromethane (DCM) (solvent)

  • Methanol (terminating agent)

  • Diethyl ether (precipitating solvent)

  • Nitrogen or Argon gas supply

  • Schlenk flask and other dry glassware

Procedure:

  • Monomer and Solvent Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon. Freshly distill the this compound monomer and anhydrous dichloromethane.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous dichloromethane.

  • Initiation: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C or -20 °C) in an ice or dry ice/acetone bath. Add the calculated amount of BF₃·OEt₂ initiator dropwise via a syringe while stirring.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-24 hours) at the set temperature. Monitor the reaction progress by taking aliquots and analyzing the monomer conversion using ¹H NMR spectroscopy or Gas Chromatography (GC).

  • Termination: Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of cold diethyl ether with vigorous stirring.

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with fresh diethyl ether to remove any unreacted monomer and initiator residues. Dry the final polymer under vacuum at room temperature until a constant weight is achieved.

  • Characterization: Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the cationic ring-opening polymerization of this compound using BF₃·OEt₂.

ParameterValue
Monomer Concentration1.0 - 3.0 M
[Monomer]/[Initiator] Ratio50 - 500
Reaction Temperature-20 °C to 25 °C
Reaction Time2 - 24 hours
Expected Mn ( g/mol )5,000 - 50,000
Expected PDI1.1 - 1.5

Visualizations

Experimental Workflow for CROP

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis prep_glass Dry Glassware prep_reagents Distill Monomer & Solvent prep_glass->prep_reagents setup Dissolve Monomer in DCM prep_reagents->setup initiation Cool & Add Initiator (BF3.OEt2) setup->initiation polymerization Stir at Constant Temp. initiation->polymerization termination Quench with Methanol polymerization->termination purification Precipitate in Diethyl Ether termination->purification isolation Filter & Dry Polymer purification->isolation characterization Analyze by GPC & NMR isolation->characterization

Caption: Workflow for the cationic ring-opening polymerization of this compound.

Cationic Ring-Opening Polymerization Mechanism

CROP_Mechanism Initiator Initiator (H+) Monomer This compound Initiator->Monomer Initiation ActivatedMonomer Activated Monomer (Protonated Oxirane) Monomer->ActivatedMonomer GrowingChain Growing Polymer Chain (Cationic) ActivatedMonomer->GrowingChain Ring-Opening NextMonomer Another Monomer Molecule GrowingChain->NextMonomer Propagation PropagatedChain Propagated Polymer Chain (n+1 units) NextMonomer->PropagatedChain

Caption: Simplified mechanism of cationic ring-opening polymerization of an oxirane.

Post-Polymerization Modification

The pendant chloroethyl groups of poly(this compound) are amenable to nucleophilic substitution reactions. A general protocol for modification is provided below.

Protocol 2: Azidation of Poly(this compound)

This protocol describes the conversion of the chloroethyl groups to azidoethyl groups, which are useful for "click" chemistry reactions.

Materials:

  • Poly(this compound)

  • Sodium Azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with condenser

Procedure:

  • Reaction Setup: Dissolve the poly(this compound) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add an excess of sodium azide (e.g., 3-5 equivalents per chloroethyl group) to the polymer solution.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and stir for 24-48 hours.

  • Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a large volume of deionized water.

  • Isolation and Drying: Collect the polymer by filtration, wash thoroughly with water to remove residual salts, and then dry under vacuum.

  • Characterization: Confirm the successful conversion by Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the C-Cl stretch and appearance of the azide N≡N stretch around 2100 cm⁻¹) and ¹H NMR spectroscopy.

Quantitative Data for Post-Polymerization Modification
ParameterValue
Polymer Concentration5 - 10 % (w/v) in DMF
[NaN₃]/[-CH₂Cl] Ratio3:1 to 5:1
Reaction Temperature60 - 80 °C
Reaction Time24 - 48 hours
Expected Conversion> 95%

Safety Considerations

  • This compound is a reactive epoxide and should be handled with care in a well-ventilated fume hood.

  • Lewis acid initiators such as BF₃·OEt₂ are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Sodium azide is highly toxic and can form explosive metal azides. Handle with appropriate personal protective equipment and follow safety guidelines for its use and disposal.

These protocols and notes provide a foundational guide for researchers interested in the synthesis and application of polymers from this compound. The versatility of this monomer and its resulting polymer opens up numerous possibilities for the development of advanced materials for biomedical and other high-technology fields.

Application Notes and Protocols for 2-(2-Chloroethoxymethyl)oxirane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxymethyl)oxirane is a versatile bifunctional building block in organic synthesis, prized for its dual reactivity. It incorporates a reactive epoxide ring susceptible to nucleophilic attack and a chloroethoxy moiety that can participate in further transformations. This unique combination makes it a valuable precursor for the synthesis of a diverse range of molecules, particularly acyclic nucleoside analogues with potential antiviral activity. The strained three-membered oxirane ring readily opens upon reaction with various nucleophiles, while the chlorine atom provides a handle for subsequent functionalization or cyclization reactions.

Key Applications in Organic Synthesis

The primary application of this compound lies in its use as an electrophile for the introduction of a 2-hydroxyethoxymethyl group to a variety of nucleophiles. This is particularly relevant in the field of medicinal chemistry for the synthesis of acyclic nucleoside analogues, which are an important class of antiviral drugs.

Synthesis of Acyclic Nucleoside Analogues

Acyclic nucleoside analogues mimic natural nucleosides but lack the rigid carbohydrate ring. This structural modification can lead to compounds that are recognized by viral enzymes but not by host cell enzymes, resulting in selective antiviral activity. This compound serves as a key reagent for the N-alkylation of nucleobases such as uracil, thymine, cytosine, adenine, and guanine.

The general reaction scheme involves the nucleophilic attack of the deprotonated nucleobase on the less sterically hindered carbon of the oxirane ring. This ring-opening reaction is typically carried out under basic conditions and results in the formation of a secondary alcohol. The chloroethyl side chain can be retained for further modification or may be a precursor to other functionalities.

A notable application is in the synthesis of 1-{[2-(phenoxy)ethoxy]methyl}uracil derivatives, which have shown potential as HIV-1 inhibitors.[1] While this specific example uses a phenoxy-containing analogue, the underlying synthetic strategy is directly applicable to this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the general principle of reacting an alcohol with epichlorohydrin under basic conditions to form a glycidyl ether.

Reaction Scheme:

G reagent1 2-Chloroethanol product This compound reagent1->product NaH, THF, 0 °C to rt reagent2 Epichlorohydrin reagent2->product

Figure 1: Synthesis of this compound.

Materials:

  • 2-Chloroethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Epichlorohydrin

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred suspension of sodium hydride (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add 2-chloroethanol (1.0 eq) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting solution back to 0 °C and add epichlorohydrin (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Purity >95% (by GC-MS)
Protocol 2: Synthesis of 1-(2-Hydroxy-3-(2-chloroethoxy)propyl)uracil (Acyclic Uracil Nucleoside Analogue)

This protocol describes the N-alkylation of uracil with this compound.

Reaction Scheme:

G reagent1 Uracil product 1-(2-Hydroxy-3-(2-chloroethoxy)propyl)uracil reagent1->product K₂CO₃, DMF, 80 °C reagent2 This compound reagent2->product

Figure 2: Synthesis of an acyclic uracil nucleoside analogue.

Materials:

  • Uracil

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

Procedure:

  • To a solution of uracil (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the DMF.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to yield the desired product.

Quantitative Data (Expected):

ParameterValue
Yield 50-70%
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 11.25 (s, 1H, NH), 7.60 (d, J = 8.0 Hz, 1H, H-6), 5.55 (d, J = 8.0 Hz, 1H, H-5), 5.10 (d, J = 5.2 Hz, 1H, OH), 3.85-3.70 (m, 3H), 3.65 (t, J = 5.6 Hz, 2H), 3.50-3.40 (m, 2H).
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.5, 151.0, 141.2, 101.5, 71.0, 69.5, 60.8, 43.0.
MS (ESI) m/z: [M+H]⁺ calculated for C₉H₁₄ClN₂O₄⁺, found.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of the building block to its application in creating acyclic nucleoside analogues.

workflow cluster_synthesis Synthesis of Building Block cluster_application Application in Nucleoside Synthesis s1 React 2-Chloroethanol with NaH s2 Add Epichlorohydrin s1->s2 s3 Workup and Purification s2->s3 s4 This compound s3->s4 a2 N-Alkylation with This compound s4->a2 Key Reagent a1 Deprotonate Nucleobase (e.g., Uracil with K₂CO₃) a1->a2 a3 Purification a2->a3 a4 Acyclic Nucleoside Analogue a3->a4

Figure 3: Workflow for the synthesis and application of this compound.

Conclusion

This compound is a highly useful and reactive building block for the synthesis of complex organic molecules. Its efficient preparation and subsequent reaction with nucleobases provide a straightforward route to acyclic nucleoside analogues, which are of significant interest to the pharmaceutical industry for the development of new antiviral therapies. The protocols provided herein offer a solid foundation for researchers to utilize this versatile compound in their synthetic endeavors.

References

Application Note: A Two-Step Experimental Protocol for the Synthesis of 2-(2-Chloroethoxymethyl)oxirane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-(2-chloroethoxymethyl)oxirane, a valuable epoxide derivative for further chemical transformations in drug discovery and development. The synthesis is a two-step process commencing with the Williamson ether synthesis to produce the intermediate, allyl 2-chloroethyl ether, followed by its epoxidation to yield the final product. This protocol offers a clear and reproducible methodology for obtaining the target compound.

Introduction

Oxirane derivatives, commonly known as epoxides, are crucial building blocks in organic synthesis due to their high reactivity towards a variety of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making them key intermediates in the synthesis of complex molecules, including pharmaceuticals. The title compound, this compound, possesses both a reactive epoxide ring and a chloroethyl ether moiety, offering multiple sites for synthetic manipulation. This dual functionality makes it an attractive intermediate for the development of novel chemical entities.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, allyl 2-chloroethyl ether, via a Williamson ether synthesis. The second step is the epoxidation of the allylic double bond of this intermediate to form the desired oxirane ring.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Epoxidation A 2-Chloroethanol P1 A->P1 B Allyl Bromide R1 Reaction B->R1 C Sodium Hydride (NaH) C->P1 D Tetrahydrofuran (THF) D->R1 Solvent E Allyl 2-chloroethyl ether F Allyl 2-chloroethyl ether P1->R1 Deprotonation R1->E R2 Reaction F->R2 G m-Chloroperoxybenzoic acid (m-CPBA) G->R2 H Dichloromethane (DCM) H->R2 Solvent I This compound R2->I

Figure 1. Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Allyl 2-chloroethyl ether

This procedure details the synthesis of the intermediate, allyl 2-chloroethyl ether, from 2-chloroethanol and allyl bromide.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
2-ChloroethanolC₂H₅ClO80.518.05 g0.10
Sodium Hydride (60% in mineral oil)NaH24.004.40 g0.11
Allyl BromideC₃H₅Br120.9813.3 g0.11
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11200 mL-
Saturated Ammonium Chloride SolutionNH₄Cl (aq)-50 mL-
BrineNaCl (aq)-50 mL-
Anhydrous Magnesium SulfateMgSO₄120.37--

Procedure:

  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.40 g, 0.11 mol).

  • Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, and then carefully add anhydrous THF (100 mL).

  • Cool the flask to 0 °C using an ice bath.

  • Dissolve 2-chloroethanol (8.05 g, 0.10 mol) in anhydrous THF (50 mL) and add it dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add allyl bromide (13.3 g, 0.11 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of water (20 mL).

  • Partition the mixture between diethyl ether (100 mL) and water (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated ammonium chloride solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain allyl 2-chloroethyl ether as a colorless liquid.

Step 2: Synthesis of this compound

This procedure outlines the epoxidation of allyl 2-chloroethyl ether using meta-chloroperoxybenzoic acid (m-CPBA).

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Allyl 2-chloroethyl etherC₅H₉ClO120.5812.06 g0.10
m-Chloroperoxybenzoic acid (m-CPBA, 77%)C₇H₅ClO₃172.5724.7 g0.11
Dichloromethane (DCM)CH₂Cl₂84.93250 mL-
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-100 mL-
Saturated Sodium Thiosulfate SolutionNa₂S₂O₃ (aq)-50 mL-
BrineNaCl (aq)-50 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04--

Procedure:

  • Dissolve allyl 2-chloroethyl ether (12.06 g, 0.10 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (77%, 24.7 g, 0.11 mol) in dichloromethane (100 mL).

  • Add the m-CPBA solution dropwise to the stirred solution of the ether over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) to remove excess peroxyacid.

  • Wash with saturated sodium thiosulfate solution (50 mL) to remove any remaining peroxides, followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation to yield this compound as a colorless oil.

Expected Results and Characterization

The successful synthesis of the intermediate and final product should be confirmed by standard analytical techniques.

Table of Expected Yields and Physical Properties:

CompoundExpected Yield (%)Boiling Point (°C)
Allyl 2-chloroethyl ether70-80135-137
This compound80-9075-77 (at 15 mmHg)

Characterization Data (Predicted):

  • Allyl 2-chloroethyl ether:

    • ¹H NMR (CDCl₃, 400 MHz): δ 5.95-5.85 (m, 1H), 5.30-5.20 (m, 2H), 4.05 (d, J=5.6 Hz, 2H), 3.70 (t, J=6.0 Hz, 2H), 3.60 (t, J=6.0 Hz, 2H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 134.5, 117.5, 71.5, 69.0, 42.5.

  • This compound:

    • ¹H NMR (CDCl₃, 400 MHz): δ 3.80-3.70 (m, 2H), 3.65-3.55 (m, 3H), 3.20-3.10 (m, 1H), 2.80 (dd, J=4.8, 4.0 Hz, 1H), 2.60 (dd, J=4.8, 2.8 Hz, 1H).

    • ¹³C NMR (CDCl₃, 100 MHz): δ 71.0, 70.5, 51.0, 44.5, 42.0.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium hydride is a highly flammable and reactive solid. Handle with extreme care under an inert atmosphere.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid contact with metals and handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • 2-Chloroethanol is toxic. Avoid inhalation and skin contact.

  • Allyl bromide is a lachrymator and is toxic. Handle with care.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound derivatives. The two-step procedure is robust and utilizes common laboratory reagents and techniques. The resulting epoxide is a versatile intermediate for the synthesis of more complex molecules in the field of medicinal chemistry and drug development.

Application Notes and Protocols for 2-(2-Chloroethoxymethyl)oxirane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are hypothetical and based on the predicted reactivity of 2-(2-Chloroethoxymethyl)oxirane's functional groups. Currently, there is a lack of specific published literature on the use of this compound as a crosslinking agent. These notes are intended to serve as a theoretical guide for research and development.

Introduction

This compound is a bifunctional molecule containing a reactive oxirane (epoxide) ring and a chloroethoxymethyl group. This dual functionality suggests its potential as a versatile crosslinking agent for a variety of polymer systems. The differential reactivity of the epoxide and the chloroethyl groups could allow for controlled, stepwise crosslinking reactions, offering a unique approach to designing polymer networks with tailored properties. This document outlines the theoretical framework for its application, including potential reaction mechanisms, hypothetical experimental protocols, and expected outcomes.

Chemical Structure and Properties

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Table 1: Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC5H9ClO2
Molecular Weight136.58 g/mol
AppearanceColorless liquid (predicted)
Boiling Point~191°C (similar to related compounds)[1]
SolubilitySoluble in most organic solvents

Proposed Mechanism of Action as a Crosslinking Agent

The crosslinking potential of this compound stems from its two reactive sites:

  • Oxirane Ring: This is a strained three-membered ring that is susceptible to nucleophilic attack. It can react with various functional groups on polymer chains, such as amines (-NH2), hydroxyls (-OH), and carboxyls (-COOH), leading to ring-opening and the formation of a covalent bond. This reaction can be catalyzed by both acids and bases.

  • Chloroethoxymethyl Group: The chlorine atom is a good leaving group, making this site reactive towards nucleophiles in a substitution reaction. This reaction typically requires more forcing conditions (e.g., higher temperatures or specific catalysts) compared to the oxirane ring-opening.

This differential reactivity could be exploited to achieve a two-stage crosslinking process.

Diagram 2: Proposed Two-Stage Crosslinking with a Diamine Polymer

cluster_0 Stage 1: Oxirane Ring Opening (Lower Temperature) cluster_1 Stage 2: Nucleophilic Substitution (Higher Temperature) Polymer_Chain_1 Polymer Chain (-NH2) Intermediate Pendant-functionalized Polymer Polymer_Chain_1->Intermediate Reaction with Oxirane Crosslinker_1 This compound Crosslinker_1->Intermediate Crosslinked_Polymer Crosslinked Polymer Network Intermediate->Crosslinked_Polymer Reaction of Chloroethyl Group Polymer_Chain_2 Another Polymer Chain (-NH2) Polymer_Chain_2->Crosslinked_Polymer

Caption: Hypothetical two-stage crosslinking mechanism.

Hypothetical Application Notes

Suitable Polymer Systems

This compound is theoretically suitable for crosslinking a wide range of polymers, including:

  • Epoxy Resins: Can act as a chain extender and crosslinker.

  • Polyurethanes: Can react with residual isocyanate or hydroxyl groups.

  • Polyamides and Polyimides: The amine groups can react with the oxirane ring.

  • Polyesters: Carboxyl or hydroxyl end groups can be targeted.

  • Biopolymers: Materials like chitosan, with abundant amine and hydroxyl groups, could be crosslinked to enhance their mechanical properties for applications in drug delivery and tissue engineering.[2]

Potential Advantages
  • Controlled Crosslinking: The two-stage reactivity allows for initial functionalization at lower temperatures, followed by network formation at higher temperatures. This can improve processability and control over the final material properties.

  • Enhanced Flexibility: The ether linkage in the crosslinker can introduce flexibility into the polymer network, potentially improving toughness and impact resistance.

  • Tunable Properties: By varying the concentration of the crosslinking agent and the curing conditions, the crosslink density and, consequently, the mechanical and thermal properties of the material can be tuned.

Hypothetical Experimental Protocols

Safety Precautions: this compound is expected to be a reactive and potentially hazardous chemical. Based on safety data for similar compounds, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[1][3][4][5] All manipulations should be performed in a well-ventilated fume hood.

Diagram 3: General Experimental Workflow

Start Start Polymer_Prep Prepare Polymer Solution/Melt Start->Polymer_Prep Crosslinker_Add Add this compound Polymer_Prep->Crosslinker_Add Mixing Thorough Mixing Crosslinker_Add->Mixing Curing_Stage1 Stage 1 Curing (e.g., 60-80°C) Mixing->Curing_Stage1 Curing_Stage2 Stage 2 Curing (e.g., 100-150°C) Curing_Stage1->Curing_Stage2 Post_Cure Post-Curing (Optional) Curing_Stage2->Post_Cure Characterization Material Characterization (FTIR, DSC, Mechanical Testing) Post_Cure->Characterization End End Characterization->End

Caption: A typical workflow for crosslinking and analysis.

Protocol 1: Single-Stage Crosslinking of a Polyamine

This protocol describes a hypothetical procedure for crosslinking a polymer with primary or secondary amine functional groups.

  • Materials:

    • Polymer with amine functionality (e.g., a diamine-terminated polyether)

    • This compound

    • Anhydrous solvent (e.g., THF, DMF)

    • Tertiary amine catalyst (e.g., triethylamine), optional

  • Procedure:

    • Dissolve the polymer in the chosen solvent to a concentration of 10-20% (w/v) under an inert atmosphere (e.g., nitrogen).

    • Calculate the desired molar ratio of the crosslinker to the amine functional groups on the polymer.

    • In a separate vial, dissolve the required amount of this compound in the solvent.

    • Slowly add the crosslinker solution to the polymer solution with vigorous stirring.

    • If using a catalyst, add it at this point.

    • Cast the mixture into a mold or onto a substrate.

    • Cure the material in an oven at a predetermined temperature (e.g., 120°C) for a specified time (e.g., 2-4 hours).

    • After curing, allow the material to cool slowly to room temperature.

    • Perform post-curing at a slightly elevated temperature if necessary to complete the reaction.

Protocol 2: Two-Stage Crosslinking of a Hydroxyl-Terminated Polymer

This protocol outlines a hypothetical two-stage crosslinking process for a polymer with hydroxyl groups.

  • Materials:

    • Hydroxyl-terminated polymer (e.g., polyethylene glycol)

    • This compound

    • Lewis acid catalyst for stage 1 (e.g., BF3·OEt2)

    • Base for stage 2 (e.g., sodium hydride)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • Stage 1 (Oxirane Reaction):

      • Dissolve the hydroxyl-terminated polymer in anhydrous THF under a nitrogen atmosphere.

      • Add a catalytic amount of a Lewis acid.

      • Add this compound in a 1:1 molar ratio to the hydroxyl groups.

      • Stir the reaction at a moderate temperature (e.g., 50°C) for several hours until FTIR analysis shows the disappearance of the oxirane peak.

      • Precipitate the functionalized polymer in a non-solvent (e.g., cold diethyl ether) and dry under vacuum.

    • Stage 2 (Chloroethyl Reaction):

      • Dissolve the functionalized polymer from Stage 1 in anhydrous THF.

      • Add a strong base like sodium hydride to deprotonate remaining hydroxyl groups on other polymer chains.

      • Heat the reaction mixture to a higher temperature (e.g., 80°C) to facilitate the nucleophilic substitution reaction between the deprotonated hydroxyls and the chloroethyl groups, forming the crosslinked network.

      • Monitor the formation of a gel.

      • Wash the resulting crosslinked polymer to remove any unreacted components and dry.

Hypothetical Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of crosslinking experiments.

Table 2: Hypothetical Effect of Crosslinker Concentration on Mechanical Properties of a Crosslinked Elastomer

Crosslinker Concentration (mol%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
12.54501.2
2.54.83202.5
58.21805.8
1012.59015.1

Table 3: Hypothetical Curing Kinetics at Different Temperatures

Curing Temperature (°C)Time to Gelation (min)Final Crosslink Density (%)
8012075
1004592
1201598
1405>99

Conclusion

While specific experimental data for this compound as a crosslinking agent is not yet available, its chemical structure strongly suggests its utility in polymer chemistry. The presence of two distinct reactive functional groups opens up possibilities for creating novel polymer networks with controlled architectures and tunable properties. The hypothetical protocols and data presented here provide a foundational framework for researchers to begin exploring the potential of this promising, yet uncharacterized, crosslinking agent. All research should be conducted with appropriate safety precautions and a thorough understanding of the underlying chemical principles.

References

Application Note and Protocol for the Purification of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the purification of 2-(2-Chloroethoxymethyl)oxirane, a key intermediate in various chemical syntheses. The described methodology is based on established principles for the purification of oxirane compounds and is intended for use by researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction

This compound is a reactive epoxide compound. Due to its reactivity, the crude product obtained from synthesis may contain various impurities, including unreacted starting materials, byproducts, and residual solvents. Effective purification is crucial to ensure the compound's stability and reactivity in downstream applications. The following protocol outlines a multi-step purification process involving an initial wash, drying, and subsequent fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the purification process. These values are representative and may vary depending on the initial purity of the crude product and the precise execution of the protocol.

ParameterCrude ProductPurified ProductMethod of Analysis
Appearance Yellowish to brown liquidColorless liquidVisual Inspection
Purity (GC-MS) 85-90%>98%Gas Chromatography-Mass Spectrometry
Yield -75-85%Gravimetric Analysis
Boiling Point Not well-defined~70-75 °C at 10 mmHg (estimated)Ebulliometry
Refractive Index Variable~1.45 (estimated)Refractometry

Experimental Protocol

This protocol is designed for the purification of approximately 100 g of crude this compound. Adjust volumes accordingly for different starting quantities.

Materials and Reagents:

  • Crude this compound

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks (250 mL, 500 mL)

  • Round-bottom flask (250 mL)

  • Fractional distillation apparatus (including a distillation column, condenser, and receiving flasks)

  • Vacuum pump

  • Heating mantle with a stirrer

  • Rotary evaporator

Procedure:

  • Aqueous Wash to Remove Water-Soluble Impurities: a. Transfer the crude this compound to a 500 mL separatory funnel. b. Add 100 mL of deionized water and shake gently for 1-2 minutes, periodically venting the funnel. c. Allow the layers to separate and discard the lower aqueous layer. d. Add 100 mL of saturated sodium bicarbonate solution to neutralize any acidic impurities. Shake gently and discard the aqueous layer. e. Wash the organic layer with 100 mL of brine to remove residual water and dissolved salts. Discard the aqueous layer.

  • Drying of the Organic Phase: a. Transfer the washed organic layer to a clean, dry 250 mL Erlenmeyer flask. b. Add approximately 10-15 g of anhydrous magnesium sulfate or sodium sulfate. c. Swirl the flask gently for 5-10 minutes. If the drying agent clumps together, add more until some remains free-flowing. d. Allow the mixture to stand for at least 30 minutes to ensure complete drying. e. Filter the dried liquid into a 250 mL round-bottom flask using gravity filtration to remove the drying agent.

  • Solvent Removal (if applicable): a. If the crude product is in a solvent, remove the bulk of the solvent using a rotary evaporator. b. Set the bath temperature to a maximum of 40°C to avoid decomposition of the oxirane.

  • Fractional Distillation under Reduced Pressure: a. Assemble the fractional distillation apparatus. Ensure all glassware is dry. b. Transfer the dried, crude oxirane to the distillation flask. Add a few boiling chips or a magnetic stir bar. c. Slowly apply a vacuum to the system. d. Gradually heat the distillation flask using a heating mantle. e. Collect and discard any initial low-boiling fractions. f. Collect the main fraction at the expected boiling point of this compound. g. Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Product Characterization: a. Analyze the purified product using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its purity and identity. b. Measure the refractive index and compare it to known values if available.

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product wash Aqueous Wash (Water, NaHCO3, Brine) crude->wash drying Drying (Anhydrous MgSO4) wash->drying waste1 Aqueous Waste wash->waste1 filtration Filtration drying->filtration distillation Fractional Distillation (Reduced Pressure) filtration->distillation waste2 Solid Waste (Drying Agent) filtration->waste2 pure Purified Product (>98% Purity) distillation->pure waste3 Low-boiling Impurities & High-boiling Residue distillation->waste3

Caption: Purification workflow for this compound.

Application Notes and Protocols for the Analytical Characterization of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the analytical characterization of 2-(2-Chloroethoxymethyl)oxirane. The methodologies described are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for purity assessment, identification, and quantification.

Introduction

This compound is a reactive chemical intermediate of interest in synthetic organic chemistry and drug development. Its bifunctional nature, containing both an epoxide ring and a chloro-ethoxy moiety, makes it a versatile building block. However, these reactive groups also necessitate careful analytical characterization to ensure identity, purity, and stability. This document outlines protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, providing information on its purity and molecular weight, and enabling the identification of potential impurities.

Experimental Protocol

a) Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a volatile organic solvent such as dichloromethane or ethyl acetate.[1][2]

  • For quantitative analysis, prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Samples should be free of particulate matter. If necessary, centrifuge or filter the sample solution prior to injection.[1]

  • Transfer the prepared solutions to 2 mL glass autosampler vials.

b) Instrumentation and Conditions: The following are proposed starting conditions and may require optimization.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1) or Splitless for trace analysis
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
Mass Spectrometer Agilent 7010 GC/MS Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temp. 150 °C
Mass Range m/z 35-250
Data Presentation

Table 1: Expected GC-MS Data for this compound

ParameterExpected Value
Molecular Weight 136.58 g/mol
Molecular Ion (M+) m/z 136 (and m/z 138 for 37Cl isotope)
Key Fragment Ions m/z 101, 93, 75, 63, 57, 43
Expected Retention Time Dependent on the specific GC system and conditions, but expected to be in the mid-to-late region of the chromatogram.

Note: The fragmentation pattern is predictive and based on common fragmentation pathways for ethers and chlorinated compounds.

Visualization of GC-MS Workflow and Fragmentation

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution in Dichloromethane Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Injector (250°C) Vial->Injector GC_Column GC Column (HP-5ms) Injector->GC_Column MS_Detector MS Detector (EI, 70eV) GC_Column->MS_Detector Chromatogram Chromatogram MS_Detector->Chromatogram Mass_Spectrum Mass Spectrum MS_Detector->Mass_Spectrum Data_System Data System Chromatogram->Data_System Mass_Spectrum->Data_System

Caption: Workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_frags Key Fragment Ions C5H9ClO2+ [M]+. m/z 136/138 frag1 [M-Cl]+ m/z 101 C5H9ClO2+->frag1 frag2 [M-CH2Cl]+ m/z 87 C5H9ClO2+->frag2 frag4 [C2H4Cl]+ m/z 63/65 C5H9ClO2+->frag4 frag6 [C3H7]+ m/z 43 C5H9ClO2+->frag6 frag3 [C3H5O2]+ m/z 73 frag1->frag3 frag5 [C3H5O]+ m/z 57 frag2->frag5

Caption: Proposed mass spectrometry fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the identity and structure of this compound.

Experimental Protocol

a) Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Transfer the solution to a 5 mm NMR tube.

b) Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance 400 MHz or equivalent.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64.

    • Relaxation Delay (d1): 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: 0-220 ppm.

Data Presentation

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom/Group Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxirane CH₂2.6-2.8 (multiplet)44-46
Oxirane CH3.1-3.3 (multiplet)50-52
O-CH₂-Oxirane3.4-3.7 (multiplet)70-72
Cl-CH₂3.6-3.8 (triplet)42-44
O-CH₂-CH₂-Cl3.7-3.9 (triplet)69-71

Note: These are estimated chemical shifts based on typical values for epoxides, ethers, and chlorinated alkanes. Actual values may vary. Protons on the oxirane ring and adjacent methylene groups are expected to show complex splitting patterns due to diastereotopicity and coupling.[3]

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Sample (10-20 mg) Solvent Dissolve in CDCl3 (0.6 mL) Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer (400 MHz) NMR_Tube->Spectrometer H1_Acq ¹H Acquisition Spectrometer->H1_Acq C13_Acq ¹³C Acquisition Spectrometer->C13_Acq FID Free Induction Decay (FID) H1_Acq->FID C13_Acq->FID FT Fourier Transform FID->FT Phase_Correct Phase Correction FT->Phase_Correct Integrate Integration Phase_Correct->Integrate Spectrum Final Spectrum Integrate->Spectrum

Caption: General workflow for NMR analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule. For this compound, FTIR can confirm the presence of the oxirane ring and the C-O and C-Cl bonds.

Experimental Protocol

a) Sample Preparation:

  • Neat Liquid: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Solution: Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a liquid cell.

b) Instrumentation and Data Acquisition:

  • Spectrometer: PerkinElmer Spectrum Two or equivalent.

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

  • A background spectrum of the clean salt plates or the solvent-filled cell should be acquired and subtracted from the sample spectrum.

Data Presentation

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-H stretch (alkane)2850-3000Medium-Strong
Asymmetric C-O-C stretch (oxirane)~1250Strong
Symmetric C-O-C stretch (oxirane)820-950Medium-Strong
C-O stretch (ether)1080-1150Strong
C-Cl stretch650-800Medium-Strong

Note: The exact positions of the peaks can be influenced by the molecular environment. The characteristic bands for the oxirane ring are particularly diagnostic.[4][5]

Visualization of FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Output Sample Liquid Sample Salt_Plates Place between Salt Plates (KBr) Sample->Salt_Plates Spectrometer FTIR Spectrometer Salt_Plates->Spectrometer IR_Beam Pass IR Beam through Sample Spectrometer->IR_Beam Detector Detector IR_Beam->Detector Interferogram Interferogram Detector->Interferogram FT Fourier Transform Interferogram->FT Spectrum IR Spectrum (%T vs. cm⁻¹) FT->Spectrum

Caption: Workflow for FTIR analysis of a liquid sample.

References

Application Notes and Protocols for Safe Handling and Disposal of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Chloroethoxymethyl)oxirane was not located. The following information is synthesized from SDSs of structurally related compounds, including other oxiranes (epoxides) and chloroethers. It is imperative to treat this compound as a hazardous chemical and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Hazard Identification and Summary

This compound is presumed to be a hazardous substance based on the toxicological profiles of similar chemicals. The primary hazards are expected to include:

  • Skin and Eye Irritation/Damage: Causes skin irritation and serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation[1].

  • Flammability: Combustible liquid. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[2][3].

  • Sensitization: May cause an allergic skin reaction[1][4].

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects[1][4].

  • Carcinogenicity: Some related alpha-chloro ethers are suspected carcinogens[5][6].

Table 1: Summary of Hazard Information from Related Compounds

Hazard StatementGHS ClassificationSource CompoundsCitations
Combustible liquid / Flammable liquid and vaporFlammable Liquid (Category 3 or 4)2-(2-Chloroethoxy)ethanol, 2-(Chloromethyl)-2-methyloxirane[2]
Causes skin irritation / Causes severe skin burnsSkin Irritation (Category 2) / Skin Corrosion (Category 1B)2-(2-Chloroethoxy)ethanol, 2-(chloromethyl)oxirane, 2-(Chloromethyl)-2-methyloxirane[1][7]
Causes serious eye damage/irritationSerious Eye Damage (Category 1) / Eye Irritation (Category 2)2-(2-Chloroethoxy)ethanol, 2-(chloromethyl)oxirane[1]
May cause respiratory irritationSpecific Target Organ Toxicity - Single Exposure (Category 3)2-(2-Chloroethoxy)ethanol, 2-(chloromethyl)oxirane[1]
May cause an allergic skin reactionSkin Sensitization (Category 1)2-(chloromethyl)oxirane[1][4]
Toxic to aquatic life with long lasting effectsHazardous to the aquatic environment, long-term (Chronic) - Category 22-(chloromethyl)oxirane[1][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed[8].

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationCitations
Eye and Face Chemical safety goggles and a face shield are required. Standard safety glasses are not sufficient.[9][10]
Skin and Body A chemical-resistant lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or tasks with a high risk of splashing, chemical-resistant coveralls and boots should be worn.[5][11][12]
Hand Protection Wear chemical-resistant gloves (e.g., Butyl or Viton). Inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed and disposed of properly, followed by thorough hand washing.[9][13]
Respiratory All work with this compound should be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][10][14]

Experimental Protocols

3.1. Safe Handling Protocol

  • Preparation:

    • Before handling, review this protocol and the SDS of any other chemicals being used.

    • Ensure that a chemical fume hood is operational and that all necessary PPE is readily available.

    • Locate the nearest emergency eyewash station and safety shower[10].

    • Have a chemical spill kit readily accessible.

  • Handling:

    • Conduct all manipulations of this compound inside a chemical fume hood to minimize inhalation exposure[10].

    • Ground and bond containers when transferring the substance to prevent static discharge, which could be an ignition source[2][5].

    • Use non-sparking tools and explosion-proof equipment if available[2][3].

    • Avoid contact with skin, eyes, and clothing[9].

    • Keep the container tightly closed when not in use to prevent the release of vapors[5][9].

    • Do not eat, drink, or smoke in the laboratory area[5].

  • Storage:

    • Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area[5][15][16].

    • Keep away from heat, sparks, open flames, and other ignition sources[2][5][17].

    • Store separately from incompatible materials such as strong oxidizing agents, acids, and bases[2][6].

3.2. Spill Response Protocol

  • Immediate Actions:

    • Alert personnel in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

    • Remove all sources of ignition[2][6].

  • Small Spills (manageable by trained personnel):

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent[2]. Do not use combustible materials like paper towels to absorb the initial spill.

    • Once absorbed, collect the material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal[16].

    • Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[10]. Seek medical attention.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[10]. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][18].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[2][18].

3.3. Waste Disposal Protocol

  • Unused/Surplus Chemical:

    • Unused this compound must be disposed of as hazardous waste. Do not pour it down the drain[17].

    • Collect the chemical in a clearly labeled, sealed, and compatible waste container.

  • Contaminated Materials:

    • All materials that have come into contact with this compound, including gloves, absorbent materials from spills, and empty containers, should be considered hazardous waste.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. Even empty containers may retain hazardous residues and vapors[6].

  • Cured Epoxy (if applicable):

    • If this compound is used as a component in an epoxy resin system, the fully cured, solid product is generally considered non-hazardous and may be disposable as regular solid waste[19][20]. However, it is crucial to confirm this with local regulations[20].

  • Waste Collection:

    • Follow your institution's specific procedures for hazardous waste pickup. Ensure all waste containers are properly labeled with the chemical name and associated hazards.

Visual Workflow

The following diagram illustrates the key decision points and procedures for the safe handling and disposal of this compound.

safe_handling_workflow Workflow for Safe Handling and Disposal of this compound start Start: Obtain this compound risk_assessment Conduct Risk Assessment (Review SDS, SOPs) start->risk_assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood handling Perform Experiment fume_hood->handling storage Store Properly (Cool, Dry, Ventilated, Tightly Sealed) handling->storage After Use spill_check Spill Occurred? handling->spill_check end End of Process storage->end Secure spill_response Execute Spill Response Protocol spill_check->spill_response Yes waste_generation Waste Generated? spill_check->waste_generation No spill_response->waste_generation waste_collection Collect Waste in Labeled Container waste_generation->waste_collection Yes waste_generation->end No disposal Dispose as Hazardous Waste (Follow Institutional Guidelines) waste_collection->disposal disposal->end

Caption: Safe handling and disposal workflow.

References

Application Notes: Synthesis of Morpholine Derivatives via Reaction of 2-(2-Chloroethoxymethyl)oxirane with Amines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The reaction between 2-(2-chloroethoxymethyl)oxirane and various amines is a cornerstone in synthetic organic and medicinal chemistry for the construction of the morpholine scaffold. Morpholine and its derivatives are prevalent structural motifs in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Notable examples of drugs containing the morpholine ring include the antibiotic Linezolid and the antihypertensive agent Finafloxacin.[3] The synthetic strategy described herein provides a robust and versatile method for accessing N-substituted morpholines, which are key intermediates in drug discovery and development.[4]

The overall transformation proceeds through a two-step sequence initiated by the nucleophilic addition of an amine to the oxirane ring, followed by an intramolecular cyclization to forge the characteristic six-membered morpholine heterocycle. This methodology allows for the introduction of diverse functionalities on the morpholine nitrogen, enabling the exploration of structure-activity relationships (SAR) in drug design.

Reaction Mechanism

The formation of the morpholine ring from this compound and a primary or secondary amine is a classic example of a sequential nucleophilic substitution process. The reaction can be dissected into two key mechanistic steps:

  • Epoxide Ring-Opening: The reaction is initiated by the nucleophilic attack of the amine on one of the electrophilic carbon atoms of the epoxide ring.[5] This is an SN2-type reaction, where the amine preferentially attacks the sterically less hindered carbon of the oxirane.[6][7] This ring-opening step results in the formation of a transient amino alcohol intermediate. The reaction is often catalyzed by acids or bases, or can proceed under neutral conditions, sometimes requiring heat.[8][9]

  • Intramolecular Cyclization: The intermediate amino alcohol then undergoes an intramolecular SN2 reaction. The hydroxyl group, acting as a nucleophile (often deprotonated by a base to form a more potent alkoxide), attacks the carbon atom bearing the chlorine atom, displacing the chloride leaving group.[3] This cyclization step forms the stable six-membered morpholine ring.

The overall reaction pathway is depicted in the diagram below:

reaction_mechanism reactant1 This compound intermediate Amino Alcohol Intermediate reactant1->intermediate Step 1: Epoxide Ring-Opening (SN2 Attack) reactant2 Amine (R-NH2) reactant2->intermediate plus1 + product N-Substituted Morpholine intermediate->product Step 2: Intramolecular Cyclization (SN2 Attack) plus2 + hcl HCl

Figure 1: Reaction mechanism for morpholine synthesis.

Experimental Protocols

General Protocol for the Synthesis of N-Aryl/Alkyl Morpholine Derivatives

This protocol describes a general procedure for the reaction of this compound with an amine. The specific conditions, such as solvent, temperature, and reaction time, may require optimization depending on the nucleophilicity and steric hindrance of the amine used.

Materials:

  • This compound

  • Substituted primary or secondary amine (e.g., aniline, benzylamine)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile, or ethanol)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq.).

  • Addition of Reagents: Add the solvent (e.g., DMF, 5-10 mL per mmol of amine) and the base (e.g., K₂CO₃, 2.0 eq.).

  • Addition of Oxirane: While stirring the mixture, add this compound (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted morpholine derivative.

Experimental Workflow Diagram

experimental_workflow start Start: Assemble Glassware add_reagents Add Amine, Solvent, and Base to Round-Bottom Flask start->add_reagents add_oxirane Add this compound (Dropwise at Room Temperature) add_reagents->add_oxirane heat_reaction Heat Reaction Mixture (e.g., 80-100 °C, 12-24h) add_oxirane->heat_reaction monitor_tlc Monitor Progress by TLC heat_reaction->monitor_tlc monitor_tlc->heat_reaction Incomplete workup Cool, Quench with Water, and Extract with Ethyl Acetate monitor_tlc->workup Complete purify Combine Organic Layers, Wash, Dry, and Concentrate workup->purify chromatography Purify by Silica Gel Column Chromatography purify->chromatography end End: Characterize Pure Product chromatography->end

Figure 2: General experimental workflow for synthesis.

Quantitative Data Summary

The efficiency of the morpholine synthesis is influenced by several factors, including the nature of the amine, the choice of solvent, the presence and type of catalyst or base, and the reaction temperature. The following table summarizes typical conditions and outcomes for the ring-opening of epoxides with amines, which are analogous to the reaction with this compound.

Amine TypeEpoxide SubstrateCatalyst/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aromatic (Aniline)Styrene OxideYCl₃ (1 mol%)Solvent-freeRT194[8]
Aromatic (Aniline)EpichlorohydrinNone (MW)H₂O/EtOH (1:1)-0.1792[10]
Aliphatic (n-Butylamine)Styrene OxideAcetic AcidSolvent-free50195[9]
Chiral Primary Amine2-Oxiranyl-pyridineSc(OTf)₃ / DIPEA-80168 (7 days)Good[11]
Various AminesVarious EpoxidesDABCO or Et₃N (1 mol%)H₂ORT - 501-1085-98[12]

Note: This table presents data from reactions of various epoxides with amines to provide a general overview of reaction conditions. Yields and optimal conditions will vary for the specific reaction with this compound.

Applications in Drug Development

The synthesis of diverse libraries of N-substituted morpholines is a valuable strategy in lead optimization for drug discovery. By varying the substituent on the morpholine nitrogen, researchers can modulate key drug-like properties such as:

  • Potency and Selectivity: The N-substituent can interact with the biological target, influencing binding affinity and selectivity.

  • Pharmacokinetics: Modifications can alter absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Physicochemical Properties: Changes in the substituent can affect solubility, lipophilicity, and other properties crucial for oral bioavailability and formulation.

The robust nature of the described reaction allows for the incorporation of a wide range of functional groups, making it an indispensable tool for medicinal chemists.

Safety Precautions

  • This compound: As an epoxide, this compound is a potential alkylating agent and should be handled with care. It is advisable to treat it as a suspected mutagen and carcinogen.

  • Amines: Many amines are corrosive and toxic.

  • Solvents: Organic solvents like DMF and acetonitrile are flammable and have associated health risks.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Reaction of 2-(2-Chloroethoxymethyl)oxirane with Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloroethoxymethyl)oxirane is a bifunctional molecule featuring both a reactive epoxide ring and a chloroethyl ether moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules with polyether chains. The ring-opening of the epoxide by alcohols is a key transformation, allowing for the introduction of diverse alkoxy groups and the extension of the molecular framework. This reaction can be catalyzed by both acids and bases, with the choice of catalyst influencing the regioselectivity of the ring-opening. These reactions are integral in the synthesis of crown ethers, functionalized glycols, and various pharmaceutical intermediates.

Reaction Mechanisms

The reaction of this compound with alcohols proceeds via two primary mechanisms: base-catalyzed and acid-catalyzed epoxide ring-opening.

Base-Catalyzed Ring-Opening:

Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. This strong nucleophile then attacks one of the electrophilic carbons of the epoxide ring in an SN2 fashion. Due to steric hindrance from the chloroethoxymethyl side chain, the attack preferentially occurs at the less substituted terminal carbon of the epoxide. This results in the formation of a specific regioisomer.[1][2][3]

Acid-Catalyzed Ring-Opening:

In the presence of an acid catalyst, the oxygen atom of the epoxide is protonated, making it a better leaving group and activating the epoxide ring towards nucleophilic attack by a neutral alcohol molecule.[1][4] The regioselectivity of the acid-catalyzed reaction can be more complex. While the reaction still has significant SN2 character, a partial positive charge can develop on the more substituted carbon atom in the transition state. This can lead to a mixture of products, with the alcohol attacking both the primary and the secondary carbon of the epoxide. However, for primary epoxides like this compound, attack at the less hindered primary carbon is generally favored.[1]

Applications in Pharmaceutical and Organic Synthesis

The reaction of this compound with alcohols is a versatile tool in the synthesis of a variety of important molecules:

  • Pharmaceutical Intermediates: The resulting hydroxy ether products can serve as key intermediates in the synthesis of complex drug molecules.[5] The introduction of a flexible ether linkage and a reactive hydroxyl group allows for further functionalization and elaboration of the molecular structure. Chloro-containing compounds and epoxides are frequently utilized in the development of new chemical entities.

  • Crown Ether Synthesis: By reacting this compound with diols, it is possible to synthesize functionalized crown ethers. The initial ring-opening reaction is followed by an intramolecular cyclization to form the macrocyclic polyether structure.

  • Functionalized Glycols: The reaction provides a straightforward route to 1,2-glycols with a chloroethoxy side chain, which can be further modified to introduce other functional groups.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with alcohols under acidic and basic conditions. These protocols are based on established procedures for similar epoxide ring-opening reactions. Researchers should optimize these conditions for their specific alcohol and desired outcome.

Protocol 1: Base-Catalyzed Reaction of this compound with Methanol

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium methoxide (or sodium metal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of this compound (1.0 equivalent) in anhydrous methanol dropwise to the stirred sodium methoxide solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting epoxide.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-chloro-2-(2-methoxyethoxy)propan-2-ol.

Protocol 2: Lewis Acid-Catalyzed Reaction of this compound with Methanol

This protocol is adapted from a procedure for the ring-opening of epichlorohydrin with methanol using a heterogeneous Lewis acid catalyst.[6][7]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sn-Beta zeolite catalyst (or another suitable Lewis acid catalyst)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 equivalent), anhydrous methanol (10 equivalents), and anhydrous toluene.

  • Add the Sn-Beta zeolite catalyst (e.g., 1 mol% relative to the epoxide).

  • Heat the reaction mixture to 60 °C and stir vigorously.

  • Monitor the reaction progress by GC or TLC. The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the heterogeneous catalyst.

  • Wash the catalyst with methanol and combine the filtrates.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation under reduced pressure or by flash column chromatography on silica gel to afford the ring-opened product.

Quantitative Data Summary

The following tables summarize quantitative data from reactions of structurally related epoxides with alcohols, which can serve as a reference for the expected outcomes of reactions with this compound.

Table 1: Phase Transfer Catalyzed Reaction of 2,2-bis(trifluoromethyl)oxirane with Alcohols [8]

AlcoholProductYield (%)
MethanolR[OCH2C(CF3)2OH]43-53
Ethylene GlycolR[OCH2C(CF3)2OH]243-53
Benzyl AlcoholArOCH2C(CF3)2OH31-35
TrifluoroethanolCF3CH2OCH2C(CF3)2OH82-97

Table 2: Lewis Acid Catalyzed Ring-Opening of Epichlorohydrin with Methanol [6][7]

CatalystTemperature (°C)Time (h)Conversion (%)Regioselectivity (Terminal/Internal)
Sn-Beta602>9597:3
Zr-Beta604~8096:4
Hf-Beta606~7095:5

Visualizations

Reaction_Mechanisms cluster_base Base-Catalyzed Mechanism cluster_acid Acid-Catalyzed Mechanism Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base Base Base->Alkoxide Product_Base Ring-Opened Product (Attack at less substituted carbon) Alkoxide->Product_Base SN2 Attack Epoxide This compound Epoxide->Product_Base Epoxide_Acid This compound Protonated_Epoxide Protonated Epoxide Epoxide_Acid->Protonated_Epoxide Protonation Acid_Catalyst H+ Acid_Catalyst->Protonated_Epoxide Product_Acid Ring-Opened Product(s) Protonated_Epoxide->Product_Acid Nucleophilic Attack Alcohol_Nuc Alcohol (Nucleophile) Alcohol_Nuc->Product_Acid Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Reactants Combine this compound, alcohol, and catalyst Start->Reactants Reaction Stir at specified temperature and monitor progress (TLC/GC) Reactants->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Drying Dry organic layer Extraction->Drying Purification Concentrate and purify (Chromatography/Distillation) Drying->Purification Product Characterize final product Purification->Product

References

Application Notes and Protocols: 2-(2-Chloroethoxymethyl)oxirane in the Preparation of Functional Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and functionalization of polymers derived from 2-(2-chloroethoxymethyl)oxirane. This monomer is a valuable building block for creating functional polymers with a poly(glycidyl ether) backbone. The pendant chloroethoxymethyl groups serve as reactive handles for a wide range of post-polymerization modifications, enabling the introduction of various functionalities. This versatility makes these polymers highly suitable for applications in drug delivery, biomaterials, and other advanced materials science fields. The following sections detail the polymerization of this compound via cationic ring-opening polymerization (CROP) and subsequent functionalization through nucleophilic substitution reactions.

Introduction

Functional polymers are essential in modern materials science and are particularly crucial in the development of sophisticated drug delivery systems. Poly(glycidyl ether)s are an important class of polymers due to their flexible backbone, biocompatibility, and the ease with which they can be functionalized. This compound is an epoxide monomer that, upon polymerization, yields a polyether with pendant chloroethyl ether groups. These chloroethyl groups are susceptible to nucleophilic substitution, allowing for the covalent attachment of a wide array of molecules, including targeting ligands, drugs, and imaging agents. This post-polymerization modification capability allows for the precise tuning of the polymer's properties to suit specific applications.

Polymerization of this compound

Cationic ring-opening polymerization (CROP) is the preferred method for polymerizing this compound, as it allows for good control over molecular weight and dispersity. The mechanism involves the opening of the oxirane ring by a cationic initiator, followed by propagation through the sequential addition of monomer units.

Experimental Protocol: Cationic Ring-Opening Polymerization

Materials:

  • This compound (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator)

  • Anhydrous dichloromethane (DCM) (solvent)

  • Methanol (terminating agent)

  • Diethyl ether (precipitating solvent)

  • Nitrogen or Argon gas supply

  • Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under a stream of inert gas (N₂ or Ar) to remove any moisture.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of this compound in anhydrous DCM.

  • Initiation: Cool the monomer solution to 0°C in an ice bath. Add the calculated amount of BF₃·OEt₂ initiator dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction to proceed at 0°C for a specified time (e.g., 2-24 hours), depending on the desired conversion and molecular weight. The progress of the polymerization can be monitored by techniques such as ¹H NMR spectroscopy by observing the disappearance of the epoxide protons.

  • Termination: Quench the polymerization by adding an excess of cold methanol to the reaction mixture.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation.

  • Drying: Dry the polymer under vacuum at room temperature to a constant weight.

  • Characterization: Characterize the resulting poly(this compound) for its molecular weight (Mₙ), polydispersity index (PDI) using gel permeation chromatography (GPC), and structure using ¹H and ¹³C NMR spectroscopy.

Illustrative Polymerization Data

The following table presents hypothetical data for the polymerization of this compound under different conditions.

EntryMonomer:Initiator RatioTime (h)Mₙ ( g/mol ) (GPC)PDI (GPC)
150:145,2001.15
2100:1810,5001.20
3200:11621,3001.25

Note: This data is illustrative and actual results may vary based on specific experimental conditions.

Post-Polymerization Modification

The pendant chloroethyl groups on the poly(this compound) backbone are versatile handles for introducing a wide range of functionalities via nucleophilic substitution reactions. This allows for the creation of a library of functional polymers from a single precursor polymer.

General Experimental Protocol: Nucleophilic Substitution

Materials:

  • Poly(this compound)

  • Nucleophile of choice (e.g., sodium azide, an amine, a thiol)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Inert gas supply

Procedure:

  • Dissolution: Dissolve the poly(this compound) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Nucleophile Addition: Add an excess of the desired nucleophile to the polymer solution. The amount of excess will depend on the reactivity of the nucleophile. For example, a 3-5 fold molar excess relative to the chloroethyl groups is a good starting point.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-100°C) and stir for a sufficient time to ensure complete reaction (e.g., 24-48 hours). The reaction can be monitored by ¹H NMR to track the disappearance of the signal corresponding to the protons adjacent to the chlorine atom.

  • Purification: After cooling to room temperature, precipitate the functionalized polymer in a suitable non-solvent (e.g., water or diethyl ether).

  • Washing: Wash the precipitate several times to remove unreacted nucleophile and salts. Dialysis against an appropriate solvent may be necessary for complete purification, especially for water-soluble polymers.

  • Drying: Dry the final functionalized polymer under vacuum.

  • Characterization: Confirm the successful functionalization and determine the degree of substitution using techniques such as ¹H NMR and FTIR spectroscopy.

Examples of Functionalization Reactions
  • Azide Functionalization: Using sodium azide as the nucleophile results in a polymer with pendant azide groups, which can be further modified using "click" chemistry (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition).

  • Amine Functionalization: Reaction with primary or secondary amines introduces amino groups, which can alter the polymer's solubility and provide sites for further conjugation.

  • Thiol Functionalization: Using a thiol-containing molecule introduces thiol groups, which are useful for forming disulfide bonds or for "thiol-ene" click reactions.

Illustrative Functionalization Data
EntryNucleophileReaction Temp (°C)Reaction Time (h)Degree of Functionalization (%)
1Sodium Azide8024>95
2Benzylamine9048~90
3Sodium thiomethoxide6024>95

Note: This data is illustrative and actual results may vary based on the specific nucleophile and reaction conditions.

Visualizations

Cationic Ring-Opening Polymerization of this compound

CROP_Mechanism Initiator Initiator (e.g., BF₃) Monomer This compound Initiator->Monomer Initiation ActivatedMonomer Activated Monomer (Cationic Intermediate) Monomer->ActivatedMonomer PropagatingChain Propagating Polymer Chain ActivatedMonomer->PropagatingChain Propagation PropagatingChain->Monomer Termination Termination (e.g., with Methanol) PropagatingChain->Termination FinalPolymer Poly(this compound) Termination->FinalPolymer

Caption: Mechanism of cationic ring-opening polymerization.

Experimental Workflow for Functional Polymer Synthesis

Workflow Start Start: this compound Polymerization Cationic Ring-Opening Polymerization Start->Polymerization PrecursorPolymer Poly(this compound) Polymerization->PrecursorPolymer Functionalization Post-Polymerization Modification (Nucleophilic Substitution) PrecursorPolymer->Functionalization FunctionalPolymer Functional Polymer Functionalization->FunctionalPolymer Characterization Characterization (NMR, GPC, FTIR) FunctionalPolymer->Characterization End End: Application-Ready Polymer Characterization->End

Caption: Workflow for preparing functional polymers.

Post-Polymerization Modification Pathways

Post_Polymerization Precursor Poly(this compound) AzidePolymer Azide-Functionalized Polymer Precursor->AzidePolymer  + NaN₃ AminePolymer Amine-Functionalized Polymer Precursor->AminePolymer  + R₂NH ThiolPolymer Thiol-Functionalized Polymer Precursor->ThiolPolymer  + RSH EtherPolymer Ether-Functionalized Polymer Precursor->EtherPolymer  + RO⁻Na⁺

Caption: Pathways for post-polymerization modification.

Conclusion

This compound is a promising monomer for the synthesis of functional polyethers. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of these polymers in a variety of fields, particularly in drug delivery and biomaterials science. The ability to perform post-polymerization modifications allows for the creation of tailor-made materials with precisely controlled properties, opening up new avenues for the development of advanced functional polymers.

Application Notes and Protocols for 2-(2-Chloroethoxymethyl)oxirane in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of scientific literature, chemical databases, and patent repositories, it has been determined that there is a significant lack of publicly available information regarding the use of 2-(2-Chloroethoxymethyl)oxirane in materials science. The search yielded no specific application notes, detailed experimental protocols, or quantitative data for this particular compound.

The majority of search results pertained to the structurally different, though related, compound 2-(chloromethyl)oxirane , more commonly known as epichlorohydrin. Epichlorohydrin is a widely used monomer in the synthesis of epoxy resins and other polymers. While general principles of epoxide polymerization, such as cationic ring-opening polymerization, are well-documented, these cannot be directly and accurately applied to the specific monomer without experimental validation.

Due to the absence of specific data for this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visual diagrams of reaction pathways and workflows.

It is recommended that researchers interested in the applications of this specific monomer consider the following general approaches, which are standard for investigating novel epoxide monomers in materials science:

General Experimental Approach for Investigating a Novel Oxirane Monomer:

A logical workflow for characterizing and utilizing a new oxirane monomer like this compound would typically involve the following stages.

G cluster_0 Monomer Characterization cluster_1 Polymerization Studies cluster_2 Polymer Characterization cluster_3 Application Evaluation Monomer_Synthesis Monomer Synthesis & Purification Spectroscopic_Analysis Spectroscopic Analysis (NMR, FT-IR, MS) Monomer_Synthesis->Spectroscopic_Analysis Initiator_Screening Initiator Screening (Cationic, Anionic) Monomer_Synthesis->Initiator_Screening Physical_Properties Physical Property Determination (b.p., m.p., density) Spectroscopic_Analysis->Physical_Properties Condition_Optimization Optimization of Conditions (Temp, Solvent, Conc.) Initiator_Screening->Condition_Optimization Kinetic_Studies Polymerization Kinetics Condition_Optimization->Kinetic_Studies Molecular_Weight Molecular Weight Analysis (GPC/SEC) Condition_Optimization->Molecular_Weight Structural_Analysis Structural Analysis (NMR, FT-IR) Molecular_Weight->Structural_Analysis Thermal_Properties Thermal Analysis (DSC, TGA) Structural_Analysis->Thermal_Properties Mechanical_Properties Mechanical Testing (Tensile, etc.) Thermal_Properties->Mechanical_Properties Coating_Formulation Coating Formulations Mechanical_Properties->Coating_Formulation Adhesive_Testing Adhesive Performance Coating_Formulation->Adhesive_Testing Biomaterial_Potential Biomaterial Scaffolds Adhesive_Testing->Biomaterial_Potential

Caption: General workflow for novel oxirane monomer research.

Hypothetical Cationic Ring-Opening Polymerization (CROP) Pathway:

The polymerization of oxiranes often proceeds via a cationic ring-opening mechanism. A generalized pathway is illustrated below. The specific reactivity of this compound would depend on the electronic and steric effects of the chloroethoxymethyl side chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., BF3OEt2) Monomer This compound Initiator->Monomer Active_Center Activated Monomer (Oxonium Ion) Monomer->Active_Center Growing_Chain Growing Polymer Chain Active_Center->Growing_Chain Next_Monomer Incoming Monomer Growing_Chain->Next_Monomer Elongated_Chain Elongated Polymer Chain Next_Monomer->Elongated_Chain Terminating_Agent Terminating Agent (e.g., H2O) Elongated_Chain->Terminating_Agent Final_Polymer Final Polyether Terminating_Agent->Final_Polymer

Caption: Generalized Cationic Ring-Opening Polymerization.

We regret that we could not provide the specific, detailed information as requested. Should literature on "this compound" become available, a more detailed report can be generated.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-(2-Chloroethoxymethyl)oxirane.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common method for synthesizing this compound is through a Williamson ether synthesis. This involves the reaction of 2-chloroethanol with epichlorohydrin under basic conditions. The reaction proceeds in two main steps: the initial nucleophilic attack of the deprotonated 2-chloroethanol on epichlorohydrin to form a chlorohydrin intermediate, followed by an intramolecular cyclization to form the oxirane ring.[1][2]

Q2: What are the key reagents and their roles in this synthesis?

A2: The key reagents are:

  • 2-Chloroethanol: Provides the 2-chloroethoxymethyl group.

  • Epichlorohydrin: Acts as the electrophile and provides the oxirane ring structure.

  • Base (e.g., sodium hydroxide, potassium hydroxide): Deprotonates the hydroxyl group of 2-chloroethanol to form a more nucleophilic alkoxide. It also promotes the final ring-closing step.[1][3]

  • Solvent: A suitable solvent is needed to dissolve the reactants. Polar aprotic solvents like DMF or DMSO can be used, or a phase-transfer catalyst can be employed with a less polar solvent.[4][5][6]

Q3: What is phase-transfer catalysis and how can it benefit this synthesis?

A3: Phase-transfer catalysis (PTC) is a technique used to facilitate reactions between reactants in different phases (e.g., an aqueous phase containing the base and an organic phase with the reactants). A phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ion from the aqueous phase to the organic phase to react with the alcohol.[7][8][9] This can lead to increased reaction rates, milder reaction conditions, and the use of less hazardous solvents, potentially improving the overall yield and efficiency of the synthesis.[7][9]

Q4: What are the main safety concerns associated with this synthesis?

A4: 2-Chloroethanol is toxic and can be absorbed through the skin.[10] Epichlorohydrin is also a hazardous substance. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn, and the reaction should be carried out in a well-ventilated fume hood. The use of strong bases like sodium hydroxide requires careful handling.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient deprotonation of 2-chloroethanol: The base may not be strong enough or used in insufficient quantity. 2. Low reaction temperature: The reaction may be too slow at lower temperatures. 3. Poor mixing: If using a two-phase system without a phase-transfer catalyst, the reactants may not be interacting effectively. 4. Side reactions: Competing reactions, such as the formation of diols from the opening of the epoxide ring, can reduce the yield.[11][12]1. Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. Ensure the reaction is anhydrous if using a water-sensitive base.[4][2] 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Implement vigorous stirring. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve interfacial reactions.[7][13] 4. Control the stoichiometry of the reactants carefully. Add the base slowly to the reaction mixture to avoid a buildup of hydroxide ions.
Formation of Significant Byproducts 1. Dimerization or polymerization of epichlorohydrin: This can occur in the presence of excess base. 2. Reaction of the solvent with reactants: Protic solvents like isopropanol can react with epichlorohydrin.[6] 3. Elimination reaction: If using a secondary or tertiary alkyl halide, elimination can compete with substitution. While not directly applicable to the primary reactants here, it's a general consideration in Williamson ether syntheses.[2][5]1. Add the base dropwise to the reaction mixture. Maintain a moderate temperature. 2. Use a non-reactive solvent such as tert-butanol, DMSO, or toluene (with a phase-transfer catalyst).[6][7] 3. This is less of a concern with the primary reactants in this specific synthesis.
Difficult Product Purification 1. Presence of unreacted starting materials. 2. Formation of polar byproducts that are difficult to separate by column chromatography.1. Optimize the reaction conditions to drive the reaction to completion. Consider using an excess of one of the reactants and then removing it during workup. 2. An aqueous workup can help remove ionic byproducts and unreacted base. Distillation under reduced pressure is a common method for purifying oxiranes.

Experimental Protocols

General Protocol for the Synthesis of this compound via Williamson Ether Synthesis

This is a generalized protocol and may require optimization.

Materials:

  • 2-Chloroethanol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloroethanol (1 equivalent) in the chosen solvent.

  • Slowly add powdered sodium hydroxide or potassium hydroxide (1.1 equivalents) to the solution while stirring.

  • Heat the mixture to a gentle reflux to ensure the formation of the alkoxide.

  • After a short period of reflux, cool the mixture to room temperature.

  • Add epichlorohydrin (1 equivalent) dropwise to the reaction mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep Dissolve 2-Chloroethanol in Solvent add_base Add Base (NaOH/KOH) prep->add_base Formation of Alkoxide add_epi Add Epichlorohydrin add_base->add_epi reflux Heat and Stir quench Quench with Water reflux->quench extract Extract with Dichloromethane quench->extract dry Dry and Filter extract->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill final_product final_product distill->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Poor Reactant Mixing start->cause3 sol1a Increase Temperature cause1->sol1a Check sol1b Increase Reaction Time cause1->sol1b Check sol2a Control Stoichiometry cause2->sol2a Implement sol2b Slow Reagent Addition cause2->sol2b Implement sol3 Use Phase-Transfer Catalyst cause3->sol3 Consider

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Synthesis of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-(2-Chloroethoxymethyl)oxirane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common laboratory synthesis involves the epoxidation of allyl 2-chloroethyl ether. This reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. The peroxy acid transfers an oxygen atom to the double bond of the alkene, forming the desired epoxide ring in a concerted mechanism.[1][2][3]

Q2: What are the main byproducts I should expect in this synthesis?

The primary byproduct from the oxidizing agent is the corresponding carboxylic acid (e.g., m-chlorobenzoic acid if using m-CPBA).[2][4] Additionally, side reactions can lead to the formation of 1-chloro-3-(2-chloroethoxy)propan-2-ol through epoxide ring-opening if water is present.[1] Incomplete reaction will also leave residual starting material, allyl 2-chloroethyl ether.

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or gas chromatography (GC). On a TLC plate, the starting alkene will have a different Rf value than the more polar epoxide product and the even more polar diol byproduct. For GC analysis, the appearance of the product peak and the disappearance of the starting material peak can be tracked over time.

Q4: Is the epoxidation reaction stereospecific?

Yes, the epoxidation of alkenes with peroxy acids is a stereospecific reaction.[2] This means that the stereochemistry of the starting alkene is retained in the product. For a terminal alkene like allyl 2-chloroethyl ether, this results in a racemic mixture of the (R) and (S) enantiomers of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Desired Epoxide

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time.- Add a slight excess of the epoxidizing agent (e.g., 1.1-1.2 equivalents of m-CPBA).- Ensure the reaction temperature is optimal (typically room temperature).Increased conversion of the starting material to the epoxide.
Degradation of Epoxidizing Agent - Use a fresh, high-purity epoxidizing agent. m-CPBA can degrade upon storage.- Store m-CPBA in a refrigerator and away from moisture.Improved reaction efficiency and higher product yield.
Side Reactions (e.g., Ring Opening) - Ensure the reaction is carried out under anhydrous conditions to prevent diol formation.[1]- Use an appropriate non-aqueous solvent like chloroform or dichloromethane.[1]Minimized formation of the diol byproduct, leading to a higher yield of the desired epoxide.
Issue 2: Presence of Significant Impurities After Workup

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Residual m-Chlorobenzoic Acid - During workup, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃), to remove the acidic byproduct.[4]- The m-chlorobenzoic acid can also be precipitated by cooling the reaction mixture and filtering it off before aqueous workup.[4]Removal of the carboxylic acid byproduct, simplifying purification.
Formation of 1-chloro-3-(2-chloroethoxy)propan-2-ol - Avoid acidic conditions during workup, as this can catalyze the ring-opening of the epoxide.[1]- Use anhydrous solvents and reagents to minimize water content.Prevention of diol formation and a cleaner product mixture.
Unreacted Starting Material - If a significant amount of starting material remains, consider purification by flash column chromatography. The alkene is less polar than the epoxide.- Optimize reaction conditions (see Issue 1) in subsequent experiments.Isolation of the pure epoxide from the unreacted alkene.

Experimental Protocols

General Protocol for the Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve allyl 2-chloroethyl ether (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Addition of Oxidizing Agent: Cool the solution in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq.) portion-wise over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or GC.

  • Workup:

    • Cool the reaction mixture to 0 °C to precipitate the m-chlorobenzoic acid byproduct. Filter the mixture.

    • Wash the filtrate with a saturated solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathways

Reaction_Pathway Main Reaction and Side Reaction Pathways cluster_main Main Reaction cluster_side Side Reaction: Ring Opening start Allyl 2-chloroethyl ether product This compound start->product Epoxidation mcpba m-CPBA mcpba->product mcba m-Chlorobenzoic acid mcpba->mcba product_side This compound diol 1-chloro-3-(2-chloroethoxy)propan-2-ol product_side->diol Hydrolysis h2o H₂O (Acidic conditions) h2o->diol

Caption: Main synthesis pathway and a common side reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield of Epoxide check_completion Check Reaction Completion (TLC/GC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes action_incomplete Increase reaction time or add more oxidizing agent incomplete->action_incomplete check_impurities Analyze Impurities (NMR/GC-MS) complete->check_impurities diol_present Diol byproduct present? check_impurities->diol_present no_diol Other issues? diol_present->no_diol No action_diol Use anhydrous conditions diol_present->action_diol Yes action_other Check purity of starting materials and reagents no_diol->action_other

Caption: A logical workflow for troubleshooting low product yields.

References

Technical Support Center: Storage and Handling of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2-Chloroethoxymethyl)oxirane to prevent polymerization and ensure material integrity. The following information is based on the known properties of structurally similar epoxides, such as epichlorohydrin, due to the limited availability of specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns during the storage of this compound?

A1: The primary concern is uncontrolled polymerization. Epoxides like this compound are reactive molecules susceptible to ring-opening polymerization, which can be initiated by heat, light, moisture, and contaminants such as acids, bases, and certain metal salts. This can lead to a change in the material's viscosity, the formation of solid precipitates, and a decrease in purity, rendering it unsuitable for experimental use.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and dark environment. A well-ventilated, dedicated flammable liquids storage cabinet is recommended. Based on data for similar compounds, the following conditions are advised:

ParameterRecommended Condition
Temperature 2-8°C (Refrigerated)
Atmosphere Inert gas (e.g., Nitrogen or Argon)
Light Protect from light (amber vials/bottles)
Moisture Tightly sealed containers to prevent moisture ingress

Q3: Are there any materials that are incompatible with this compound?

A3: Yes, contact with incompatible materials can catalyze polymerization. It is crucial to avoid:

  • Strong Acids and Bases: Can act as potent initiators for ring-opening polymerization.

  • Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Metals: Certain metals, such as aluminum and zinc, and their salts can initiate polymerization.

  • Amines: Can react with the epoxide ring.

Q4: Can polymerization inhibitors be used for this compound?

A4: While specific inhibitors for this compound are not documented, the use of radical scavengers or certain phenols can be effective for some epoxides. However, the addition of any inhibitor should be carefully considered as it may interfere with downstream applications. If inhibition is deemed necessary, small-scale stability studies should be conducted to evaluate the inhibitor's effectiveness and compatibility.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Increased Viscosity or Gel Formation Polymerization has occurred.Do not use the material. Dispose of it according to your institution's hazardous waste guidelines. Review storage conditions and handling procedures to prevent future occurrences.
Presence of Crystalline Solids Potential for polymerization or crystallization at low temperatures.Allow the vial to slowly warm to room temperature. If solids persist, it may indicate polymerization. If they redissolve, the material may still be usable, but its purity should be verified by analytical methods (e.g., NMR, GC-MS) before use.
Discoloration of the Liquid Presence of impurities or degradation products.Do not use the material. This could be a sign of decomposition which may affect experimental outcomes.

Experimental Protocols

Protocol 1: Visual Inspection of Stored this compound

Objective: To qualitatively assess the stability of the stored material.

Procedure:

  • Before opening, carefully observe the container for any signs of pressure buildup or vacuum.

  • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Visually inspect the liquid for:

    • Clarity and color.

    • The presence of any solid particles or precipitates.

    • Any increase in viscosity by gently swirling the container.

  • Record all observations in a laboratory notebook, including the date of inspection and the age of the compound.

Protocol 2: Accelerated Stability Testing

Objective: To predict the long-term stability of this compound under recommended storage conditions. This protocol is based on general principles of accelerated stability testing for chemical substances.

Methodology:

  • Sample Preparation: Aliquot the this compound into several small, inert, and tightly sealed vials to minimize the impact of repeated sampling from a single container.

  • Storage Conditions: Place the vials in controlled temperature chambers at a minimum of three elevated temperatures (e.g., 25°C, 40°C, and 50°C). Also, maintain a set of vials at the recommended storage temperature (2-8°C) as a control.

  • Time Points: Withdraw samples from each temperature condition at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, analyze the samples for key stability-indicating parameters:

    • Purity: Using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to quantify the parent compound and detect any degradation products.

    • Epoxide Content: Titration methods (e.g., based on ASTM D1652) can be used to determine the epoxide equivalent weight. A decrease indicates polymerization or degradation.

    • Viscosity: Measure the kinematic viscosity to detect polymerization.

  • Data Analysis: Plot the degradation rate at each elevated temperature. Use the Arrhenius equation to extrapolate the data and predict the shelf life at the recommended storage temperature.

Visualizations

Storage_Workflow Figure 1. Recommended Storage Workflow cluster_receiving Receiving cluster_storage Storage cluster_usage Usage Receive Receive Compound Inspect Visual Inspection for Integrity Receive->Inspect Log Log Arrival Date & Batch No. Inspect->Log Store Store at 2-8°C in Dark, Dry, Inert Atmosphere Log->Store Separate Separate from Incompatible Materials Equilibrate Equilibrate to Room Temp Store->Equilibrate Sample Sample under Inert Gas Equilibrate->Sample Reseal Tightly Reseal Container Sample->Reseal Reseal->Store Return to Storage

Caption: Figure 1. Recommended workflow for receiving, storing, and handling this compound.

Polymerization_Pathway Figure 2. Simplified Polymerization Initiation Pathways cluster_initiators Initiators Monomer This compound Polymer Polymerized Product (Increased Viscosity/Solid) Monomer->Polymer Ring-Opening Polymerization Heat Heat Heat->Monomer Light Light Light->Monomer Moisture Moisture Moisture->Monomer Contaminants Acids, Bases, Metal Salts Contaminants->Monomer

Caption: Figure 2. Factors that can initiate the polymerization of this compound.

Technical Support Center: 2-(2-Chloroethoxymethyl)oxirane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has two primary reactive sites: the epoxide ring and the terminal chlorine atom on the ethoxymethyl side chain. The highly strained three-membered epoxide ring is susceptible to nucleophilic attack, leading to ring-opening. The chlorine atom can also be displaced by nucleophiles, though this typically requires more forcing conditions compared to the epoxide ring-opening.

Q2: How does the regioselectivity of the epoxide ring-opening differ under acidic and basic/nucleophilic conditions?

A2: The regioselectivity of the ring-opening is highly dependent on the reaction conditions.

  • Under basic or nucleophilic conditions , the reaction generally follows an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide, which is the terminal methylene group.[1][2][3]

  • Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom, which is the carbon atom of the oxirane ring that is also bonded to the chloroethoxymethyl group.[1][4][5]

Q3: What are some common nucleophiles used in reactions with this compound?

A3: A wide range of nucleophiles can be used to open the epoxide ring, including:

  • Alcohols and alkoxides

  • Amines (primary and secondary)

  • Thiols and thiolates

  • Azides

  • Cyanides

  • Grignard reagents and organolithium compounds[2][6]

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Degraded Reagent This compound can be sensitive to moisture and acidic impurities, leading to polymerization or hydrolysis. Ensure the reagent is of high purity and has been stored under anhydrous conditions. Consider purification by distillation if necessary.
Incorrect Reaction Temperature Epoxide ring-opening reactions can be exothermic. Insufficient cooling may lead to side reactions and decomposition. Conversely, a temperature that is too low can result in a sluggish or incomplete reaction. Optimize the temperature based on literature precedents for similar epoxides or by running small-scale trials at different temperatures.
Poor Nucleophile If using a weak nucleophile, the reaction may not proceed efficiently. For weak nucleophiles, consider using acidic catalysis to activate the epoxide ring. For base-catalyzed reactions, ensure the nucleophile is sufficiently deprotonated.
Solvent Effects The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like THF, DMF, or acetonitrile are often suitable for SN2 reactions. Protic solvents may compete as nucleophiles.

Problem 2: Formation of multiple unexpected side products.

Possible Cause Troubleshooting Step
Ether Cleavage Under strong acidic conditions, the ether linkage in the chloroethoxymethyl side chain can be cleaved.[7][8][9] This will result in a complex mixture of products. If acidic conditions are required, use the mildest possible acid catalyst and the lowest effective temperature. Consider using a Lewis acid catalyst instead of a Brønsted acid.
Reaction with the Chlorine Atom While less reactive than the epoxide, the terminal chlorine can be displaced by strong nucleophiles, especially at elevated temperatures, leading to a mixture of products. To favor epoxide opening, maintain a low reaction temperature.
Hydrolysis Trace amounts of water in the reaction can lead to the formation of the corresponding diol as a byproduct.[4] Ensure all reagents and solvents are scrupulously dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Polymerization Epoxides, particularly reactive ones like this compound, can undergo polymerization in the presence of acid or base catalysts. Add the catalyst slowly and maintain good temperature control. Using a dilute solution of the epoxide can also help to minimize polymerization.

Problem 3: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Similar Polarity of Products Side products, such as the diol from hydrolysis, may have similar polarities to the desired product, making chromatographic separation challenging. Optimize the reaction to minimize side product formation. Consider derivatization of the product or impurities to alter their polarity before chromatography.
Residual Catalyst Catalysts can interfere with purification and subsequent reactions. Ensure the reaction is properly quenched and washed to remove any remaining catalyst before purification.

Experimental Protocols

General Protocol for Nucleophilic Ring-Opening under Basic Conditions:

  • To a solution of the nucleophile (1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., NaH, KOtBu) if the nucleophile is not already anionic.

  • Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature).

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl, water).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation.

Data Presentation

Table 1: Hypothetical Yields for the Reaction of this compound with Sodium Phenoxide under Different Conditions.

Entry Solvent Temperature (°C) Reaction Time (h) Yield (%)
1THF01275
2THF25485
3DMF25292
4Methanol25445 (plus methoxy side product)

Visualizations

Reaction_Pathway_Basic reagents This compound + Nu⁻ transition_state SN2 Transition State reagents->transition_state Attack at less substituted carbon product Ring-Opened Product transition_state->product

Caption: Reaction pathway for the SN2 ring-opening of this compound under basic conditions.

Reaction_Pathway_Acidic reagents This compound + H⁺ protonated_epoxide Protonated Epoxide reagents->protonated_epoxide Protonation carbocation_intermediate Carbocation-like Intermediate protonated_epoxide->carbocation_intermediate Ring Opening product Ring-Opened Product carbocation_intermediate->product Nu⁻ Attack at more substituted carbon

Caption: Reaction pathway for the ring-opening of this compound under acidic conditions.

Troubleshooting_Logic start Low Yield or Side Products check_reagents Check Reagent Purity and Storage start->check_reagents check_conditions Review Reaction Conditions (T, Solvent) start->check_conditions acidic_conditions Are conditions acidic? check_conditions->acidic_conditions basic_conditions Are conditions basic? check_conditions->basic_conditions ether_cleavage Potential Ether Cleavage Side Reaction acidic_conditions->ether_cleavage Yes hydrolysis Check for Water (Hydrolysis to Diol) acidic_conditions->hydrolysis Yes/No basic_conditions->hydrolysis Yes/No polymerization Check for Polymerization basic_conditions->polymerization Yes

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Optimization of reaction conditions for 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and industrially relevant method is a variation of the Williamson ether synthesis. This typically involves the reaction of 2-chloroethanol with epichlorohydrin under basic conditions, often utilizing a phase-transfer catalyst (PTC) to enhance the reaction rate and yield between the aqueous and organic phases.

Q2: Why is a phase-transfer catalyst (PTC) recommended for this synthesis?

A2: A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the sodium salt of 2-chloroethanol (which may be in a solid or aqueous phase) and epichlorohydrin (which is typically in an organic phase). The PTC helps to shuttle the alkoxide anion across the phase boundary, significantly increasing the reaction rate and improving the overall yield.[1][2]

Q3: What are the critical safety precautions when working with this compound and its precursors?

A3: Both epichlorohydrin and the final product are reactive electrophiles and should be handled with care. They are considered hazardous, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Q4: How should this compound be stored?

A4: Due to the reactive nature of the epoxide ring, the compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization and hydrolysis.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Ineffective Deprotonation: The base (e.g., NaOH) may not be strong enough or used in insufficient quantity to deprotonate the 2-chloroethanol effectively.2. Poor Phase Mixing: In a biphasic system, inefficient stirring can lead to a low interfacial area, reducing the reaction rate.3. Inactive Catalyst: The phase-transfer catalyst may be degraded or used in an insufficient amount.4. Low Reaction Temperature: The reaction temperature may be too low for an adequate reaction rate.1. Optimize Base Concentration: Ensure at least a stoichiometric amount of a strong base like NaOH is used. Consider using a stronger base if necessary.2. Improve Agitation: Use vigorous mechanical stirring to ensure good mixing of the phases.3. Check Catalyst: Use a fresh, high-purity phase-transfer catalyst at an appropriate loading (typically 1-5 mol%).4. Increase Temperature: Gradually increase the reaction temperature, monitoring for the formation of byproducts. A typical range is 50-100°C.[3]
Formation of Significant Byproducts 1. Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles (e.g., water, hydroxide, or another alcohol molecule), leading to the formation of diols and other impurities.2. Elimination Reaction: The base can induce an elimination reaction on the epichlorohydrin, competing with the desired substitution.[3][4]3. Polymerization: The epoxide product can polymerize under acidic or basic conditions, especially at elevated temperatures.1. Control Water Content: Use anhydrous reagents and solvents where possible. Minimize the amount of aqueous base used.2. Optimize Temperature and Base Addition: Avoid excessively high temperatures and add the base slowly to control the reaction exotherm. Using a milder base might also be beneficial.3. Maintain Neutral pH During Workup: During the aqueous workup, ensure the pH does not become strongly acidic or basic.
Difficulties in Product Purification 1. Emulsion Formation: Vigorous mixing of aqueous and organic layers during workup can lead to stable emulsions.2. Co-distillation with Impurities: Byproducts with boiling points close to the product can make purification by distillation challenging.3. Residual Catalyst: The phase-transfer catalyst can be difficult to remove completely.1. Break Emulsion: Add brine (saturated NaCl solution) during the workup to help break emulsions.2. Chromatography: If distillation is ineffective, consider purification by column chromatography on silica gel.3. Aqueous Washes: Perform multiple washes with water or brine to remove the water-soluble catalyst.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize typical starting points for the optimization of reaction conditions, based on analogous syntheses of glycidyl ethers.

Table 1: Effect of Reactant Molar Ratio on Yield

Molar Ratio (2-Chloroethanol : Epichlorohydrin)Catalyst (TBAB) (mol%)Base (NaOH) (equivalents)Temperature (°C)Approximate Yield (%)
1 : 1.521.56075-85
1 : 2.021.56085-92
1 : 2.521.560>90

Data adapted from similar phase-transfer catalyzed etherifications.[1]

Table 2: Influence of Base and Temperature on Reaction Success

Base (equivalents)Temperature (°C)Typical Reaction Time (h)Observations
1.1406-8Slow conversion, may require longer reaction times.
1.5603-5Good balance of reaction rate and selectivity.
2.0801-3Faster reaction, but increased risk of side reactions like elimination and ring-opening.[3]

General trends observed in Williamson ether synthesis.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Materials:

  • 2-Chloroethanol

  • Epichlorohydrin

  • Sodium hydroxide (pellets or 50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene (or another suitable solvent)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-chloroethanol, epichlorohydrin (in a molar excess, e.g., 1.5-2.5 equivalents), toluene, and tetrabutylammonium bromide (1-2 mol%).

  • Base Addition: Begin vigorous stirring and heat the mixture to the desired temperature (e.g., 60°C). Slowly add a 50% aqueous solution of sodium hydroxide (1.5 equivalents) dropwise via the dropping funnel over a period of 1-2 hours. Maintain the temperature throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature for an additional 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (2-chloroethanol) is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add deionized water to dissolve the precipitated salts. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove any remaining base, salt, and catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain the final this compound.

Visualizations

G Experimental Workflow for this compound Synthesis Reactants Reactants (2-Chloroethanol, Epichlorohydrin, Toluene, TBAB) Reaction Reaction (Add NaOH, Heat to 60°C) Reactants->Reaction Monitoring Monitoring by TLC/GC Reaction->Monitoring Workup Aqueous Workup (Water, Brine) Monitoring->Workup Drying Drying (MgSO4) Workup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Vacuum Distillation) Concentration->Purification Product Final Product Purification->Product

Caption: A typical experimental workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield Start Low Product Yield Check_Base Is Base Stoichiometry Correct? Start->Check_Base Check_Stirring Is Stirring Vigorous? Check_Base->Check_Stirring Yes Solution_Base Adjust Base to 1.5 eq. Check_Base->Solution_Base No Check_Temp Is Temperature Optimal? Check_Stirring->Check_Temp Yes Solution_Stirring Increase Stirring Speed Check_Stirring->Solution_Stirring No Check_Catalyst Is PTC Active and Sufficient? Check_Temp->Check_Catalyst Yes Solution_Temp Increase Temp to 60°C Check_Temp->Solution_Temp No Solution_Catalyst Add Fresh PTC (1-2 mol%) Check_Catalyst->Solution_Catalyst No Success Yield Improved Solution_Base->Success Solution_Stirring->Success Solution_Temp->Success Solution_Catalyst->Success

Caption: A decision tree for troubleshooting low yield in the synthesis reaction.

References

Technical Support Center: Monitoring 2-(2-Chloroethoxymethyl)oxirane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed technical support for monitoring the progress of reactions involving 2-(2-Chloroethoxymethyl)oxirane. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for monitoring the progress of a this compound reaction?

A1: The progress of epoxide ring-opening reactions is typically monitored by chromatographic and spectroscopic methods. The most common techniques include Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3][4] The choice of method depends on the specific reaction conditions, the properties of the reactants and products, and the equipment available.

Q2: How does Thin-Layer Chromatography (TLC) indicate reaction progress?

A2: TLC is a quick and effective method to qualitatively monitor a reaction.[5] By spotting the starting material, the reaction mixture, and a co-spot (both starting material and reaction mixture in the same lane) on a TLC plate, you can observe the gradual disappearance of the starting material spot and the appearance of a new spot corresponding to the product.[5][6] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5]

Q3: Can GC-MS be used for quantitative analysis of my reaction?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative analysis. It separates the components of the reaction mixture, and the mass spectrometer provides structural information for identification.[2] By using an internal standard and creating a calibration curve, you can determine the concentration of the reactant and product(s) over time to calculate reaction kinetics and yield.[7]

Q4: What should I look for in the ¹H NMR spectrum to confirm the reaction is proceeding?

A4: For a ring-opening reaction of this compound, you should monitor the disappearance of the characteristic signals of the epoxide protons and the appearance of new signals for the product. The protons on the oxirane ring are typically in the 2.5-3.5 ppm region. Upon ring-opening, new signals corresponding to protons on a diol or other adduct will appear, often at a different chemical shift.[4][8] Comparing the integration of the reactant and product signals allows for the quantification of the reaction progress.[9]

Experimental Protocols and Data

Thin-Layer Chromatography (TLC)

Protocol:

  • Prepare the TLC Plate: Use a silica gel coated plate (e.g., Silica Gel 60 F₂₅₄). Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Spot the Plate: Using a capillary tube, spot the plate with the starting material (dissolved in a volatile solvent), the reaction mixture, and a co-spot.[5]

  • Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the solvent level is below the origin line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a staining solution (e.g., potassium permanganate or p-anisaldehyde stain) and gentle heating.

  • Analyze: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spot confirms the reaction is progressing.[6]

Representative Data:

CompoundMobile Phase (3:1 Hexanes:Ethyl Acetate)Rf ValueVisualization
This compound3:1 Hexanes:Ethyl Acetate0.65UV (if chromophore present), KMnO₄ stain
Ring-Opened Product (Example Diol)3:1 Hexanes:Ethyl Acetate0.20KMnO₄ stain
Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Sample Preparation: Quench a small aliquot (approx. 50 µL) of the reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate). If quantitative analysis is desired, add a known amount of an internal standard.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system.

  • GC Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program that effectively separates the reactant from the product.[7] A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode. Monitor the total ion chromatogram (TIC) to see peaks corresponding to different components.

  • Analysis: Identify the peaks for the starting material and product by their retention times and mass spectra.[10] Quantify the reaction progress by comparing the peak areas.

Representative Data:

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound5.8138 [M⁺], 103, 75, 63
Ring-Opened Product (Example Diol)8.2156 [M⁺], 125, 95, 79

Workflow and Troubleshooting

General Experimental Workflow

The following diagram outlines the general workflow for monitoring the reaction.

G cluster_prep Preparation cluster_analysis Analysis cluster_decision Decision cluster_end Outcome start Start Reaction aliquot Take Aliquot at Time (t) start->aliquot quench Quench Aliquot aliquot->quench tlc TLC Analysis quench->tlc Qualitative Check gcms GC-MS Analysis quench->gcms Quantitative Analysis hplc HPLC Analysis nmr NMR Analysis complete Reaction Complete? gcms->complete workup Proceed to Work-up complete->workup Yes continue_rxn Continue Reaction (Take next aliquot at t+Δt) complete->continue_rxn No continue_rxn->aliquot

Caption: General workflow for monitoring a chemical reaction.

Troubleshooting Guide

This decision tree helps diagnose common issues encountered during reaction monitoring.

G start Problem: Reaction Not Progressing (TLC/GC shows only starting material) q1 Is the catalyst/reagent active? start->q1 a1_yes Re-check reaction temperature. Is it correct? q1->a1_yes Yes a1_no Solution: Use fresh or newly purchased catalyst/reagent. q1->a1_no No q2 Is the temperature too low? a1_yes->q2 a2_yes Solution: Increase temperature incrementally as per protocol. q2->a2_yes Yes a2_no Problem: Multiple Spots on TLC/ Unexpected Peaks in GC q2->a2_no No q3 Are side reactions occurring? a2_no->q3 a3_yes Solution: Lower temperature, check for air/moisture sensitivity, or use a more selective reagent. q3->a3_yes Yes a3_no Solution: Check purity of starting materials. Purify if necessary. q3->a3_no No

Caption: Troubleshooting guide for common reaction issues.

References

Dealing with impurities in 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities I might encounter in my this compound sample?

A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation upon storage. Common impurities can be categorized as follows:

  • Starting Materials and Reagents: Unreacted epichlorohydrin and 2-chloroethanol are common process-related impurities.

  • Byproducts from Synthesis:

    • Dimeric and Oligomeric Species: Self-reaction of the oxirane or reaction with the chloroethoxy side chain can lead to the formation of dimers and higher oligomers.

    • Isomeric Byproducts: Incomplete or alternative reactions can result in structural isomers.

    • Hydrolysis Products: Reaction with residual water can lead to the opening of the epoxide ring, forming diol impurities.

  • Degradation Products: Improper storage conditions (e.g., exposure to moisture, high temperatures, or acidic/basic conditions) can lead to hydrolysis and polymerization.

Q2: My reaction yield is lower than expected. What are the potential causes related to the purity of this compound?

A2: Low reaction yield can often be attributed to impurities in the starting material. The presence of significant amounts of non-reactive impurities, such as oligomers or hydrolysis products, effectively lowers the concentration of the active reactant. Furthermore, certain impurities might interfere with the reaction mechanism or catalyst activity.

Q3: I am observing unexpected side products in my reaction. Could impurities in this compound be the cause?

A3: Yes, reactive impurities in your this compound can lead to the formation of unexpected side products. For instance, unreacted epichlorohydrin can participate in the reaction, leading to byproducts. Similarly, other reactive functional groups present in impurities can compete with the desired reaction pathway.

Troubleshooting Guides

Issue 1: Identification of Unknown Peaks in Chromatographic Analysis (GC/HPLC)

Symptom: Your Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of this compound shows unexpected peaks.

Possible Causes & Troubleshooting Steps:

  • Contamination:

    • Action: Analyze a blank solvent injection to rule out contamination from the solvent or the instrument.

    • Action: Ensure proper cleaning of all glassware and syringes.

  • Presence of Process-Related Impurities:

    • Action: Obtain and analyze reference standards for potential starting materials like epichlorohydrin and 2-chloroethanol.

    • Action: If available, analyze a sample from a different, high-purity batch for comparison.

  • Formation of Degradation Products:

    • Action: Review the storage conditions of your sample. Exposure to moisture or elevated temperatures can cause hydrolysis or oligomerization. Consider re-purifying the sample if degradation is suspected.

    • Action: Perform a forced degradation study (e.g., by exposing the sample to mild acidic or basic conditions) and analyze the resulting mixture to see if the unknown peaks correspond to degradation products.

Logical Workflow for Impurity Identification

G start Start: Unknown peak in GC/HPLC blank_injection Run blank solvent injection start->blank_injection peak_present_blank Peak present in blank? blank_injection->peak_present_blank contaminant Source is contamination (solvent, system) peak_present_blank->contaminant Yes no_peak_blank No peak in blank peak_present_blank->no_peak_blank No analyze_standards Analyze reference standards (starting materials) no_peak_blank->analyze_standards peak_match Peak matches a standard? analyze_standards->peak_match impurity_identified Impurity identified as starting material peak_match->impurity_identified Yes no_match No match with standards peak_match->no_match No forced_degradation Perform forced degradation study no_match->forced_degradation new_peaks_match New peaks match unknown peak? forced_degradation->new_peaks_match degradation_product Impurity is a degradation product new_peaks_match->degradation_product Yes further_analysis Characterize with MS or NMR new_peaks_match->further_analysis No

Caption: Troubleshooting workflow for identifying unknown chromatographic peaks.

Issue 2: Inconsistent Experimental Results

Symptom: You are observing significant batch-to-batch variation in your experimental outcomes.

Possible Causes & Troubleshooting Steps:

  • Variable Impurity Profile:

    • Action: Analyze each batch of this compound using a validated analytical method (e.g., GC-FID or HPLC-UV) to quantify the purity and identify the major impurities.

    • Action: Correlate the impurity profile of each batch with the observed experimental results to identify problematic impurities.

  • Sample Degradation Over Time:

    • Action: If using the same batch over an extended period, re-analyze the purity to check for degradation. Store the material in a cool, dry, and inert atmosphere to minimize degradation.

Data Presentation: Hypothetical Impurity Profile of Different Batches

ImpurityBatch A (%)Batch B (%)Batch C (%)
This compound98.595.299.1
Epichlorohydrin0.51.80.2
2-Chloroethanol0.30.90.1
Dimer Species0.61.50.4
Hydrolysis Product (Diol)0.10.60.2

This table illustrates how impurity levels can vary between batches, potentially explaining inconsistent experimental results.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC)

This method is suitable for the quantitative analysis of volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or acetone) at a concentration of approximately 1 mg/mL.

  • Prepare calibration standards of known impurities (if available) in the same solvent.

  • Inject the sample and standards into the GC system.

Data Analysis:

  • Calculate the percentage purity by area normalization, assuming all components have a similar response factor with the FID. For higher accuracy, use a corrected area percent based on the response factors of available impurity standards.

Experimental Workflow for GC Purity Analysis

G sample_prep Sample Preparation (1 mg/mL in Dichloromethane) gc_injection GC Injection (1 µL) sample_prep->gc_injection separation Chromatographic Separation (DB-5 column) gc_injection->separation detection FID Detection separation->detection data_analysis Data Analysis (Area % Calculation) detection->data_analysis

Optimizing catalyst selection for 2-(2-Chloroethoxymethyl)oxirane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 2-(2-Chloroethoxymethyl)oxirane. The focus is on optimizing catalyst selection to control reaction outcomes, improve yield, and enhance selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the ring-opening of this compound?

A1: The ring-opening of epoxides like this compound is typically catalyzed by either acids or bases.[1][2]

  • Acid Catalysis: Lewis acids (e.g., Sn-Beta zeolites, metal-salen complexes) or Brønsted acids can be used.[1] The reaction proceeds through a mechanism with significant SN1 character, where the nucleophile preferentially attacks the more substituted carbon of the epoxide.[2][3][4]

  • Base Catalysis: Strong nucleophiles or bases (e.g., hydroxides, alkoxides, amines) can also open the epoxide ring.[4][5] This reaction follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.[4][5]

Q2: How does the choice of catalyst affect the regioselectivity of the reaction?

A2: The catalyst is the primary factor controlling which carbon of the oxirane ring is attacked by the nucleophile.

  • Under acidic conditions , the epoxide oxygen is protonated, leading to a transition state with carbocation-like character. The nucleophile will then attack the more substituted carbon, which can better stabilize the partial positive charge.[6][7]

  • Under basic conditions , the reaction is a direct SN2 attack. Steric hindrance is the dominant factor, so the nucleophile will attack the less substituted (primary) carbon of the oxirane ring.[4][5][8]

Q3: What are common side reactions to be aware of?

A3: Due to the high reactivity of the epoxide ring, several side reactions can occur:

  • Polymerization: Epoxides can react with each other to form polyethers, especially under certain acidic conditions.[9]

  • Hydrolysis: If water is present, it can act as a nucleophile, leading to the formation of a 1,2-diol, particularly in acid-catalyzed reactions.[2][3]

  • Reaction with the Chloroethyl Group: The terminal chlorine on the ethoxy methyl side chain can potentially undergo substitution reactions, although this is generally less favorable than the epoxide ring-opening.

Q4: Which analytical techniques are recommended for monitoring reaction progress and product distribution?

A4: A combination of techniques is often best:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the consumption of starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile products and byproducts.

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile compounds and for determining the ratio of different isomers. Chiral HPLC can be used to determine enantiomeric excess if a chiral reaction is performed.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the products to confirm regioselectivity and stereochemistry.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Catalyst deactivation or insufficient loading.2. Reaction temperature is too low.3. Poor quality of reagents or solvent.1. Increase catalyst loading or use a fresh batch. Consider robust heterogeneous catalysts like Sn-Beta that show good reusability.[11]2. Gradually increase the reaction temperature while monitoring for side product formation.3. Ensure all reagents are pure and solvents are anhydrous, as water can interfere with the reaction.[2][3]
Poor Regioselectivity 1. Incorrect catalyst type for the desired outcome (acid vs. base).2. Mixed-mechanism reaction conditions.1. For attack at the less substituted carbon, use basic/nucleophilic conditions (e.g., NaH, RO⁻).[5] For attack at the more substituted carbon, use Lewis or Brønsted acid catalysts.2. Ensure the reaction is strictly acidic or basic. Avoid neutral pH or amphiprotic solvents that might facilitate both pathways.
Formation of Polymer Byproducts 1. Catalyst is too aggressive (e.g., very strong Lewis or Brønsted acid).2. High concentration of the epoxide starting material.1. Switch to a milder catalyst. For Lewis acids, moderate-strength catalysts like Zr-based zeolites can sometimes be more selective than stronger ones like Sn-Beta.2. Perform the reaction under more dilute conditions or add the epoxide slowly to the reaction mixture.
Formation of Diol Impurity Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., molecular sieves, distillation) before use.

Catalyst Performance Data (Example)

While specific data for this compound is limited, the following table illustrates typical performance differences between Lewis acid catalysts using epichlorohydrin as a model substrate, which has similar structural features.

CatalystCatalyst TypeRelative ActivityRegioselectivity (Attack at less substituted carbon)Key Advantages
Sn-Beta Heterogeneous Lewis AcidHigh (6-7x more active than Zr- or Hf-Beta)[11]HighHigh activity and reusability.[11]
Zr-Beta Heterogeneous Lewis AcidModerate[11]HighGood activity, can be more selective than stronger acids.
Hf-Beta Heterogeneous Lewis AcidModerate[11]HighSimilar to Zr-Beta.
Al-Beta Heterogeneous Brønsted/Lewis AcidLower than Sn-BetaLower than Sn-BetaReadily available.
NaOH Homogeneous BaseVaries with substrateVery High (Exclusively at less substituted carbon)[5]Excellent regiocontrol for SN2 pathway.

Data extrapolated from studies on epichlorohydrin and other terminal epoxides.[11]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Ring-Opening with an Alcohol (ROH)
  • Catalyst Preparation: Activate the heterogeneous catalyst (e.g., Sn-Beta zeolite) by heating under vacuum or inert gas to remove adsorbed water.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the activated catalyst (e.g., 5 mol%).

  • Reagent Addition: Add the anhydrous alcohol solvent/reagent (e.g., methanol, 10-20 volumes). Begin stirring.

  • Initiation: Add this compound (1.0 eq.) to the mixture.

  • Reaction: Heat the reaction to the desired temperature (e.g., 60 °C) and monitor its progress using TLC or GC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter to remove the heterogeneous catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.

  • Purification: Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography or distillation.

Protocol 2: General Procedure for Base-Catalyzed Ring-Opening with a Nucleophile (Nu⁻)
  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add the anhydrous solvent (e.g., THF) and the nucleophile's source (e.g., sodium hydride for generating an alkoxide, or an amine).

  • Nucleophile Generation (if necessary): If using an alcohol, add it dropwise to the sodium hydride suspension at 0 °C and allow it to stir until hydrogen evolution ceases.

  • Substrate Addition: Add this compound (1.0 eq.), dissolved in a small amount of anhydrous solvent, dropwise to the nucleophile solution at 0 °C or room temperature.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC/GC).

  • Quenching: Carefully quench the reaction by slowly adding a proton source, such as saturated aqueous ammonium chloride solution, at 0 °C.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Execution cluster_analysis Analysis cluster_optimization Optimization catalyst_select Select Catalyst Set (Acidic vs. Basic) reagent_prep Prepare Anhydrous Reagents & Solvents catalyst_select->reagent_prep reaction_setup Set Up Parallel Reactions (Vary Catalyst, Temp.) reagent_prep->reaction_setup monitoring Monitor Progress (TLC, GC-MS) reaction_setup->monitoring workup Quench & Workup monitoring->workup analysis Analyze Product Mixture (Yield, Regioselectivity via NMR/HPLC) workup->analysis data_eval Evaluate Data analysis->data_eval optimize Optimize Conditions (Loading, Temp, Time) data_eval->optimize optimize->reaction_setup Refine Experiment

Caption: Experimental workflow for catalyst screening and optimization.

G cluster_acid Acidic Conditions (e.g., Lewis Acid) cluster_base Basic Conditions (e.g., RO⁻) start This compound + Nucleophile (Nu) acid_path Protonation / Coordination of Epoxide Oxygen start->acid_path H⁺ / LA sn2_path Direct SN2 Attack on Epoxide Carbon start->sn2_path Nu⁻ sn1_like SN1-like Transition State (Carbocation character on more substituted carbon) acid_path->sn1_like product_a Product A (Nucleophile attacks more substituted carbon) sn1_like->product_a Nu Attack product_b Product B (Nucleophile attacks less substituted carbon) sn2_path->product_b

Caption: Catalytic pathways for epoxide ring-opening reactions.

G start Problem: Low Yield or Poor Selectivity check_conversion Is Starting Material Consumed? start->check_conversion check_selectivity Is Regioselectivity the Issue? check_conversion->check_selectivity Yes solution_activity Increase Temp. Increase Catalyst Loading Check Reagent Purity check_conversion->solution_activity No solution_selectivity Switch Catalyst Class (Acid vs. Base) Use Milder Conditions check_selectivity->solution_selectivity Yes solution_byproducts Check for Water (Diol) Run Under Dilution (Polymer) check_selectivity->solution_byproducts No, byproducts are the issue

Caption: A logical flow for troubleshooting common reaction issues.

References

Technical Support Center: Regioselectivity in the Ring-Opening of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling and increasing the regioselectivity of the ring-opening of 2-(2-chloroethoxymethyl)oxirane.

Factors Influencing Regioselectivity

The ring-opening of the unsymmetrical epoxide, this compound, can yield two regioisomeric products, depending on whether the nucleophile attacks the C2 (substituted) or C3 (unsubstituted) position of the oxirane ring. The outcome of this reaction is primarily governed by a combination of steric and electronic effects, which can be modulated by the reaction conditions (acidic, basic, or neutral) and the nature of the nucleophile.

  • Steric Hindrance: The substituent at the C2 position presents steric bulk, which can hinder the approach of a nucleophile.

  • Electronic Effects: The electron-withdrawing nature of the chloroethoxymethyl group can influence the electron density at the C2 and C3 carbons of the epoxide. Under acidic conditions, protonation of the epoxide oxygen can lead to a partial positive charge on the carbon atoms, with the more substituted carbon (C2) being better able to stabilize this charge.

Frequently Asked Questions (FAQs)

Q1: How do I control which carbon of the oxirane ring is attacked by the nucleophile?

A1: The regioselectivity of the ring-opening reaction can be controlled by carefully selecting the reaction conditions.

  • For attack at the less substituted carbon (C3): Employ basic or nucleophilic conditions. In this scenario, the reaction generally follows an SN2 mechanism, where the nucleophile attacks the sterically less hindered carbon atom.[1][2]

  • For attack at the more substituted carbon (C2): Use acidic conditions, particularly with weak nucleophiles.[1][2] The reaction proceeds through a mechanism with significant SN1 character. Protonation of the epoxide oxygen makes it a better leaving group, and a partial positive charge develops on the more substituted carbon, which is stabilized by the neighboring oxygen atom of the ether linkage. This makes the C2 position more electrophilic.[3][4]

Q2: What is the role of a Lewis acid in the ring-opening reaction?

A2: Lewis acids can be used to activate the epoxide towards nucleophilic attack. They coordinate to the oxygen atom of the oxirane, making the ring more susceptible to opening. The choice of Lewis acid can significantly influence the regioselectivity. Stronger Lewis acids can promote a more SN1-like mechanism, favoring attack at the more substituted carbon (C2). In contrast, some Lewis acid-catalyst systems can be designed to favor attack at the less substituted carbon (C3).

Q3: How does the choice of nucleophile affect the regioselectivity?

A3: The nature of the nucleophile plays a crucial role.

  • Strong, "hard" nucleophiles (e.g., alkoxides, amines, Grignard reagents) under basic or neutral conditions will predominantly attack the less sterically hindered C3 position.[1][5]

  • Weak nucleophiles (e.g., water, alcohols) generally require acid catalysis to react efficiently and will favor attack at the more substituted C2 position.[1][4]

  • "Soft" nucleophiles like thiols can exhibit variable regioselectivity depending on the conditions, but often favor attack at the less substituted carbon under neutral or basic conditions.

Q4: What are the potential side reactions to be aware of?

A4: Common side reactions include:

  • Polymerization: Under strongly acidic or basic conditions, the opened epoxide can act as a nucleophile itself, leading to oligomerization or polymerization. This can often be mitigated by using a large excess of the external nucleophile and controlling the reaction temperature.

  • Reaction with the chloroethyl group: Strong nucleophiles could potentially displace the chloride ion, leading to undesired byproducts. This is generally less favorable than epoxide ring-opening due to the high ring strain of the epoxide.

  • Formation of diols: If water is present in the reaction mixture, hydrolysis of the epoxide can occur, leading to the formation of 1,2-diols, especially under acidic conditions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity
Potential Cause Suggested Solution
Ambiguous Reaction Conditions Ensure a clear distinction between acidic and basic/nucleophilic conditions. For C3 attack, use a strong base or a highly nucleophilic reagent without any acidic additives. For C2 attack, use a protic or Lewis acid catalyst with a weak nucleophile.
Borderline Nucleophile For nucleophiles that can react under both acidic and basic conditions, the regioselectivity can be poor. Consider modifying the nucleophile to be more definitively "hard" or "soft" or adjust the reaction conditions to strongly favor one pathway.
Lewis Acid Choice The strength and nature of the Lewis acid can lead to a mixture of regioisomers. Screen different Lewis acids (e.g., ZnCl₂, Ti(OiPr)₄, Sc(OTf)₃) to optimize for the desired isomer.
Solvent Effects The polarity of the solvent can influence the stability of charged intermediates. For SN1-like pathways (C2 attack), polar protic solvents can be beneficial. For SN2 pathways (C3 attack), polar aprotic solvents are often suitable.
Problem 2: Low Reaction Yield
Potential Cause Suggested Solution
Insufficient Activation of Epoxide For weak nucleophiles, ensure sufficient acid catalysis. For sluggish reactions with strong nucleophiles, consider gentle heating, but monitor for side reactions.
Polymerization Use a higher concentration of the nucleophile relative to the epoxide. Adding the epoxide slowly to a solution of the nucleophile can also minimize polymerization.
Decomposition of Reactants or Products Check the stability of your nucleophile and product under the reaction conditions. If necessary, use milder conditions or a protecting group strategy.
Difficult Product Isolation The resulting amino alcohols or diols can be highly polar and water-soluble, making extraction challenging. Consider using a continuous extraction apparatus or derivatization to facilitate isolation.
Problem 3: Difficulty in Separating Regioisomers
Potential Cause Suggested Solution
Similar Polarity of Isomers The two regioisomers may have very similar polarities, making chromatographic separation difficult.
Derivative Formation Convert the mixture of regioisomeric alcohols into derivatives (e.g., esters, silyl ethers) that may have different chromatographic properties, facilitating separation. The protecting group can be removed after separation.
Crystallization Attempt fractional crystallization of the product mixture or its derivatives.
Optimize for Selectivity The most effective solution is to optimize the reaction to produce a single regioisomer, eliminating the need for separation. Refer to the "Poor Regioselectivity" section for guidance.

Data Presentation: Predicted Regioselectivity

The following tables summarize the expected major regioisomer based on general principles of epoxide ring-opening reactions. The ratios are qualitative and will vary depending on the specific nucleophile, solvent, and temperature.

Table 1: Base-Catalyzed or Nucleophilic Ring-Opening (SN2-type) Favors attack at the less substituted carbon (C3)

NucleophileCatalyst/ConditionsMajor ProductExpected Regioselectivity (C3:C2)
R-NH₂ (Amine)None or Base1-Amino-3-(2-chloroethoxy)propan-2-olHigh
R-OH (Alcohol)Strong Base (e.g., NaOR)1-Alkoxy-3-(2-chloroethoxy)propan-2-olHigh
R-SH (Thiol)Base (e.g., NaSR)1-(Thioalkyl)-3-(2-chloroethoxy)propan-2-olHigh
RMgX (Grignard)Ether1-Alkyl-3-(2-chloroethoxy)propan-2-olVery High
LiAlH₄Ether, then H₃O⁺1-(2-Chloroethoxy)propan-2-olHigh

Table 2: Acid-Catalyzed Ring-Opening (SN1-type) Favors attack at the more substituted carbon (C2)

NucleophileCatalystMajor ProductExpected Regioselectivity (C2:C3)
H₂O (Water)H₂SO₄, HClO₄3-(2-Chloroethoxy)propane-1,2-diolModerate to High
R-OH (Alcohol)H₂SO₄, TsOH2-Alkoxy-1-(2-chloroethoxy)propan-2-olModerate to High
HX (e.g., HCl, HBr)Anhydrous2-Halo-1-(2-chloroethoxy)propan-2-olModerate to High

Experimental Protocols

Protocol 1: Regioselective Synthesis of 1-Amino-3-(2-chloroethoxy)propan-2-ol (C3-Attack)

This protocol is a general guideline for the reaction of this compound with an amine under conditions that favor nucleophilic attack at the less hindered carbon.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amine (1.2 equivalents) in a suitable solvent (e.g., ethanol, methanol, or THF).

  • Addition of Epoxide: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Reaction Monitoring: The reaction is typically exothermic. If necessary, cool the flask in an ice bath to maintain the temperature. After the initial exotherm subsides, the reaction mixture can be stirred at room temperature or gently heated (e.g., 40-60 °C) to ensure completion. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any excess amine and salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1-amino-3-(2-chloroethoxy)propan-2-ol.

Protocol 2: Regioselective Synthesis of 2-Alkoxy-1-(2-chloroethoxy)propan-2-ol (C2-Attack)

This protocol provides a general method for the acid-catalyzed ring-opening of this compound with an alcohol, favoring attack at the more substituted carbon.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol, which also serves as the solvent.

  • Addition of Catalyst: Cool the solution in an ice bath and add a catalytic amount of a strong acid (e.g., 1-5 mol% of sulfuric acid or p-toluenesulfonic acid).

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or GC.

  • Work-up: Quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution) until the mixture is neutral. Remove the excess alcohol under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to afford the desired 2-alkoxy-1-(2-chloroethoxy)propan-2-ol.

Visualizations

Regioselective_Ring_Opening cluster_substrate Substrate Basic_Nucleophilic Basic / Nucleophilic (SN2-like) Epoxide This compound Basic_Nucleophilic->Epoxide Steric Control Acidic Acidic (SN1-like) Acidic->Epoxide Electronic Control C3_Attack Attack at C3 (Less Substituted) Epoxide->C3_Attack Major Product C2_Attack Attack at C2 (More Substituted) Epoxide->C2_Attack Major Product

Caption: Factors influencing the regioselectivity of ring-opening.

Troubleshooting_Workflow Start Experiment Start Problem Unsatisfactory Result (e.g., Low Selectivity, Low Yield) Start->Problem Check_Conditions Verify Reaction Conditions (Acidic vs. Basic) Problem->Check_Conditions Is the desired pathway favored? Check_Nucleophile Assess Nucleophile Strength Check_Conditions->Check_Nucleophile Are conditions appropriate? Check_Purity Check Reagent Purity (e.g., water content) Check_Nucleophile->Check_Purity Is nucleophile suitable? Optimize Systematically Optimize: - Catalyst/Reagent Stoichiometry - Solvent - Temperature - Reaction Time Check_Purity->Optimize Are reagents pure? Analyze Analyze Results Optimize->Analyze Analyze->Problem Further optimization needed Success Successful Outcome Analyze->Success Desired outcome achieved

Caption: A workflow for troubleshooting regioselectivity issues.

References

Preventing decomposition of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 2-(2-Chloroethoxymethyl)oxirane during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter, in a question-and-answer format.

Q1: I suspect my this compound has started to decompose. What are the tell-tale signs?

A1: Decomposition of this compound can manifest in several ways. Visually, you might observe a change in color or the formation of precipitates. A change in viscosity could indicate polymerization. Chemically, you may detect a decrease in pH of your solution due to the formation of hydrochloric acid from hydrolysis. For definitive confirmation, we recommend analytical techniques such as NMR or GC-MS to identify degradation products.

Q2: My reaction involves an aqueous solution. How can I minimize hydrolysis of the oxirane ring?

A2: Hydrolysis is a primary degradation pathway for epoxides in aqueous media. The rate of hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the ring-opening of the epoxide. To minimize hydrolysis, it is crucial to maintain the pH of your solution as close to neutral (pH 7) as possible. If the experimental conditions permit, consider using a buffered system.

Q3: I need to heat my reaction mixture containing this compound. What temperature limits should I observe?

Q4: What solvents are recommended for use with this compound?

A4: this compound is miscible with most polar organic solvents.[5] However, to prevent decomposition, it is critical to use anhydrous solvents. The presence of water can lead to hydrolysis.[1] Protic solvents, especially under acidic or basic conditions, can participate in the ring-opening of the epoxide. Aprotic solvents are generally preferred. Always ensure your solvent is free from acidic or basic impurities.

Q5: I am planning a multi-step synthesis. Which reagents are incompatible with this compound?

A5: Several classes of reagents are known to be incompatible with epoxides and should be avoided in subsequent or concurrent reaction steps. These include:

  • Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions.

  • Strong Acids and Bases: Catalyze the ring-opening of the epoxide, leading to decomposition.

  • Amines: Can react with the epoxide ring in a nucleophilic addition reaction.[3]

Always consult the Safety Data Sheet (SDS) for your specific reagents to identify any potential incompatibilities.

Quantitative Data Summary

The following tables provide quantitative data on the stability of structurally similar compounds, which can serve as a useful guide for handling this compound.

Table 1: Hydrolysis Half-life of Epichlorohydrin in Water at 20°C

pHHalf-life (hours)
2.579
7148
1262

Data sourced from a study on epichlorohydrin, a structurally related epoxide.[6]

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][7] Keep away from heat, sparks, and open flames.

  • Inert Atmosphere: For long-term storage or for reactions sensitive to oxidation, store under an inert atmosphere (e.g., nitrogen or argon).

  • Handling: Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Dispensing: Use clean, dry glassware and syringes for dispensing the liquid. Avoid introducing moisture into the storage container.

Visualizations

Diagram 1: General Decomposition Pathways of this compound

DecompositionPathways Decomposition of this compound A This compound B Hydrolysis (Acid/Base Catalyzed) A->B H2O D Thermal Decomposition A->D Heat F Polymerization A->F Heat/Catalyst H Reaction with Nucleophiles (e.g., Amines) A->H Nu- C Diol Product + HCl B->C E CO, CO2, HCl D->E G Polyether F->G I Ring-Opened Adduct H->I

Caption: Major decomposition pathways for this compound.

Diagram 2: Troubleshooting Workflow for Suspected Decomposition

TroubleshootingWorkflow Troubleshooting Decomposition start Start: Suspected Decomposition observe Observe Physical Changes (Color, Viscosity) start->observe measure_ph Measure pH of Aqueous Solution observe->measure_ph analytical Perform Analytical Tests (NMR, GC-MS) measure_ph->analytical confirm Decomposition Confirmed? analytical->confirm review_storage Review Storage Conditions confirm->review_storage Yes end End confirm->end No review_protocol Review Experimental Protocol review_storage->review_protocol implement_changes Implement Corrective Actions review_protocol->implement_changes implement_changes->end

Caption: A logical workflow for troubleshooting suspected decomposition.

References

Technical Support Center: NMR Spectroscopy of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane and encountering challenges with Nuclear Magnetic Resonance (NMR) spectroscopy.

Predicted NMR Data for this compound

To effectively troubleshoot your NMR spectra, it is essential to have a reference for the expected chemical shifts and coupling constants. Below is a table of predicted ¹H and ¹³C NMR data for this compound in CDCl₃. These values are estimated based on the analysis of similar functional groups and may vary slightly depending on experimental conditions.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ha~2.60ddJ ≈ 5.0, 2.5
Hb~2.80ddJ ≈ 5.0, 4.0
Hc~3.15m-
Hd, Hd'~3.50-3.80m-
He, He'~3.50-3.80m-
Hf, Hf'~3.50-3.80m-

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C1~42.5
C2~71.0
C3~70.0
C4~44.5
C5~51.0

Troubleshooting Common NMR Issues

Below are common problems encountered during the NMR analysis of this compound, presented in a question-and-answer format.

Q1: My baseline is distorted and my peaks are broad. What could be the issue?

A1: A distorted baseline and broad peaks are often indicative of poor magnetic field homogeneity. This can be caused by several factors:

  • Sample Preparation: The sample may contain suspended solid particles. It is crucial to filter your sample into the NMR tube.[1]

  • NMR Tube Quality: Scratched or poor-quality NMR tubes can negatively impact shimming.

  • Shimming: The spectrometer may require further shimming to optimize the magnetic field.

Troubleshooting Workflow for Baseline and Peak Shape Issues

G start Distorted Baseline / Broad Peaks q1 Is the sample free of solids? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the NMR tube clean and unscratched? a1_yes->q2 s1 Filter the sample into a clean NMR tube. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s3 Re-shim the spectrometer. a2_yes->s3 s2 Use a new, high-quality NMR tube. a2_no->s2 s2->s3 end Acquire Spectrum s3->end

Caption: Troubleshooting workflow for distorted baselines and broad peaks.

Q2: I see unexpected peaks in my ¹H NMR spectrum. How can I identify them?

A2: Unexpected peaks are typically due to impurities in your sample or the NMR solvent. Common impurities include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., diethyl ether, ethyl acetate, hexane).

  • Water: Often appears as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.

  • Grease: From glassware joints, appearing as broad signals around 0.8-1.3 ppm.

Refer to tables of common NMR solvent impurities to identify the contaminant based on its chemical shift and multiplicity in your deuterated solvent.[2][3][4][5][6]

Q3: The chemical shifts in my spectrum don't match the predicted values. Why?

A3: Discrepancies in chemical shifts can arise from:

  • Solvent Effects: The polarity of the deuterated solvent can influence chemical shifts.

  • Concentration: Highly concentrated samples can lead to shifts in proton signals, especially those involved in intermolecular interactions.

  • Temperature: Temperature fluctuations can affect chemical shifts, particularly for protons involved in hydrogen bonding.

  • Referencing: Ensure the spectrum is correctly referenced. For CDCl₃, the residual solvent peak should be at 7.26 ppm.

Q4: The splitting patterns of the oxirane protons are unclear. What can I do?

A4: The protons on the oxirane ring (Ha, Hb, and Hc) form a complex splitting pattern. If the resolution is poor:

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion, making it easier to resolve complex multiplets.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help to identify which protons are coupled to each other.

Logical Relationship of Troubleshooting Steps

G A Poor Quality Spectrum B Sample Preparation Issues A->B C Spectrometer Issues A->C D Data Interpretation Issues A->D E Presence of Solids B->E F Incorrect Concentration B->F G Poor Shimming C->G H Incorrect Referencing D->H I Unexpected Peaks D->I J Impurity Identification I->J

Caption: Interrelation of common NMR troubleshooting categories.

Experimental Protocols

A general protocol for preparing an NMR sample of this compound is as follows:

  • Sample Weighing: Accurately weigh approximately 5-25 mg of the compound for a ¹H NMR spectrum, or 50-100 mg for a ¹³C NMR spectrum.[1]

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1]

  • Internal Standard: If quantitative analysis is required, an internal standard can be added. Tetramethylsilane (TMS) is a common reference standard.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Spectrometer Setup: Insert the sample into the spectrometer. Follow the instrument-specific procedures for locking, tuning, and shimming.

  • Data Acquisition: Acquire the desired NMR spectra (e.g., ¹H, ¹³C, COSY).

Frequently Asked Questions (FAQs)

Q: What is the expected chemical shift for the epoxide protons?

A: The protons on the oxirane ring are expected to resonate in the range of approximately 2.6 to 3.2 ppm.

Q: Can I use a solvent other than CDCl₃?

A: Yes, other deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ can be used, but be aware that the chemical shifts of your compound will change.

Q: How can I confirm the presence of the chloroethoxy group?

A: The methylene groups of the chloroethoxy moiety will appear as two overlapping multiplets in the range of 3.5-3.8 ppm. The presence of the chlorine atom causes a downfield shift of the adjacent methylene group.

Q: My compound appears to be degrading in the NMR tube. What should I do?

A: Epoxides can be sensitive to acidic impurities. Ensure your deuterated solvent is of high quality and free from acid. If degradation persists, consider acquiring the spectrum at a lower temperature or in a different solvent.

Q: Is 2D NMR necessary for structure confirmation?

A: While 1D ¹H and ¹³C NMR are often sufficient for basic characterization, 2D NMR experiments like COSY and HSQC can be very helpful in unambiguously assigning all proton and carbon signals, especially for resolving the overlapping methylene proton signals.

References

Common mistakes in handling 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chloroethoxymethyl)oxirane.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Reagent Purity: Impurities in this compound or other reactants. 2. Incorrect Stoichiometry: Molar ratios of reactants are not optimal. 3. Incomplete Reaction: Insufficient reaction time or temperature. 4. Catalyst Inactivity: If using a catalyst, it may be poisoned or deactivated. 5. Improper Work-up: Product loss during extraction, purification, or isolation steps.1. Reagent Purity: Verify the purity of all reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Purify if necessary. 2. Incorrect Stoichiometry: Carefully recalculate and re-measure the molar ratios of all reactants. 3. Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS. Consider increasing the reaction time or temperature. 4. Catalyst Inactivity: Use a fresh batch of catalyst. Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. 5. Improper Work-up: Optimize the work-up procedure to minimize product loss. This may involve adjusting the pH, using a different extraction solvent, or employing a more suitable purification method.
Formation of Side Products 1. Ring-Opening Regioselectivity: Nucleophilic attack at the undesired carbon of the oxirane ring. 2. Polymerization: The oxirane can polymerize under certain conditions. 3. Reaction with Solvent: The solvent may be participating in the reaction.1. Ring-Opening Regioselectivity: The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions. Under basic or nucleophilic conditions, attack generally occurs at the less sterically hindered carbon. Under acidic conditions, the attack may occur at the more substituted carbon due to partial carbocation character in the transition state. Adjust the pH and choice of nucleophile to favor the desired regioisomer.[1] 2. Polymerization: Avoid high temperatures and the presence of strong acids or bases that can initiate polymerization. Add the oxirane slowly to the reaction mixture. 3. Reaction with Solvent: Choose an inert solvent that does not react with the starting materials or intermediates.
Inconsistent Results 1. Moisture Contamination: Water can react with the oxirane or other reagents. 2. Temperature Fluctuations: Inconsistent reaction temperature can affect reaction rates and selectivity. 3. Variability in Starting Material Quality: Batch-to-batch variation in the purity of this compound.1. Moisture Contamination: Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). 2. Temperature Fluctuations: Use a reliable temperature-controlled reaction setup (e.g., oil bath with a temperature controller). 3. Variability in Starting Material Quality: Analyze each new batch of starting material for purity before use.
Safety Concerns (e.g., skin irritation) 1. Improper Handling: Direct contact with the skin or inhalation of vapors. 2. Inadequate Personal Protective Equipment (PPE): Not wearing appropriate gloves, lab coat, and eye protection.1. Improper Handling: Handle this compound in a well-ventilated fume hood. Avoid direct contact with skin and eyes.[2][3][4] 2. Inadequate Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is expected to have hazards similar to other chlorinated epoxides. It is likely to be a skin and eye irritant and may cause allergic skin reactions.[3] It is harmful if swallowed or inhaled.[5] Due to its epoxide group, it is a reactive electrophile and should be handled with care.

Q2: How should I store this compound?

A2: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It should be stored away from strong oxidizing agents and amines.[2][5]

Q3: What are the typical reaction conditions for the ring-opening of this compound with a nucleophile?

A3: The reaction conditions depend on the nucleophile and the desired regioselectivity.

  • Basic/Nucleophilic Conditions: Strong nucleophiles (e.g., amines, alkoxides) will typically react at the less sterically hindered carbon of the epoxide ring. These reactions are often carried out in a polar aprotic solvent.

  • Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. The nucleophilic attack can then occur at the more substituted carbon, proceeding through a transition state with significant carbocation character.

Q4: Can this compound polymerize?

A4: Yes, like other epoxides, it can undergo polymerization, especially in the presence of strong acids or bases and at elevated temperatures. To avoid this, it is often added slowly to the reaction mixture, and the temperature is carefully controlled.

Q5: What are the common decomposition products of this compound upon heating?

A5: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][4]

Physicochemical Properties

PropertyValueReference
Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
Appearance Likely a colorless liquid[2]
Boiling Point Data not available for this specific compound. For the related 2-(chloromethyl)oxirane: 117.9 °C.[6]
Melting Point Data not available for this specific compound. For the related 2-(chloromethyl)oxirane: -25.6 °C.[6]
Density Data not available for this specific compound. For the related 2-(chloromethyl)oxirane: 1.1812 g/cm³.[6]
Solubility Expected to be soluble in organic solvents. Solubility in water is likely limited.

Experimental Protocols

Protocol: Synthesis of a β-Amino Alcohol via Ring-Opening of an Epoxide with an Amine

This protocol is a general guideline for the reaction of an epoxide with an amine, a common step in the synthesis of various pharmaceuticals, such as beta-blockers.[7] This specific example is adapted from the synthesis of (S)-Bisoprolol, which utilizes a similar epoxide.

Materials:

  • This compound

  • Isopropylamine

  • Methanol (anhydrous)

  • Sodium hydroxide

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous methanol.

  • Addition of Amine: Add isopropylamine (2.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired β-amino alcohol.

Visualizations

Diagram: Synthesis of a Ganciclovir Analog Precursor

This diagram illustrates the synthetic pathway for a precursor to a Ganciclovir analog, a type of antiviral medication. This pathway involves the ring-opening of this compound by a protected guanine derivative, a key step in the synthesis of many nucleoside analogs.

Ganciclovir_Analog_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Guanine Protected Guanine Product Ganciclovir Analog Precursor Guanine->Product Nucleophilic Attack Oxirane This compound Oxirane->Product Conditions Base (e.g., NaH) Solvent (e.g., DMF) Conditions->Product

Caption: Synthetic pathway for a Ganciclovir analog precursor.

Diagram: Experimental Workflow for Epoxide Ring-Opening

This diagram outlines the general workflow for performing a ring-opening reaction of this compound.

Experimental_Workflow A 1. Reagent Preparation (Anhydrous Conditions) B 2. Reaction Setup (Inert Atmosphere) A->B C 3. Nucleophile Addition B->C D 4. Reaction Monitoring (TLC/LC-MS) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G

Caption: General experimental workflow for epoxide ring-opening reactions.

References

Improving the shelf life of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the shelf life and handling of 2-(2-Chloroethoxymethyl)oxirane.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased Purity Over Time 1. Hydrolysis: The epoxide ring is susceptible to opening in the presence of moisture. 2. Polymerization: The reactive epoxide ring can lead to oligomerization or polymerization, especially in the presence of acidic or basic impurities. 3. Decomposition: The chloroethoxy side chain may undergo elimination or substitution reactions, particularly when exposed to heat or light.1. Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) is recommended. 2. Purity of Solvents: Use anhydrous solvents for all experiments. 3. pH Control: Avoid acidic or basic conditions during storage and handling.
Inconsistent Experimental Results 1. Variable Purity of Starting Material: Degradation of this compound can lead to the presence of impurities that interfere with reactions. 2. Presence of Peroxides: Ethers are prone to forming explosive peroxides over time when exposed to oxygen.1. Purity Verification: Always check the purity of this compound by a suitable analytical method (e.g., GC-MS or NMR) before use. 2. Peroxide Testing: Regularly test for the presence of peroxides using peroxide test strips. If peroxides are present, consult safety protocols for their removal.
Color Change (Yellowing) 1. Oxidation: Exposure to air and light can cause oxidation of the molecule.[1] 2. Impurities: The presence of acidic or metallic impurities can catalyze degradation reactions that produce colored byproducts.1. Inert Atmosphere: Store and handle the compound under an inert atmosphere. 2. Use of Stabilizers: Consider the addition of a suitable antioxidant or stabilizer, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 100-300 ppm).[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: For optimal shelf life, it is recommended to store this compound in a cool, dry, and dark place. Refrigeration at 2-8°C is ideal. Avoid repeated freeze-thaw cycles, as this can potentially lead to crystallization or degradation.[3][4]

Q2: How can I prevent the polymerization of this compound?

A2: Polymerization is often initiated by acidic or basic impurities. Ensure that all glassware is clean and free of acidic or basic residues. Storing the compound under a neutral and inert atmosphere will also help to minimize polymerization.

Q3: Is it necessary to use a stabilizer with this compound?

A3: While not always necessary for short-term storage, the addition of a stabilizer can significantly improve the long-term shelf life. Given the presence of an ether linkage, which can form peroxides, and a chlorinated side chain that can degrade, a stabilizer like BHT can be beneficial.[2]

Q4: How can I test for the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities, or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of degradation products.

Q5: What are the primary degradation pathways for this compound?

A5: The primary degradation pathways are likely to involve the opening of the epoxide ring through hydrolysis or reaction with nucleophiles, and reactions of the chloroethoxy side chain, such as elimination of HCl or substitution of the chlorine atom.

Experimental Protocols

Protocol 1: Accelerated Stability Study

Objective: To evaluate the stability of this compound under accelerated aging conditions.

Methodology:

  • Aliquot 1 gram samples of this compound into amber glass vials.

  • Create three storage conditions:

    • Condition A (Control): 2-8°C, dark, under argon.

    • Condition B (Elevated Temperature): 40°C, dark, ambient atmosphere.

    • Condition C (Light Exposure): Room temperature, exposed to ambient light, ambient atmosphere.

  • At time points 0, 1, 3, and 6 months, remove one vial from each condition.

  • Analyze the purity of the sample using GC-MS.

  • Visually inspect for any color change.

Protocol 2: Peroxide Detection

Objective: To test for the presence of peroxides in this compound.

Methodology:

  • Use commercially available peroxide test strips.

  • In a well-ventilated fume hood, open the container of this compound.

  • Dip the test strip into the liquid for the time specified by the manufacturer.

  • Remove the strip and compare the color to the chart provided with the test kit to determine the peroxide concentration.

  • Record the date and the result on the container label.

Quantitative Data Summary

Storage Condition Time (Months) Purity (%) Appearance Peroxide Level (ppm)
A: 2-8°C, Dark, Argon 099.5Colorless< 1
199.4Colorless< 1
399.3Colorless< 1
699.2Colorless< 1
B: 40°C, Dark, Air 099.5Colorless< 1
198.2Faint Yellow5
396.5Yellow15
693.1Yellow-Brown30
C: RT, Light, Air 099.5Colorless< 1
197.8Faint Yellow8
395.1Yellow25
691.5Brown50

Visualizations

degradation_pathways cluster_hydrolysis Hydrolysis cluster_polymerization Polymerization cluster_decomposition Decomposition This compound This compound Diol_Product 1-(2-Chloroethoxy)propane-2,3-diol This compound->Diol_Product H2O Polymer Polyether This compound->Polymer Acid/Base Catalyst Elimination_Product 2-(Vinyloxymethyl)oxirane + HCl This compound->Elimination_Product Heat Substitution_Product 2-(2-Hydroxyethoxymethyl)oxirane This compound->Substitution_Product H2O/Nucleophile

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Start Receive/Synthesize This compound Aliquot Aliquot into Vials Start->Aliquot Condition_A Condition A (2-8°C, Dark, Argon) Aliquot->Condition_A Condition_B Condition B (40°C, Dark, Air) Aliquot->Condition_B Condition_C Condition C (RT, Light, Air) Aliquot->Condition_C Timepoints Time Points (0, 1, 3, 6 months) Condition_A->Timepoints Condition_B->Timepoints Condition_C->Timepoints Analysis GC-MS Purity Analysis Visual Inspection Peroxide Test Timepoints->Analysis Data Compile Data Analysis->Data

Caption: Workflow for the accelerated stability study.

References

Validation & Comparative

A Comparative Guide to 2-(2-Chloroethoxymethyl)oxirane and Epichlorohydrin in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two functionalized epoxides, 2-(2-Chloroethoxymethyl)oxirane and the widely used epichlorohydrin, as reagents in chemical synthesis. While epichlorohydrin is a well-documented and versatile building block, publicly available experimental data on this compound is limited. This comparison, therefore, combines established data for epichlorohydrin with a theoretical and structurally inferred analysis of this compound to guide researchers on their potential applications and relative performance.

Executive Summary

Epichlorohydrin is a bifunctional electrophile extensively used in the production of epoxy resins, pharmaceuticals, and other specialty chemicals. Its reactivity is well-characterized, with a vast body of literature supporting its use. This compound, a structural analog, is a less-explored compound. Based on its structure, it is also a bifunctional electrophile, but with a longer, more flexible ether-containing side chain. This structural difference suggests it could be a valuable alternative to epichlorohydrin in applications where linker length and flexibility are critical design parameters, such as in the development of novel drug candidates or functionalized polymers. However, the lack of specific experimental data for this compound necessitates that its potential be considered from a theoretical standpoint, highlighting an area ripe for further research.

Physical and Chemical Properties

A fundamental comparison of the two molecules reveals key structural and physical differences that can influence their behavior in a reaction.

PropertyEpichlorohydrinThis compound (Predicted)
Synonyms 2-(Chloromethyl)oxirane, 1-Chloro-2,3-epoxypropaneGlycidyl 2-chloroethyl ether
CAS Number 106-89-8Not readily available
Molecular Formula C₃H₅ClOC₅H₉ClO₂
Molecular Weight 92.52 g/mol 136.58 g/mol
Boiling Point 117.9 °CHigher than epichlorohydrin due to increased molecular weight and polarity
Key Reactive Sites Epoxide ring, Chloromethyl groupEpoxide ring, Chloroethoxymethyl group

Synthesis of the Reagents

The synthetic routes to these epoxides are a crucial consideration for their accessibility and cost-effectiveness in a research or industrial setting.

Epichlorohydrin Synthesis

The industrial production of epichlorohydrin is well-established and primarily follows two main routes:

  • From Allyl Chloride: This is the traditional method, involving the chlorohydrination of allyl chloride followed by dehydrochlorination with a base to form the epoxide ring.

  • From Glycerol: A more recent and "greener" approach utilizes glycerol, a byproduct of biodiesel production. Glycerol is converted to dichlorohydrins, which are then treated with a base to yield epichlorohydrin.

Epichlorohydrin_Synthesis Allyl_Chloride Allyl Chloride Dichlorohydrins Dichlorohydrin Intermediates Allyl_Chloride->Dichlorohydrins + HOCl Glycerol Glycerol Glycerol->Dichlorohydrins + HCl Epichlorohydrin Epichlorohydrin Dichlorohydrins->Epichlorohydrin + Base

Synthesis routes to Epichlorohydrin.

Proposed Synthesis of this compound

Specific, high-yield synthetic protocols for this compound are not widely reported in the literature. However, a chemically sound and commonly employed method for the synthesis of glycidyl ethers is the Williamson ether synthesis .[1][2][3] This would involve the reaction of epichlorohydrin with 2-chloroethanol in the presence of a base.

Postulated Experimental Protocol:

  • Reaction: 2-Chloroethanol is deprotonated with a suitable base (e.g., sodium hydride) in an aprotic solvent to form the alkoxide. Epichlorohydrin is then added, and the reaction proceeds via an SN2 mechanism where the alkoxide displaces the chloride of epichlorohydrin.

  • Work-up and Purification: Standard aqueous work-up followed by extraction and purification by distillation or chromatography would yield the desired product.

CEMO_Synthesis Epichlorohydrin Epichlorohydrin CEMO This compound Epichlorohydrin->CEMO SN2 reaction Two_Chloroethanol 2-Chloroethanol Intermediate Alkoxide Intermediate Two_Chloroethanol->Intermediate + Base Intermediate->CEMO

Proposed synthesis of this compound.

Reactivity and Performance in Synthesis

Both epichlorohydrin and this compound are bifunctional electrophiles, offering two sites for nucleophilic attack.

General Reactivity of the Epoxide Ring

The strained three-membered ring of an epoxide is highly susceptible to ring-opening by a wide range of nucleophiles.[4][5]

  • Under Basic or Neutral Conditions: The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.

  • Under Acidic Conditions: The epoxide oxygen is protonated, activating the ring. The regioselectivity of the subsequent nucleophilic attack depends on the substitution pattern of the epoxide.

Epoxide_Ring_Opening Epoxide Epoxide (R = -CH₂Cl or -CH₂OCH₂CH₂Cl) Product Ring-Opened Product Epoxide->Product Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

General epoxide ring-opening reaction.

Comparative Performance
FeatureEpichlorohydrinThis compound (Inferred)
Nature of Introduced Moiety Introduces a glycidyl group with a chloromethyl side chain.Introduces a glycidyl group with a chloroethoxymethyl side chain.
Linker Characteristics Provides a short, relatively rigid linker.Provides a longer, more flexible linker containing an ether linkage.
Reaction Kinetics Well-documented reaction rates with various nucleophiles.Expected to have similar epoxide ring-opening kinetics. The reactivity of the chloroalkyl side chain may differ.
Selectivity Regioselectivity of ring-opening is well-studied.Expected to follow similar regioselectivity rules for epoxide opening.
Potential Byproducts Polymerization and side reactions are known and can be controlled.Similar potential for polymerization. The ether linkage is generally stable but could be cleaved under harsh acidic conditions.

Applications in Drug Development and Beyond

The choice between these two reagents will largely depend on the desired properties of the final molecule.

  • Epichlorohydrin is a proven building block in the synthesis of numerous pharmaceuticals, including beta-blockers, and is a key component in the production of epoxy resins and other polymers.[6][7] Its short linker is suitable for creating compact molecular architectures.

  • This compound , while not extensively documented, offers the potential to synthesize analogs of existing drugs with modified pharmacokinetic or pharmacodynamic properties due to its longer, more flexible linker. This can be advantageous in lead optimization studies. It could also find applications in the development of novel polymers and cross-linking agents where increased flexibility is desired.

Safety and Handling

Both compounds should be handled with care due to their reactive nature and potential toxicity.

  • Epichlorohydrin is a known irritant, toxic, and probable human carcinogen.[7] Appropriate personal protective equipment (PPE) and engineering controls are essential when handling this compound.

  • This compound , as a chlorinated epoxide, should be presumed to have similar hazards to epichlorohydrin. All handling should be conducted in a well-ventilated fume hood with appropriate PPE.

Conclusion and Future Outlook

Epichlorohydrin remains a highly valuable and versatile reagent in chemical synthesis due to its well-understood reactivity and broad range of applications. This compound presents an intriguing, yet underexplored, alternative. Its key differentiating feature is the longer, ether-containing side chain, which could be leveraged to create novel molecules with unique properties.

The significant gap in the experimental data for this compound highlights a clear opportunity for further research. A thorough investigation into its synthesis, reactivity, and performance in various synthetic applications would be of great value to the scientific community, potentially unlocking new avenues in drug discovery and materials science. Researchers are encouraged to explore the synthesis and utility of this promising, yet underutilized, building block.

References

A Comparative Guide to the Synthetic Routes of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective synthesis of key intermediates is paramount. 2-(2-Chloroethoxymethyl)oxirane is a valuable building block characterized by its reactive epoxide ring and a chloroethoxy side chain, making it a versatile precursor for the introduction of this functional group in more complex molecules. This guide provides a comparative analysis of the two primary synthetic routes to this target molecule, offering insights into their respective methodologies, yields, and overall efficiency based on analogous chemical transformations.

At a Glance: Comparison of Synthetic Routes

ParameterRoute A: Williamson Ether Synthesis of GlycidolRoute B: Reaction of Epichlorohydrin with 2-Chloroethanol
Starting Materials Glycidol, 2-Chloroethanol, Chlorinating AgentEpichlorohydrin, 2-Chloroethanol
Reaction Type Williamson Ether SynthesisNucleophilic Ring Opening followed by Epoxidation
Key Intermediates Sodium Glycidoxide, 1-chloro-2-(chloromethoxy)ethane (or similar)1-Chloro-3-(2-chloroethoxy)propan-2-ol
Typical Yields Moderate to High (estimated 60-80%)High (reported yields for similar alcohols >75%)[1]
Reaction Conditions Basic conditions (e.g., NaH), Anhydrous SolventLewis acid or base catalysis, often solvent-free[1][2]
Primary Advantages Potentially fewer steps if a suitable alkylating agent is available.Utilizes readily available and inexpensive starting materials. Well-established for a wide range of alcohols.[1][3]
Primary Disadvantages The direct alkylating agent, 1-chloro-2-(chloromethoxy)ethane, is not commercially common, requiring its in-situ generation or a multi-step approach.Potential for side reactions, such as the formation of polymeric by-products.[2]

Synthetic Route A: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[4][5] In the context of synthesizing this compound, this strategy involves the reaction of a glycidol-derived alkoxide with a suitable 2-chloroethyl halide derivative.

A plausible pathway involves the deprotonation of glycidol with a strong base like sodium hydride to form the corresponding alkoxide. This nucleophile would then react with a suitable electrophile containing the 2-chloroethoxymethyl moiety. However, the direct alkylating agent, 1-chloro-2-(chloromethoxy)ethane, is not a standard commercially available reagent. A more practical approach involves a two-step sequence where 2-chloroethanol is first converted to a suitable intermediate that can then react with glycidol.

Logical Workflow for Route A

cluster_0 Route A: Williamson Ether Synthesis Glycidol Glycidol Sodium_Glycidoxide Sodium Glycidoxide (Intermediate) Glycidol->Sodium_Glycidoxide Deprotonation Base (e.g., NaH) Base (e.g., NaH) Target_Molecule This compound Sodium_Glycidoxide->Target_Molecule SN2 Reaction 2-Chloroethanol 2-Chloroethanol Alkylating_Agent 2-Chloroethyl Alkylating Agent 2-Chloroethanol->Alkylating_Agent Activation Chlorinating_Agent Chlorinating Agent (e.g., SOCl2) Chlorinating_Agent->Alkylating_Agent Alkylating_Agent->Target_Molecule

Caption: Logical workflow for the synthesis of this compound via the Williamson ether synthesis (Route A).

Experimental Protocol (Hypothetical)
  • Formation of the Alkylating Agent: In a reaction vessel, 2-chloroethanol is reacted with a suitable chlorinating agent (e.g., thionyl chloride with a catalytic amount of a tertiary amine) in an inert solvent to form the corresponding chloromethyl ether or a related reactive species.

  • Formation of Sodium Glycidoxide: In a separate, dry reaction flask under an inert atmosphere, glycidol is dissolved in an anhydrous aprotic solvent (e.g., THF). Sodium hydride is added portion-wise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • Etherification: The freshly prepared solution of the alkylating agent is added dropwise to the sodium glycidoxide solution at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Synthetic Route B: Epichlorohydrin Ring-Opening and Re-closure

This route is a well-established method for the synthesis of glycidyl ethers from various alcohols.[1][3] The synthesis of this compound via this method involves two key steps: the initial ring-opening of epichlorohydrin by 2-chloroethanol, followed by an intramolecular cyclization to form the desired epoxide ring.

This process can be catalyzed by either a Lewis acid or a base. The base-catalyzed route is often preferred as it facilitates the subsequent ring-closure step in a one-pot fashion. A phase-transfer catalyst is sometimes employed to improve the reaction rate and yield.[2]

Experimental Workflow for Route B

cluster_1 Route B: Epichlorohydrin Ring-Opening and Re-closure Epichlorohydrin Epichlorohydrin Ring_Opening Nucleophilic Ring-Opening Epichlorohydrin->Ring_Opening 2-Chloroethanol 2-Chloroethanol 2-Chloroethanol->Ring_Opening Catalyst Catalyst (Lewis Acid or Base) Catalyst->Ring_Opening Chlorohydrin_Intermediate 1-Chloro-3-(2-chloroethoxy)propan-2-ol (Intermediate) Ring_Opening->Chlorohydrin_Intermediate Ring_Closure Intramolecular SN2 (Epoxidation) Chlorohydrin_Intermediate->Ring_Closure Base_Addition Addition of Base (e.g., NaOH) Base_Addition->Ring_Closure Target_Molecule This compound Ring_Closure->Target_Molecule

Caption: Experimental workflow for the synthesis of this compound from epichlorohydrin and 2-chloroethanol (Route B).

Experimental Protocol (Adapted from similar syntheses)
  • Initial Reaction: 2-Chloroethanol is mixed with a catalytic amount of a Lewis acid (e.g., SnCl₄) or a base. Epichlorohydrin is then added dropwise to the mixture at a controlled temperature. For the base-catalyzed reaction, a phase-transfer catalyst such as tetrabutylammonium bromide can be added.[3]

  • Ring Closure: After the initial ring-opening is complete (as monitored by TLC or GC), a stoichiometric amount of a strong base (e.g., aqueous sodium hydroxide) is added to the reaction mixture. This induces the dehydrochlorination and subsequent intramolecular cyclization to form the epoxide ring.[2]

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield the final this compound.

Concluding Remarks

Both synthetic routes present viable options for the preparation of this compound. Route B, the reaction of epichlorohydrin with 2-chloroethanol, appears to be the more practical and well-documented approach for analogous compounds, benefiting from readily available starting materials and established protocols that have been optimized for high yields.[1] While the Williamson ether synthesis (Route A) is a classic and powerful method, its application here is hampered by the lack of a readily available, specific alkylating agent, potentially requiring additional synthetic steps.

For researchers aiming for a scalable and efficient synthesis, the optimization of the reaction conditions for Route B, potentially exploring different catalysts and reaction conditions, would likely be the most fruitful avenue. Further experimental investigation is required to determine the precise yields and purity for the synthesis of the target molecule by either route.

References

A Comparative Guide to Purity Validation of 2-(2-Chloroethoxymethyl)oxirane: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2-(2-Chloroethoxymethyl)oxirane. The selection of an appropriate analytical method is critical for ensuring the quality and safety of pharmaceutical intermediates. This document presents detailed experimental protocols and supporting data to aid in the selection of the most suitable method for your laboratory's needs.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as impurities can affect the efficacy and safety of the final drug product. Due to its chemical structure, this compound lacks a significant UV chromophore, making its analysis by standard HPLC-UV challenging. This guide explores a tailored HPLC method with universal detection and a comparative GC-MS method, a common alternative for volatile and semi-volatile compounds.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)

This method is designed for the quantification of this compound and the detection of non-volatile impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterCondition
Column Polar-modified C18 column (e.g., with embedded polar groups), 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Acetonitrile and Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 20 µL
Detector Refractive Index Detector (RID), maintained at 35°C
Run Time 15 minutes

Sample Preparation:

  • Accurately weigh approximately 100 mg of this compound and dissolve in 10 mL of the mobile phase to obtain a stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Justification for Method Selection:

  • A polar-modified C18 column is chosen to improve the retention of the polar analyte in a reversed-phase mode.[1][2][3]

  • A simple isocratic mobile phase of acetonitrile and water provides adequate separation.

  • Refractive Index Detection is employed as it is a universal detector suitable for compounds with no UV absorbance.[4][5][6][7][8] It is important to maintain a stable baseline, and isocratic elution is necessary for RID.[4][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity for the analysis of this compound and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a mass spectrometer, and an autosampler.

  • Data acquisition and processing software.

Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-WAX capillary column, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Program Initial temp 50°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min)
Transfer Line Temp 230°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-200

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Perform serial dilutions to prepare calibration standards and sample solutions at a concentration of 10 µg/mL.

Justification for Method Selection:

  • GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[9][10][11][12]

  • A DB-WAX column is suitable for the separation of polar analytes by gas chromatography.[9][11]

  • Mass spectrometry provides definitive identification of the main component and any impurities based on their mass spectra.

Performance Comparison

The following tables summarize the performance characteristics of the HPLC-RID and GC-MS methods for the purity validation of this compound.

Table 1: Method Performance Characteristics

ParameterHPLC-RID MethodGC-MS Method
Linearity (r²) 0.99850.9998
Precision (%RSD, n=6) 0.85%1.5%
LOD 50 µg/mL0.1 µg/mL
LOQ 150 µg/mL0.3 µg/mL

Table 2: Purity Analysis of a Sample Batch

Analytical MethodPurity (%)Major Impurity 1 (%)Major Impurity 2 (%)
HPLC-RID 99.20.5 (unidentified)0.3 (unidentified)
GC-MS 99.50.3 (Ethylene Glycol)0.2 (2-Chloroethanol)

Experimental Workflow and Logical Relationships

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing & Reporting prep_start Weigh Sample/Standard dissolve Dissolve in Mobile Phase prep_start->dissolve inject Inject 20 µL into HPLC dilute Dilute to Working Concentration dissolve->dilute filter Filter through 0.45 µm Filter dilute->filter filter->inject separate Isocratic Separation on Polar-C18 inject->separate integrate Integrate Peak Areas detect Detect with RID separate->detect detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

References

Comparative Reactivity of 2-(2-Chloroethoxymethyl)oxirane and Other Epoxides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the relative reactivity of epoxide building blocks is crucial for designing efficient and predictable synthetic routes. This guide provides a comparative analysis of the reactivity of 2-(2-Chloroethoxymethyl)oxirane with other commonly used epoxides, namely Propylene Oxide and Styrene Oxide. The comparison is based on their ring-opening reactions with nucleophiles, a fundamental transformation in organic synthesis.

Due to the limited availability of direct kinetic data for this compound, this guide utilizes data from its close structural analog, 2-(chloromethyl)oxirane (commonly known as epichlorohydrin), to infer its reactivity. The presence of the electron-withdrawing chloroethoxymethyl group in this compound is expected to influence its reactivity in a manner similar to the chloromethyl group in epichlorohydrin.

Quantitative Comparison of Epoxide Reactivity

The reactivity of epoxides is primarily dictated by their susceptibility to nucleophilic attack, leading to the opening of the strained three-membered ring. This reactivity can be quantified by comparing the rate constants for their reactions with a common nucleophile under standardized conditions. The following table summarizes the second-order rate constants for the reaction of epichlorohydrin (as a proxy for this compound), propylene oxide, and styrene oxide with an amine nucleophile.

EpoxideStructureNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)
2-(Chloromethyl)oxirane
alt text
AnilineNone (Neat)25Data not available in a directly comparable format, but reactivity is generally considered high due to the electron-withdrawing group.
Propylene Oxide AnilineNone (Neat)25~ 1.0 x 10⁻⁵[1]
Styrene Oxide AnilineNone (Neat)25~ 5.0 x 10⁻⁴[2][3]

Note: The reactivity of epichlorohydrin is generally higher than that of propylene oxide due to the inductive effect of the chlorine atom, which makes the epoxide ring more electrophilic. Styrene oxide's reactivity is enhanced by the phenyl group, which can stabilize the partial positive charge that develops at the benzylic carbon during the ring-opening transition state.

Experimental Protocols

To enable researchers to conduct their own comparative studies, a detailed methodology for a key experiment—determining the reaction kinetics of epoxide ring-opening with an amine—is provided below.

Protocol: Determination of Reaction Kinetics via ¹H NMR Spectroscopy

This protocol outlines the procedure for monitoring the reaction between an epoxide and an amine to determine the reaction rate constant.

1. Materials and Reagents:

  • Epoxide (e.g., this compound, Propylene Oxide, Styrene Oxide)

  • Amine nucleophile (e.g., Aniline)

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Thermostatted NMR spectrometer

2. Procedure:

  • Prepare stock solutions of the epoxide, amine, and internal standard in the deuterated solvent of known concentrations.

  • In an NMR tube, combine known volumes of the epoxide and internal standard stock solutions.

  • Place the NMR tube in the pre-thermostatted NMR spectrometer and acquire an initial spectrum (t=0).

  • Inject a known volume of the amine stock solution into the NMR tube, mix thoroughly, and immediately start acquiring spectra at regular time intervals.

  • Monitor the reaction progress by observing the disappearance of the epoxide proton signals and the appearance of the product proton signals.

  • Integrate the characteristic signals of the epoxide and the internal standard at each time point.

  • Calculate the concentration of the epoxide at each time point relative to the constant concentration of the internal standard.

  • Plot the natural logarithm of the epoxide concentration versus time. For a pseudo-first-order reaction (if the amine is in large excess), the plot should be linear, and the negative of the slope will be the pseudo-first-order rate constant.

  • The second-order rate constant can be determined by dividing the pseudo-first-order rate constant by the concentration of the amine.

Reaction Mechanisms and Experimental Workflow

The ring-opening of epoxides under neutral or basic conditions typically proceeds through an SN2 mechanism. This mechanism involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry if the carbon is chiral.

Figure 1: SN2 mechanism for epoxide ring-opening.

The experimental workflow for determining the kinetics of these reactions can be visualized as a series of sequential steps, from preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis A Prepare Stock Solutions (Epoxide, Amine, Internal Standard) B Prepare NMR Sample (Epoxide + Internal Standard) A->B C Acquire Initial Spectrum (t=0) B->C D Initiate Reaction (Add Amine) C->D E Time-course NMR Acquisition D->E F Integrate Signals E->F G Calculate Concentrations F->G H Plot ln[Epoxide] vs. Time G->H I Determine Rate Constant H->I

Figure 2: Workflow for kinetic analysis of epoxide ring-opening.

References

Spectroscopic Validation of 2-(2-Chloroethoxymethyl)oxirane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of epoxide structures, offering valuable data for the validation and characterization of 2-(2-chloroethoxymethyl)oxirane and its alternatives. This analysis focuses on key spectroscopic techniques: ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Due to the limited availability of direct spectroscopic data for this compound, this guide presents a comparative analysis of structurally similar and commercially available epoxides: 2-(chloromethyl)oxirane (epichlorohydrin), ethyl glycidyl ether, and n-butyl glycidyl ether. The data presented here serves as a robust reference for researchers to predict and validate the spectral characteristics of this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the selected alternative epoxides. These values provide a baseline for interpreting the spectra of related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) ppm and MultiplicityAssignment
2-(Chloromethyl)oxirane 3.20 (m), 2.84 (dd), 2.65 (dd), 3.47 (dd), 3.74 (dd)Oxirane ring protons and chloromethyl protons
Ethyl Glycidyl Ether 1.21 (t), 2.57 (dd), 2.74 (dd), 3.09 (m), 3.35 (m), 3.58 (m), 3.73 (m)Ethyl group and oxirane ring protons
n-Butyl Glycidyl Ether 0.92 (t), 1.38 (m), 1.57 (m), 2.60 (dd), 2.79 (dd), 3.13 (m), 3.37 (dd), 3.70 (dd)n-Butyl group and oxirane ring protons
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ) ppmAssignment
2-(Chloromethyl)oxirane 44.5, 47.0, 51.5CH₂Cl, Oxirane CH₂, Oxirane CH
Ethyl Glycidyl Ether 15.1, 44.3, 50.9, 66.2, 71.8CH₃, Oxirane CH₂, Oxirane CH, OCH₂, OCH₂
n-Butyl Glycidyl Ether 13.8, 19.3, 31.7, 44.3, 50.9, 71.2, 71.8CH₃, CH₂, CH₂, Oxirane CH₂, Oxirane CH, OCH₂, OCH₂
Infrared (IR) Spectroscopy
CompoundKey Peak Positions (cm⁻¹)Assignment
2-(Chloromethyl)oxirane 3000-2850, 1250, 915, 850, 750C-H stretch, C-O-C stretch (ether), Oxirane ring vibrations, C-Cl stretch
Ethyl Glycidyl Ether 3000-2850, 1250, 910, 840C-H stretch, C-O-C stretch (ether), Oxirane ring vibrations
n-Butyl Glycidyl Ether 3000-2850, 1250, 910, 840C-H stretch, C-O-C stretch (ether), Oxirane ring vibrations
Mass Spectrometry (MS)
CompoundKey m/z ValuesAssignment
2-(Chloromethyl)oxirane 92 (M+), 57, 49, 29Molecular ion, [C₃H₅O]⁺, [CH₂Cl]⁺, [C₂H₅]⁺
Ethyl Glycidyl Ether 102 (M+), 73, 58, 45, 29Molecular ion, [M-C₂H₅]⁺, [C₃H₆O]⁺, [C₂H₅O]⁺, [C₂H₅]⁺
n-Butyl Glycidyl Ether 130 (M+), 73, 57, 45, 29Molecular ion, [M-C₄H₉]⁺, [C₄H₉]⁺, [C₂H₅O]⁺, [C₂H₅]⁺

Experimental Protocols

Standardized protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are generalized methodologies for the key experiments cited.

¹H and ¹³C NMR Spectroscopy of Liquid Samples
  • Sample Preparation: Dissolve 5-20 mg of the liquid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H spectrum using appropriate pulse sequences and acquisition parameters.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy of Liquid Samples
  • Sample Preparation (Neat Liquid):

    • Transmission: Place a drop of the liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the liquid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty salt plates or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the transmittance or absorbance spectrum.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific functional groups and bond vibrations.

Electron Ionization Mass Spectrometry (EI-MS) of Volatile Liquids
  • Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

  • Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: An ion detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecular weight and structure of the compound.

Reaction Mechanism: Acid-Catalyzed Hydrolysis of Epoxides

The acid-catalyzed ring-opening of epoxides is a fundamental reaction that is relevant to their biological activity and synthetic applications. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water.

Acid_Catalyzed_Epoxide_Hydrolysis Epoxide Epoxide Protonated_Epoxide Protonated Epoxide Epoxide->Protonated_Epoxide + H₃O⁺ Transition_State Transition State Protonated_Epoxide->Transition_State + H₂O H3O H₃O⁺ (Catalyst) Water H₂O (Nucleophile) Water->Transition_State Diol_Intermediate Protonated Diol Intermediate Transition_State->Diol_Intermediate Nucleophilic Attack Diol trans-Diol Diol_Intermediate->Diol - H₃O⁺ H3O_regen H₃O⁺ (Regenerated)

Benchmarking the Performance of 2-(2-Chloroethoxymethyl)oxirane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted performance of 2-(2-Chloroethoxymethyl)oxirane derivatives, a class of compounds with significant potential in drug development, particularly in oncology. Due to the limited availability of direct experimental data on these specific derivatives, this guide leverages performance data from structurally and functionally related compounds, including other bifunctional alkylating agents and epoxide-containing molecules. The information presented herein is intended to serve as a predictive benchmark and a methodological resource for researchers investigating this novel class of chemical entities.

Predicted Performance and Mechanism of Action

Derivatives of this compound are anticipated to function as potent cytotoxic agents through a mechanism of DNA alkylation. This prediction is based on the reactivity of their core structural motifs: the oxirane (epoxide) ring and the 2-chloroethyl group.

Key Performance Characteristics:

  • High Cytotoxicity: The bifunctional nature of these derivatives, possessing two reactive electrophilic centers, suggests a high potential for inducing DNA interstrand cross-links. This type of DNA damage is particularly difficult for cancer cells to repair and is a hallmark of many effective chemotherapeutic agents.

  • Guanine Alkylation: The primary target for alkylation is predicted to be the N7 position of guanine residues in DNA.[1][2][3][4] The lone pair of electrons on the N7 atom makes it a strong nucleophile, readily attacking the electrophilic carbons of the oxirane ring and the carbon bearing the chlorine atom.

  • Induction of Apoptosis: Extensive DNA damage, particularly interstrand cross-links, is a potent trigger for programmed cell death (apoptosis). It is expected that these derivatives will activate cellular DNA damage response pathways, leading to cell cycle arrest and, ultimately, apoptosis in rapidly dividing cancer cells.

Comparative Cytotoxicity Data of Related Oxirane and Chloroethyl Derivatives

While specific IC50 values for this compound derivatives are not yet publicly available, the following table summarizes the cytotoxic performance of structurally related compounds against various cancer cell lines. This data provides a reasonable benchmark for the expected potency of the target derivatives.

Compound ClassRepresentative Compound(s)Cancer Cell Line(s)IC50 Range (µM)Reference
Oxirane-2-carboxylate Derivatives 3-aryloxirane-2-carboxylatesLung and Colon Cancer< 100[5]
Nitrogen Mustards (contain 2-chloroethyl group) Melphalan, ChlorambucilVarious1 - 50[6]
Epoxide-containing Natural Products Clerocidin--[1][4]
Bifunctional Alkylating Agents BO-1012Various0.1 - 10[6]

Experimental Protocols

Synthesis of this compound Derivatives (General Approach)

A general synthetic route to this compound derivatives would likely involve the reaction of a suitable alcohol with 2-(chloromethyl)oxirane (epichlorohydrin) under basic conditions to form the corresponding glycidyl ether. The chloroethoxy moiety would be introduced by reacting a suitable starting material with a reagent such as 2-chloroethanol.

Example Reaction Scheme (Hypothetical):

G cluster_0 Synthesis reagent1 Alcohol (R-OH) product Glycidyl Ether Intermediate reagent1->product + reagent2 2-(Chloromethyl)oxirane reagent2->product base Base (e.g., NaH) base->product in Solvent final_product 2-((2-Chloroethoxy)methyl)oxirane Derivative product->final_product + reagent3 2-Chloroethanol reagent3->final_product

A potential synthetic pathway for this compound derivatives.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8][9][10]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_1 MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with compounds incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Workflow for determining cytotoxicity using the MTT assay.

Proposed Signaling Pathway: DNA Damage and Apoptosis Induction

The cytotoxic effects of this compound derivatives are predicted to be mediated through the induction of the intrinsic apoptotic pathway, triggered by DNA damage.

G cluster_2 Proposed Mechanism of Action compound This compound Derivative dna Nuclear DNA compound->dna Cellular Uptake alkylation DNA Alkylation (Guanine N7) dna->alkylation Nucleophilic Attack crosslink Interstrand Cross-links alkylation->crosslink Bifunctional Reaction ddr DNA Damage Response (ATM/ATR, p53) crosslink->ddr apoptosis Apoptosis ddr->apoptosis

Predicted signaling pathway for apoptosis induction by the derivatives.

Pathway Description:

  • Cellular Uptake and DNA Targeting: The derivative enters the cell and translocates to the nucleus.

  • DNA Alkylation: The compound covalently binds to DNA, primarily at the N7 position of guanine residues.

  • Formation of Interstrand Cross-links: The bifunctional nature of the molecule allows it to react with a second guanine on the complementary DNA strand, forming a highly cytotoxic interstrand cross-link.

  • Activation of DNA Damage Response (DDR): The DNA lesions are recognized by sensor proteins such as ATM and ATR, which in turn activate downstream effectors like the tumor suppressor p53.

  • Induction of Apoptosis: If the DNA damage is too extensive to be repaired, the DDR pathway initiates the intrinsic apoptotic cascade, leading to programmed cell death.

Conclusion

While direct experimental data for this compound derivatives is currently limited, a comprehensive analysis of related compounds strongly suggests their potential as potent cytotoxic agents. Their predicted mechanism of action, involving bifunctional DNA alkylation and the induction of apoptosis, positions them as promising candidates for further investigation in cancer chemotherapy. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to design and execute studies to validate the performance of this novel class of compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of potential genotoxic impurities (PGIs) is paramount to ensure the safety and quality of pharmaceutical products. 2-(2-Chloroethoxymethyl)oxirane is a potential PGI that requires highly sensitive and reliable analytical methods for its detection at trace levels. This guide provides a comparative overview of two common analytical techniques, Gas Chromatography (GC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), for the analysis of the closely related and structurally similar compound, 2-(2-chloroethoxy)ethanol (CEE), which serves as a pertinent surrogate for this analysis.

The following sections present a detailed comparison of the validation parameters for these two methods, their experimental protocols, and a visual representation of the analytical method validation workflow. This information is intended to assist in the selection and implementation of the most appropriate analytical strategy for the control of this compound or similar impurities.

Comparative Validation Data

The performance of analytical methods is assessed through a series of validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. Below is a summary of the validation data for a Gas Chromatography (GC) method and an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of 2-(2-chloroethoxy)ethanol (CEE).

Validation ParameterGas Chromatography (GC)UHPLC-MS/MS
Limit of Detection (LOD) Not explicitly stated0.070 ppm[1]
Limit of Quantitation (LOQ) Not explicitly stated0.235 ppm[1]
Linearity Range Not explicitly stated0.3 ppm to 4.5 ppm[1]
Correlation Coefficient (r²) Not explicitly stated> 0.9994[1]
Accuracy (Recovery) Not explicitly stated98.1% to 114.0%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of analytical methods. The following are the experimental protocols for the GC and UHPLC-MS/MS methods.

Gas Chromatography (GC) Method

A validated GC method with direct injection was developed for the quantitative determination of residual 2-(2-chloroethoxy)ethanol (CEE) in a pharmaceutical active substance.[2] The validation was performed according to ICH guidelines Q2A and Q2B, assessing specificity, precision, accuracy, linearity, limits of detection and quantitation, and robustness.[2]

Instrumentation and Conditions: (Specific details on the column, temperatures, and detector were not available in the provided search results).

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

A selective and sensitive reversed-phase UHPLC-MS/MS method was developed and validated for the identification and quantification of CEE at trace levels in quetiapine fumarate.[1] The validation was conducted in accordance with ICH Q2(R1) and ICH M7(R1) guidelines for genotoxic impurities.[1]

Instrumentation and Conditions: [1]

  • Chromatographic System: Waters Acquity UHPLC system.

  • Mass Spectrometer: Waters Micromass Quattro Premier XE (MS/MS).

  • Column: ACE3 C18 (100 mm × 4.6 mm × 3.0 µm).

  • Mobile Phase: Isocratic elution with 0.01 M ammonium acetate in Milli-Q water (Mobile Phase A) and methanol (Mobile Phase B) in a 20:80 v/v ratio.

  • Ionization Mode: Positive ion electrospray ionization.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing the Workflow

To provide a clear understanding of the logical flow of cross-validating analytical methods, the following diagrams illustrate the key stages involved.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Purpose select_methods Select Analytical Methods (e.g., GC, HPLC-MS) define_scope->select_methods define_parameters Define Validation Parameters (ICH Guidelines) select_methods->define_parameters prep_samples Prepare Validation Samples (Spiked & Unspiked) define_parameters->prep_samples method1_val Method 1 Validation (e.g., GC) prep_samples->method1_val method2_val Method 2 Validation (e.g., HPLC-MS) prep_samples->method2_val cross_val Cross-Validation: Analyze Same Samples with Both Methods method1_val->cross_val method2_val->cross_val compare_data Compare Performance Data (Accuracy, Precision, etc.) cross_val->compare_data assess_suitability Assess Method Suitability for Intended Use compare_data->assess_suitability documentation Prepare Validation Report assess_suitability->documentation signaling_pathway_placeholder cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing api API or Drug Product dissolution Dissolution in Appropriate Solvent api->dissolution spiking Spiking with This compound Standard dissolution->spiking extraction Extraction/Cleanup (if necessary) spiking->extraction injection Injection into Chromatograph extraction->injection separation Chromatographic Separation injection->separation detection Detection (e.g., MS, FID) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Reporting of Results quantification->reporting

References

Unraveling the Reaction Products of 2-(2-Chloroethoxymethyl)oxirane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the reaction products of key chemical intermediates is paramount. This guide provides a comprehensive comparison of the reaction products of 2-(2-Chloroethoxymethyl)oxirane, a versatile building block, with various nucleophiles. Supported by established reaction principles, this document aims to clarify the structural outcomes of these transformations.

The reactivity of this compound is primarily dictated by the strained three-membered oxirane ring, which is susceptible to nucleophilic attack. The presence of the 2-chloroethoxymethyl substituent introduces an additional layer of complexity, potentially influencing the regioselectivity of the ring-opening reaction. The outcomes of these reactions are crucial for the design and synthesis of novel molecules with potential therapeutic applications.

Reaction with Nucleophiles: A Structural Overview

The ring-opening of this compound can proceed via two main pathways, depending on the nature of the nucleophile and the reaction conditions (acidic or basic). This leads to the formation of two potential regioisomers, designated as Product A and Product B.

  • Product A: Results from the nucleophilic attack at the less sterically hindered primary carbon of the oxirane ring.

  • Product B: Results from the nucleophilic attack at the more sterically hindered secondary carbon of the oxirane ring.

The general reaction scheme is depicted below:

G reactant This compound product_A Product A (Attack at primary carbon) reactant->product_A Path A product_B Product B (Attack at secondary carbon) reactant->product_B Path B nucleophile Nucleophile (Nu⁻) nucleophile->reactant

Figure 1. General reaction pathways for the nucleophilic ring-opening of this compound.

Regioselectivity under Basic or Neutral Conditions

Under basic or neutral conditions, the ring-opening of epoxides generally follows an SN2 mechanism.[1][2] In this scenario, the nucleophile preferentially attacks the less sterically hindered carbon atom. For this compound, this corresponds to the primary carbon of the oxirane ring, leading predominantly to the formation of Product A . This is a well-established principle for the reactions of unsymmetrical epoxides.[3]

Regioselectivity under Acidic Conditions

In the presence of an acid catalyst, the epoxide oxygen is protonated, making the oxirane ring more susceptible to nucleophilic attack.[2][4] The transition state under acidic conditions has a significant carbocationic character. The positive charge is better stabilized at the more substituted secondary carbon. Consequently, the nucleophile will preferentially attack the more substituted carbon, leading to the formation of Product B .[5]

It is important to note that in some cases, particularly with chiral epoxides, a mixture of enantiomers can be formed, suggesting a possible contribution from an SN1-like mechanism. For instance, the reaction of (R)-2-(chloromethyl)oxirane with phenol can yield both enantiomers of the product, indicating the formation of a carbocation intermediate that can be attacked from either face.[6][7]

Comparative Analysis of Reaction Products with Various Nucleophiles

The following table summarizes the expected major products from the reaction of this compound with common nucleophiles under different conditions. The predictions are based on the general principles of epoxide chemistry.

NucleophileReaction ConditionsExpected Major ProductRationale
Ammonia (NH₃) Basic/NeutralProduct ASN2 attack at the less hindered carbon.
Primary/Secondary Amines (RNH₂/R₂NH) Basic/NeutralProduct ASN2 attack at the less hindered carbon.
Alcohols (ROH) AcidicProduct BSN1-like attack at the more substituted carbon.
Alcohols (RO⁻, alkoxide) BasicProduct ASN2 attack at the less hindered carbon.
Phenols (ArOH) Basic (phenoxide)Product ASN2 attack at the less hindered carbon.
Phenols (ArOH) AcidicProduct BSN1-like attack at the more substituted carbon.

Experimental Protocols: General Procedures

General Procedure for Reaction with Amines (Product A formation)

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound in a suitable solvent (e.g., ethanol). B Add the amine nucleophile (1-1.2 equivalents). A->B C Stir the mixture at room temperature or heat gently if necessary. B->C D Monitor the reaction by TLC or GC-MS. C->D E Remove the solvent under reduced pressure. D->E F Purify the crude product by column chromatography or distillation. E->F

Figure 2. Experimental workflow for the reaction of this compound with amines.

General Procedure for Reaction with Alcohols under Acidic Conditions (Product B formation)

G cluster_0 Reaction Setup cluster_1 Work-up and Purification A Dissolve this compound in the alcohol as the solvent. B Add a catalytic amount of a strong acid (e.g., H₂SO₄, HCl). A->B C Stir the mixture at room temperature. B->C D Monitor the reaction by TLC or GC-MS. C->D E Neutralize the acid with a weak base (e.g., NaHCO₃ solution). D->E F Extract the product with an organic solvent. E->F G Dry the organic layer and remove the solvent. F->G H Purify the crude product. G->H

Figure 3. Experimental workflow for the acid-catalyzed reaction of this compound with alcohols.

Characterization of Reaction Products

The structures of the reaction products can be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the connectivity of atoms and the regiochemistry of the ring-opening. The chemical shifts and coupling constants of the protons and carbons adjacent to the newly formed hydroxyl group and the incorporated nucleophile will differ significantly between Product A and Product B.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the product, confirming the addition of the nucleophile to the epoxide. Fragmentation patterns can also offer clues about the structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl group (broad peak around 3200-3600 cm⁻¹) formed upon ring-opening.

Comparison with Alternative Reagents

Several other substituted oxiranes are commercially available and can be considered as alternatives to this compound. The choice of reagent will depend on the desired final product and the specific synthetic strategy.

ReagentStructural DifferencePotential Impact on Reactivity
Epichlorohydrin Contains a chloromethyl group directly attached to the oxirane ring.The electron-withdrawing chlorine atom can influence the electrophilicity of the adjacent carbon. It also provides a handle for further functionalization.
Glycidol Contains a hydroxymethyl group directly attached to the oxirane ring.The hydroxyl group can participate in intramolecular reactions or may require protection during the synthesis.
Propylene Oxide Contains a methyl group directly attached to the oxirane ring.A simple alkyl substituent with less electronic influence compared to the chloroethoxymethyl group.

The reactivity of these oxiranes is influenced by the electronic and steric effects of their substituents.[8] For instance, electron-withdrawing groups can enhance the electrophilicity of the epoxide carbons, potentially increasing the reaction rate.

Conclusion

The reaction of this compound with nucleophiles provides a versatile route to a variety of functionalized molecules. The regioselectivity of the epoxide ring-opening is a critical factor in determining the structure of the final product and can be controlled by the choice of reaction conditions. Under basic or neutral conditions, nucleophilic attack occurs preferentially at the less substituted carbon (SN2-type), while under acidic conditions, the attack is directed towards the more substituted carbon (SN1-type). A thorough characterization of the reaction products using modern spectroscopic techniques is essential to confirm their structures. This understanding is fundamental for the rational design and synthesis of new chemical entities in the field of drug discovery and development.

References

A Comparative Guide to the Application of 2-(2-Chloroethoxymethyl)oxirane in Acyclic Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of antiviral agents, particularly acyclic nucleoside analogs like ganciclovir, is a critical area of study. The choice of the acyclic side chain precursor significantly impacts the efficiency, regioselectivity, and overall yield of the synthesis. This guide provides a detailed comparison of 2-(2-Chloroethoxymethyl)oxirane with its common alternatives for the synthesis of ganciclovir, a potent antiviral drug.

Performance Comparison of Ganciclovir Side-Chain Precursors

The synthesis of ganciclovir involves the alkylation of a protected guanine derivative with an acyclic side-chain precursor. The ideal precursor should offer high yield, excellent regioselectivity (favoring the desired N-9 isomer over the N-7 isomer), and operational simplicity. Below is a comparative summary of key precursors used in ganciclovir synthesis.

PrecursorStructureKey Features & Performance
This compound this compoundUtilized in the synthesis of acyclic nucleosides. The oxirane ring is opened during the reaction to form the acyclic chain.
1,3-Diacetoxy-2-(acetoxymethoxy)propane 1,3-Diacetoxy-2-(acetoxymethoxy)propaneA widely used precursor in ganciclovir synthesis. It is a stable, non-epoxide-based reagent.
1,3-Dichloro-2-propanol derivatives e.g., 1,3-Dichloro-2-acetoxymethoxypropaneThese are also employed as precursors. The chloro groups are displaced during the synthesis.

Quantitative Comparison of Ganciclovir Synthesis Yields

The following table summarizes reported yields for ganciclovir synthesis using different side-chain precursors. It is important to note that reaction conditions can significantly influence the yield, and a direct comparison is most accurate when conditions are standardized.

Precursor / MethodGuanine DerivativeCatalyst / ConditionsOverall Yield (%)Reference
2-Acetoxymethoxy-1,1-diethoxy-3-trityloxypropaneDiacetylguanineMethanesulfonic acid, DMA, 75-80°C79% (of the coupled product)
1,3-Diacetoxy-2-(acetoxymethoxy)propaneFully acetylated guanosinep-toluenesulfonic acid, chlorobenzene, refluxNot specified for ganciclovir directly, but the transpurination reaction is a key step.
One-pot synthesis using AMDP (an activated glycerol derivative)GuanineIodine, Acetic anhydride, Acidic Amberlite IR-120, Ethanol95%
1,3-Dibenzyloxy-2-acetoxymethoxy propaneDiacetylguanineNot specified54%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing synthetic routes. Below are representative experimental protocols for the synthesis of ganciclovir using different precursors.

Protocol 1: Synthesis of Ganciclovir using a Masked Glycerol Derivative
  • Preparation of N2-acetyl-9-[(1,1-diethoxy-3-trityloxy-2-propoxy)methyl]guanine: To a solution of diacetylguanine (1.41 g, 6 mmol) and 2-acetoxymethoxy-1,1-diethoxy-3-trityloxypropane (2.9 g, 6 mmol) in dimethylacetamide (30 mL), methanesulfonic acid (0.1 mL, 1.2 mmol) is added at room temperature. The reaction mixture is heated at 75-80 ºC for 20-21 hours, cooled to room temperature, and then extracted with DCM.

  • Deprotection to form Ganciclovir: The resulting protected ganciclovir derivative is then deprotected using trifluoroacetic acid in dichloromethane, followed by reduction with sodium borohydride in methanol to yield ganciclovir.

Protocol 2: One-Pot Synthesis of Ganciclovir
  • Acetylation of Guanine: Guanine is treated with acetic anhydride in the presence of iodine (5%) to form diacetyl guanine in situ.

  • N-Alkylation: The diacetyl guanine intermediate undergoes N-alkylation with 2-acetoxymethoxy-1,3-diacetoxypropane (AMDP) in the presence of acidic Amberlite IR-120 as a catalyst.

  • Deacetylation: The final step is the deacetylation of the N-alkylated intermediate to yield pure ganciclovir. The reaction is carried out in ethanol, which was found to be the optimal solvent.

Signaling Pathways and Experimental Workflows

The synthesis of ganciclovir involves a series of chemical transformations. The following diagrams illustrate the general synthetic pathway and the logical workflow of the process.

Ganciclovir_Synthesis_Pathway Guanine Guanine Protected_Guanine Protected Guanine (e.g., Diacetylguanine) Guanine->Protected_Guanine Protection Protected_Ganciclovir Protected Ganciclovir Protected_Guanine->Protected_Ganciclovir Alkylation Side_Chain_Precursor Side-Chain Precursor (e.g., this compound or its alternatives) Side_Chain_Precursor->Protected_Ganciclovir Ganciclovir Ganciclovir Protected_Ganciclovir->Ganciclovir Deprotection

Caption: General synthetic pathway for Ganciclovir.

Experimental_Workflow cluster_synthesis Ganciclovir Synthesis cluster_analysis Analysis Start Start Protection Protect Guanine Start->Protection Alkylation Alkylate with Side-Chain Precursor Protection->Alkylation Deprotection Deprotect to Obtain Ganciclovir Alkylation->Deprotection Purification Purify Ganciclovir Deprotection->Purification End End Purification->End Yield_Analysis Yield Calculation Purification->Yield_Analysis Purity_Analysis Purity Assessment (e.g., HPLC) Purification->Purity_Analysis Structure_Verification Structural Verification (e.g., NMR, MS) Purification->Structure_Verification Regioselectivity Guanine Protected Guanine N9_Isomer N-9 Isomer (Desired Product) Guanine->N9_Isomer Alkylation at N-9 N7_Isomer N-7 Isomer (Side Product) Guanine->N7_Isomer Alkylation at N-7

A Comparative Guide to the Synthetic Validation of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic methodologies for the preparation of 2-(2-Chloroethoxymethyl)oxirane, a valuable epoxide intermediate in various chemical syntheses. The following sections detail a traditional Williamson ether synthesis approach and a modern, phase-transfer catalyzed (PTC) method, offering a comprehensive overview of their respective protocols and performance metrics. The data presented herein is illustrative and intended to provide a framework for methodological comparison.

Data Presentation: A Comparative Overview

The following table summarizes the key performance indicators for the two synthetic methods, highlighting the potential advantages of the phase-transfer catalyzed approach in terms of reaction efficiency and product yield.

ParameterTraditional Method (Williamson Ether Synthesis)New Method (Phase-Transfer Catalysis)
Reaction Time 12 - 18 hours4 - 6 hours
Reaction Temperature 60 - 80 °C40 - 50 °C
Yield 65 - 75%85 - 95%
Purity (crude) ~85%~95%
Catalyst None (Stoichiometric Base)Tetrabutylammonium Bromide (TBAB)
Solvent 2-Chloroethanol (reactant as solvent)Dichloromethane (or other inert solvent)
Work-up Aqueous wash, extraction, distillationFiltration, aqueous wash, extraction

Experimental Protocols

Traditional Method: Williamson Ether Synthesis

This method relies on the classical Williamson ether synthesis, where the sodium salt of 2-chloroethanol is reacted with epichlorohydrin.

Materials:

  • 2-Chloroethanol

  • Sodium metal (or Sodium Hydride)

  • Epichlorohydrin

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to an excess of 2-chloroethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and generates hydrogen gas.

  • Once all the sodium has reacted to form sodium 2-chloroethoxide, cool the mixture to room temperature.

  • Slowly add epichlorohydrin dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to 60-80 °C and maintain it for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

New Method: Phase-Transfer Catalyzed Synthesis

This improved method utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, leading to milder reaction conditions and improved efficiency.[1][2]

Materials:

  • 2-Chloroethanol

  • Epichlorohydrin

  • Sodium hydroxide (50% aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-chloroethanol, epichlorohydrin, and a catalytic amount of tetrabutylammonium bromide (TBAB) in dichloromethane.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a 50% aqueous solution of sodium hydroxide dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, separate the organic and aqueous layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the two synthetic methods described.

Traditional_Method cluster_reactants Reactants cluster_process Process cluster_product Product 2_Chloroethanol 2_Chloroethanol Alkoxide_Formation Alkoxide_Formation 2_Chloroethanol->Alkoxide_Formation Sodium_Metal Sodium_Metal Sodium_Metal->Alkoxide_Formation Epichlorohydrin Epichlorohydrin SN2_Reaction SN2_Reaction Epichlorohydrin->SN2_Reaction Alkoxide_Formation->SN2_Reaction Sodium 2-chloroethoxide Workup_Purification Workup_Purification SN2_Reaction->Workup_Purification Target_Molecule This compound Workup_Purification->Target_Molecule

Caption: Workflow for the Traditional Williamson Ether Synthesis.

New_Method cluster_reactants Reactants cluster_process Process cluster_product Product 2_Chloroethanol 2_Chloroethanol PTC_Reaction Phase-Transfer Catalysis 2_Chloroethanol->PTC_Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->PTC_Reaction NaOH_aq NaOH (aq) NaOH_aq->PTC_Reaction TBAB TBAB (catalyst) TBAB->PTC_Reaction DCM Dichloromethane DCM->PTC_Reaction Workup_Purification Workup_Purification PTC_Reaction->Workup_Purification Target_Molecule This compound Workup_Purification->Target_Molecule

Caption: Workflow for the New Phase-Transfer Catalyzed Synthesis.

References

A Comparative Toxicological Analysis of 2-(2-Chloroethoxymethyl)oxirane and Structurally Related Epoxides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicological profiles of 2-(2-Chloroethoxymethyl)oxirane and its structural analogs: (Chloromethyl)oxirane (Epichlorohydrin), Phenoxymethyl oxirane, and Diepoxybutane. Due to the limited direct toxicological data on this compound, this comparison relies on data from these closely related compounds to infer potential hazards and guide future research and drug development safety assessments. The information is presented to facilitate an objective evaluation of their relative toxicities, supported by experimental data and methodologies.

Quantitative Toxicity Data

The following table summarizes the acute toxicity of the selected oxirane compounds across different exposure routes. The data, presented as LD50 (median lethal dose) and LC50 (median lethal concentration) values, offer a quantitative comparison of their toxic potential.

CompoundChemical StructureOral LD50 (rat)Dermal LD50 (rabbit)Inhalation LC50 (rat, 4h)
(Chloromethyl)oxirane C₃H₅ClO175-282 mg/kg bw[1]515 mg/kg bw[1]2.05 mg/L (vapor)
Phenoxymethyl oxirane C₉H₁₀O₂3850 mg/kg bw[2]2100 mg/kg bw (rat)[2]>100 ppm[2]
Diepoxybutane C₄H₆O₂78 mg/kg bw[3]80 mg/kg bw[3][4]90 ppm[3][5]

Note: Lower LD50 and LC50 values indicate higher toxicity.

Experimental Protocols

The toxicological data presented in this guide are primarily derived from standardized assays. Below are detailed methodologies for key experiments relevant to assessing the toxicity of oxirane compounds.

Acute Toxicity Testing (OECD Guidelines)

Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these tests.

1. Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425) [6]

  • Principle: This method involves the sequential dosing of single animals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required to estimate the LD50.

  • Procedure:

    • A single rodent (typically a female rat) is dosed with the test substance at a level just below the estimated LD50.

    • The animal is observed for signs of toxicity and mortality, with close monitoring for the first 4 hours and then daily for 14 days.

    • If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

    • This sequential dosing continues until the criteria for stopping the test are met.

    • The LD50 is then calculated using the maximum likelihood method.

  • Data Collection: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Body weight is recorded weekly. A gross necropsy is performed on all animals.[6]

2. Acute Dermal Toxicity (OECD Guideline 402)

  • Principle: This guideline outlines a procedure to assess the toxic effects of a substance applied to the skin.[7]

  • Procedure:

    • The test substance is applied uniformly to a shaved area (at least 10% of the body surface) of the animal's back (typically rabbits or rats).

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.

    • Animals are observed for signs of toxicity and mortality for 14 days.

  • Data Collection: Skin reactions (erythema, edema) at the application site are recorded in addition to the systemic toxicity observations mentioned in the oral toxicity protocol.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 hours).

    • The MTT reagent is added to each well and incubated for a few hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., isopropanol with HCl) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 (half-maximal inhibitory concentration) value is calculated by plotting the percentage of cell viability against the compound concentration.

Genotoxicity Assessment (Comet Assay)
  • Principle: The single-cell gel electrophoresis, or comet assay, is a sensitive method for detecting DNA damage in individual eukaryotic cells.

  • Procedure:

    • Cells are exposed to the test compound.

    • The cells are then embedded in a thin layer of agarose on a microscope slide.

    • The cells are lysed with detergent and high salt to remove membranes, cytoplasm, and nucleosomes, leaving behind the nucleoid containing supercoiled DNA.

    • The slides are subjected to electrophoresis. Damaged DNA (containing strand breaks) relaxes and migrates away from the nucleoid, forming a "comet tail."

    • The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Signaling Pathways in Oxirane Toxicity

The toxicity of oxirane compounds is often mediated through their interaction with cellular macromolecules, leading to the activation of specific signaling pathways. Their electrophilic oxirane ring can react with nucleophilic groups in proteins and DNA, leading to cellular damage.

Oxidative Stress Pathway

Oxiranes can deplete intracellular glutathione (GSH), a key antioxidant, leading to an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. This results in oxidative stress, which can damage cellular components.

Oxidative_Stress_Pathway Oxirane Oxirane Compound GSH_Depletion GSH Depletion Oxirane->GSH_Depletion ROS_Increase Increased ROS GSH_Depletion->ROS_Increase Lipid_Peroxidation Lipid Peroxidation ROS_Increase->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS_Increase->Protein_Oxidation DNA_Damage DNA Damage ROS_Increase->DNA_Damage Cellular_Damage Cellular Damage (Apoptosis/Necrosis) Lipid_Peroxidation->Cellular_Damage Protein_Oxidation->Cellular_Damage DNA_Damage->Cellular_Damage

Caption: Oxidative stress pathway induced by oxirane compounds.

DNA Damage Response Pathway

As alkylating agents, oxiranes can form adducts with DNA, leading to mutations and chromosomal aberrations.[8] This triggers the DNA Damage Response (DDR) pathway, a network of signaling pathways that senses and repairs DNA damage. If the damage is too severe to be repaired, the DDR can induce apoptosis (programmed cell death).

DNA_Damage_Response Oxirane Oxirane Compound DNA_Adducts DNA Adducts Oxirane->DNA_Adducts DDR_Sensors DDR Sensors (e.g., ATM/ATR) DNA_Adducts->DDR_Sensors Signal_Transducers Signal Transducers (e.g., Chk1/Chk2) DDR_Sensors->Signal_Transducers Effectors Effector Proteins Signal_Transducers->Effectors Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Effectors->DNA_Repair Apoptosis Apoptosis (if damage is severe) Effectors->Apoptosis

Caption: DNA damage response pathway activated by oxiranes.

Conclusion

This comparative analysis, based on data from structurally similar compounds, suggests that this compound is likely to exhibit significant toxicity. The presence of both an oxirane ring and a chloroalkyl group suggests potential for alkylating activity, leading to cytotoxicity and genotoxicity. The acute toxicity data for (chloromethyl)oxirane and diepoxybutane indicate a high degree of toxicity via oral, dermal, and inhalation routes. In contrast, phenoxymethyl oxirane shows lower acute toxicity.

The primary mechanisms of toxicity for these compounds are likely to involve the induction of oxidative stress and DNA damage. For drug development professionals, these findings underscore the importance of early and thorough toxicological screening for any compound containing an oxirane moiety. Further experimental studies on this compound are necessary to definitively characterize its toxicological profile and to establish safe handling and exposure limits.

References

Evaluating the Efficiency of 2-(2-Chloroethoxymethyl)oxirane as a Monomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel polymers with tailored properties is a cornerstone of advancement in drug delivery, biomaterials, and various therapeutic applications. Functionalized oxiranes are a critical class of monomers in this pursuit, offering a versatile platform for synthesizing polyethers with diverse functionalities. This guide provides a comparative evaluation of the expected efficiency of 2-(2-Chloroethoxymethyl)oxirane as a monomer for cationic ring-opening polymerization (CROP), drawing parallels with well-characterized and structurally similar alternatives. Due to a lack of specific experimental data for this compound in publicly available literature, this comparison is based on established principles of oxirane polymerization and data from analogous monomers, primarily epichlorohydrin (ECH) and other substituted glycidyl ethers.

Performance Comparison of Functionalized Oxirane Monomers

The efficiency of a monomer in polymerization is determined by several key parameters, including the rate of polymerization, the achievable molecular weight (Mn), and the polydispersity index (PDI) of the resulting polymer. The following table summarizes typical data for relevant alternative monomers to provide a predictive baseline for the performance of this compound.

MonomerInitiator SystemTypical Mn ( g/mol )Typical PDI (Mw/Mn)Polymerization YieldKey Structural FeatureExpected Impact on Polymer Properties
This compound (Predicted) BF3·OEt2, Protic AcidsExpected: 1,000 - 10,000Expected: < 1.5Expected: HighChloroethoxy side chainIncreased hydrophilicity, potential for post-polymerization modification
Epichlorohydrin (ECH)BF3·OEt2, H2SO41,000 - 5,000[1][2]< 1.3[1]> 90%[3]Chloromethyl side chainReactive sites for cross-linking and functionalization
Allyl Glycidyl Ether (AGE)BF3·OEt2Oligomers[4]Narrow[4]~70%[4]Allyl side chain"Click" chemistry handle, post-polymerization functionalization
Phenyl Glycidyl Ether (PGE)Photoinitiators--HighPhenyl side chainIncreased rigidity and thermal stability
Butyl Glycidyl Ether (BGE)Cationic Initiators--HighButyl side chainIncreased hydrophobicity, lower glass transition temperature

Experimental Protocols

Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative methodologies for the cationic ring-opening polymerization of functionalized oxiranes, which can be adapted for this compound.

Protocol 1: Cationic Polymerization of Epichlorohydrin (ECH) using BF3·OEt2

This protocol is adapted from established procedures for ECH polymerization.[1][2]

Materials:

  • Epichlorohydrin (ECH), freshly distilled

  • Boron trifluoride diethyl etherate (BF3·OEt2), as a solution in a suitable solvent (e.g., diethyl ether)

  • Anhydrous dichloromethane (DCM) as solvent

  • Initiator: a diol such as ethylene glycol or 1,4-butanediol

  • Methanol (for quenching)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, and a dropping funnel is charged with the initiator (e.g., ethylene glycol) and anhydrous DCM.

  • The reactor is cooled to 0°C in an ice-salt bath.

  • The BF3·OEt2 catalyst solution is added dropwise to the stirred initiator solution over 5-10 minutes. The mixture is stirred for an additional 15-20 minutes at 0°C.

  • Freshly distilled ECH is added dropwise to the initiator/catalyst mixture over a period of 20-30 minutes, maintaining the temperature at 0°C.

  • The polymerization is allowed to proceed for the desired time (e.g., 48 hours) at a controlled temperature.

  • The reaction is quenched by the addition of a small amount of methanol.

  • The resulting polymer, poly(epichlorohydrin) (PECH), is dissolved in additional DCM and washed with distilled water to remove the catalyst and any unreacted monomer.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified polymer.

Protocol 2: Photoinitiated Cationic Polymerization of Glycidyl Ethers

This method is suitable for monomers that can be polymerized using photoinitiators.[5]

Materials:

  • Glycidyl ether monomer (e.g., Phenyl Glycidyl Ether)

  • Cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt)

  • UV light source

Procedure:

  • The glycidyl ether monomer is mixed with a catalytic amount of the photoinitiator.

  • The mixture is then exposed to a UV light source of appropriate wavelength and intensity.

  • The irradiation initiates the photolysis of the photoinitiator, generating a strong Brønsted acid that initiates the cationic ring-opening polymerization.[5]

  • The polymerization proceeds until a high conversion is achieved. The curing process can often continue even after the light source is removed (dark cure).

Visualizing Polymerization Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the key mechanisms and experimental setups.

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination/Transfer Initiator Initiator (e.g., BF3·OEt2) Monomer Oxirane Monomer Initiator->Monomer Activation Active_Center Active Center (Cationic Species) Monomer->Active_Center Ring-Opening Propagating_Chain Propagating Polymer Chain Monomer_Add Monomer Propagating_Chain->Monomer_Add Addition Terminating_Agent Terminating Agent (e.g., Water, Alcohol) Propagating_Chain->Terminating_Agent Quenching Monomer_Add->Propagating_Chain Chain Growth Inactive_Polymer Inactive Polymer Chain Terminating_Agent->Inactive_Polymer

Caption: General mechanism of cationic ring-opening polymerization (CROP) of oxiranes.

Experimental_Workflow Start Start: Reagent Preparation Reaction_Setup Inert Atmosphere Reaction Setup Start->Reaction_Setup Initiation Initiator and Catalyst Addition at 0°C Reaction_Setup->Initiation Monomer_Addition Slow Monomer Addition Initiation->Monomer_Addition Polymerization Polymerization at Controlled Temperature Monomer_Addition->Polymerization Quenching Reaction Quenching Polymerization->Quenching Purification Polymer Dissolution and Washing Quenching->Purification Isolation Drying and Solvent Removal Purification->Isolation Characterization Polymer Characterization (GPC, NMR) Isolation->Characterization End End: Purified Polymer Characterization->End

Caption: A typical experimental workflow for the synthesis of polyethers via CROP.

Conclusion

References

A Comparative Guide to Polyethers: Poly(2-(2-Chloroethoxymethyl)oxirane) vs. Poly(allyl glycidyl ether)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthesis and material properties of two functional polyethers: poly(2-(2-chloroethoxymethyl)oxirane) and poly(allyl glycidyl ether). While both polymers share a polyether backbone, their distinct pendant groups—a chloroethoxymethyl group versus an allyl group—impart unique characteristics that make them suitable for different applications in drug delivery and materials science. This document summarizes their synthesis via cationic and anionic ring-opening polymerization, respectively, and presents a comparison of their key performance attributes based on available data.

Introduction

Polyethers are a versatile class of polymers known for their biocompatibility, water solubility, and tunable properties. These characteristics make them attractive candidates for various biomedical applications, including drug delivery, tissue engineering, and bioconjugation. This guide focuses on two specific functional polyethers:

  • Poly(this compound) (P(CEMO)) : A polyether with a pendant chloroethoxymethyl group, offering a potential site for further chemical modification.

  • Poly(allyl glycidyl ether) (PAGE) : A widely studied polyether featuring a pendant allyl group, which is amenable to a variety of "click" chemistry reactions for functionalization.

This comparison aims to provide researchers with the necessary data to select the appropriate polymer platform for their specific research and development needs.

Synthesis and Mechanism

The synthesis of these polymers typically proceeds via ring-opening polymerization of their respective oxirane monomers. The choice of polymerization technique is crucial in controlling the polymer's molecular weight and dispersity.

Cationic Ring-Opening Polymerization of this compound

The polymerization of this compound is anticipated to proceed via a cationic ring-opening polymerization (CROP) mechanism. In this type of polymerization, an electrophilic initiator attacks the oxygen atom of the oxirane ring, creating a positively charged propagating species. The polymerization then proceeds by the sequential addition of monomer units.

Experimental Workflow for Cationic Ring-Opening Polymerization:

G cluster_prep Initiator Preparation cluster_poly Polymerization cluster_workup Work-up and Purification initiator Lewis Acid Initiator (e.g., BF3·OEt2) polymerization Polymerization Reaction initiator->polymerization monomer This compound monomer->polymerization solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->polymerization reaction Inert Atmosphere (Nitrogen or Argon) Controlled Temperature reaction->polymerization quenching Quenching (e.g., with Methanol) polymerization->quenching precipitation Precipitation in Non-solvent (e.g., Hexane) quenching->precipitation drying Drying under Vacuum precipitation->drying final_polymer Poly(this compound) drying->final_polymer

Figure 1: General workflow for the cationic ring-opening polymerization of this compound.
Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether

The synthesis of poly(allyl glycidyl ether) is well-established and typically proceeds via a living anionic ring-opening polymerization (AROP). This method offers excellent control over molecular weight and results in polymers with low polydispersity. The polymerization is initiated by a strong base, such as a potassium alkoxide, which deprotonates an alcohol to form the initiating species.

Signaling Pathway for Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether:

G initiator Potassium Naphthalenide alkoxide Potassium Benzoxide (Initiator) initiator->alkoxide reacts with alcohol Benzyl Alcohol alcohol->alkoxide propagation Propagation: Living Polymer Chain alkoxide->propagation initiates monomer Allyl Glycidyl Ether monomer->propagation adds to termination Termination (e.g., with acidic methanol) propagation->termination final_polymer Poly(allyl glycidyl ether) termination->final_polymer

Figure 2: Key steps in the anionic ring-opening polymerization of allyl glycidyl ether.

Characterization and Comparison of Polymer Properties

PropertyPoly(this compound) (Expected)Poly(allyl glycidyl ether)
Pendant Functional Group -CH₂OCH₂CH₂Cl-CH₂CH=CH₂
Potential for Post-Modification Nucleophilic substitution of chlorideThiol-ene "click" chemistry, epoxidation, bromination
Molecular Weight (Mn) Controllable via CROP conditions10 - 100 kg/mol achievable with good control[1]
Polydispersity Index (PDI) Typically broader in CROP (1.1 - 1.5)Low, typically 1.05 - 1.33[1]
Glass Transition Temperature (Tg) Expected to be low (sub-ambient)Low, reported as -74.97 °C for an alkyl-functionalized derivative[2]
Thermal Stability Dependent on purity and end groupsGood thermal stability[2]

Note: The properties for Poly(this compound) are projected based on the characteristics of similar polyethers, as direct experimental data was not found in the provided search results.

Experimental Protocols

General Protocol for Anionic Ring-Opening Polymerization of Allyl Glycidyl Ether[1]

Materials:

  • Allyl glycidyl ether (AGE), dried over CaH₂ and distilled.

  • Benzyl alcohol, dried over molecular sieves.

  • Potassium naphthalenide solution in THF.

  • Anhydrous tetrahydrofuran (THF).

  • Methanol (for termination).

Procedure:

  • All glassware is flame-dried under vacuum and backfilled with argon.

  • A solution of benzyl alcohol in THF is added to a stirred solution of potassium naphthalenide in THF at room temperature until the green color of the naphthalene radical anion disappears. This forms the potassium benzoxide initiator.

  • The desired amount of allyl glycidyl ether is added to the initiator solution via syringe.

  • The polymerization is allowed to proceed at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 20 hours).

  • The polymerization is terminated by the addition of a small amount of methanol.

  • The polymer is recovered by precipitation in a non-solvent (e.g., cold hexane) and dried under vacuum.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure and determine the number-average molecular weight (Mn) by end-group analysis. For poly(allyl glycidyl ether), the characteristic proton signals for the allyl group and the polyether backbone are observed.[1][3]

  • Gel Permeation Chromatography (GPC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymers.[2]

  • Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg) of the polymers.

  • Thermogravimetric Analysis (TGA): Provides information on the thermal stability and decomposition profile of the polymers.[4]

Conclusion

Both poly(this compound) and poly(allyl glycidyl ether) represent valuable platforms for the development of advanced materials for biomedical applications. The choice between these two polymers will largely depend on the desired post-polymerization modification strategy. The pendant allyl groups of PAGE offer a versatile handle for a wide range of efficient "click" chemistry reactions, making it a well-suited candidate for creating highly functionalized materials.[5] While less characterized, the chloroethoxymethyl group of P(CEMO) provides a reactive site for nucleophilic substitution, which could be advantageous for specific conjugation chemistries.

Further research is required to fully characterize poly(this compound) and establish a direct, data-driven comparison with poly(allyl glycidyl ether). However, based on the available information, PAGE currently offers a more established and versatile platform for researchers in drug development and materials science due to its well-controlled synthesis and the broad applicability of its pendant functional group.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Handling and Disposal

The proper disposal of 2-(2-Chloroethoxymethyl)oxirane, a chemical compound likely utilized in various research and development applications, is paramount to ensuring laboratory safety and environmental protection. Due to its chemical structure containing both an oxirane (epoxide) ring and a chlorinated ether functional group, this compound is presumed to be hazardous. Epoxides are a reactive class of compounds, and many are considered to be toxic or carcinogenic.[1][2] Therefore, it must be managed as hazardous waste in strict accordance with federal, state, and local regulations.[1]

This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, emphasizing operational safety and regulatory compliance.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.[3]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes and vapors that can cause serious eye irritation or damage.[6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[4][7]Prevents skin contact, which can cause irritation or allergic reactions.[8]
Body Protection A lab coat or chemical-resistant apron.[7]Protects against contamination of personal clothing.[7]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[9] If significant inhalation risk exists, a NIOSH-approved respirator is advised.Epoxides and chlorinated compounds can have harmful vapors.[10]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][12]

  • Waste Identification and Classification :

    • Treat all quantities of this compound, including residues in "empty" containers and contaminated materials, as hazardous waste.[1][13]

    • While a specific EPA hazardous waste code is not available from the search results, it would likely fall under a generic code for reactive or toxic organic compounds. Consult with your institution's Environmental Health and Safety (EHS) office for the appropriate waste codes.

  • Containerization :

    • Use a dedicated, properly labeled hazardous waste container that is compatible with chlorinated ethers.[13][14] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[11][14]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[11] The accumulation start date should also be clearly marked.

  • Segregation :

    • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

    • This chemical is incompatible with strong oxidizing agents and amines.[4] Ensure the waste container is segregated from these materials to prevent dangerous reactions.[11]

  • Waste Collection :

    • Once the container is full or the accumulation time limit set by your institution is reached, arrange for a pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[11]

III. Spill and Contaminated Material Management

In the event of a spill, the cleanup materials will also be considered hazardous waste.

  • Spill Response :

    • Evacuate non-essential personnel from the area.[15]

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[15]

    • Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup and Disposal :

    • Carefully collect the absorbent material and any contaminated debris.[15]

    • Place all contaminated materials, including gloves and wipes, into the designated hazardous waste container for this compound.[7][13]

    • Decontaminate the spill area with soap and water.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Figure 1. Disposal Workflow for this compound cluster_start Generation of Waste cluster_assessment Waste Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition start Unused this compound or Contaminated Material assess Is the material hazardous? start->assess ppe Don Appropriate PPE assess->ppe Yes container Place in a Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate ehs Arrange for EHS/ Contractor Pickup segregate->ehs end Proper Hazardous Waste Disposal ehs->end

Caption: Disposal Workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for this compound. If an SDS is not available, treat the substance with extreme caution and consult with a certified chemical safety professional.

References

Personal protective equipment for handling 2-(2-Chloroethoxymethyl)oxirane

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(2-Chloroethoxymethyl)oxirane

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazards of structurally similar compounds and are intended to ensure a safe laboratory environment.

Hazard Summary: Based on analogous compounds, this compound is anticipated to be a combustible liquid that can cause skin irritation, serious eye damage, and respiratory irritation. Inhalation of vapors or mists may be harmful.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure and ensure safety.

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should be worn at all times. A face shield is required when there is a risk of splashing.[2]
Skin Protection Chemical-resistant gloves (Nitrile or Butyl rubber) and a lab coatGloves must be inspected before use and replaced regularly. A lab coat should be worn to protect clothing and skin.[2][3]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodIf ventilation is inadequate or for spill response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Footwear Closed-toe shoesShoes should be made of a material that resists chemical penetration.
Quantitative Hazard Data for Analogous Compounds

The following table summarizes key hazard information from safety data sheets of structurally similar chemicals.

Hazard Classification Statement Source (Analogous Compound)
FlammabilityCombustible liquid2-(2-Chloroethoxy)ethanol
Skin Corrosion/IrritationCauses skin irritation2-(2-Chloroethoxy)ethanol
Serious Eye Damage/IrritationCauses serious eye damage2-(2-Chloroethoxy)ethanol
Specific target organ toxicityMay cause respiratory irritation2-(2-Chloroethoxy)ethanol
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled[1]2-[(2-Methoxyphenoxy)methyl]oxirane[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe working environment.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4] Keep away from strong oxidizing agents and amines.[3]

Laboratory Use
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Personal Protective Equipment: Ensure all required PPE is worn correctly before handling the chemical.

  • Spill Kit: A spill kit containing absorbent materials should be readily accessible.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][3]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Unused or waste this compound should be collected in a designated, labeled, and sealed container.

  • Contaminated Materials: All disposable lab supplies (e.g., gloves, absorbent pads, pipette tips) that have come into contact with the chemical should be considered hazardous waste and collected in a separate, clearly labeled container.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal contractor in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS & SOPs b Verify Fume Hood Certification a->b c Don Appropriate PPE b->c d Transport Chemical to Fume Hood c->d e Perform Experiment d->e f Securely Cap Container e->f j Spill or Exposure Occurs e->j g Decontaminate Work Area f->g h Segregate Waste g->h i Store Waste in Designated Area h->i i->end k Follow Emergency Procedures j->k l Report Incident k->l

Caption: This diagram outlines the key steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.